3-Fluorobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZLYBOVPBJRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-80-8 | |
| Record name | 3-fluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 3-fluorobutyric acid, a valuable fluorinated building block in medicinal chemistry and drug development. The guide provides comprehensive experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Core Synthesis Strategy
The most common and effective approach for the synthesis of this compound involves a three-step process starting from the readily available precursor, ethyl acetoacetate. This strategy encompasses:
-
Enantioselective Reduction: The biocatalytic reduction of ethyl acetoacetate to produce the chiral intermediate, (S)-ethyl 3-hydroxybutanoate.
-
Deoxyfluorination: The conversion of the hydroxyl group in (S)-ethyl 3-hydroxybutanoate to a fluorine atom using a fluorinating agent, yielding ethyl 3-fluorobutanoate.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to afford the target molecule, this compound.
An alternative approach involves the kinetic resolution of racemic 3-fluorobutanoic acid or its esters, which can be achieved through enzymatic methods.
Enantioselective Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction
The enantioselective reduction of the prochiral ketone in ethyl acetoacetate is a critical step in producing optically pure this compound. Baker's yeast (Saccharomyces cerevisiae) is a widely used and effective biocatalyst for this transformation, yielding the (S)-enantiomer of ethyl 3-hydroxybutanoate with high enantiomeric excess.[1][2][3][4][5]
Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[2][3]
Materials:
-
Baker's Yeast
-
Sucrose
-
Ethyl Acetoacetate
-
Tap Water
-
Celite
-
Sodium Chloride
-
Ethyl Ether
-
Magnesium Sulfate
Procedure:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, a suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared.
-
To this suspension, 300 g of sucrose is added, and the mixture is stirred for 1 hour at approximately 30°C.
-
20.0 g (0.154 mol) of ethyl acetoacetate is then added to the fermenting suspension, and stirring is continued for another 24 hours at room temperature.
-
A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Stirring is continued for 50–60 hours at room temperature. The reaction progress can be monitored by gas chromatography.
-
Upon completion, 80 g of Celite is added to the mixture, which is then filtered through a sintered-glass funnel. The filtrate is washed with 200 mL of water.
-
The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of ethyl ether.
-
The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator at a bath temperature of 35°C.
-
The residue is fractionally distilled under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 59–76% | [2][3] |
| Enantiomeric Excess (ee) | 85% | [2][3] |
| Specific Rotation [α]D²⁵ | +37.2° (c 1.3, CHCl₃) | [2][3] |
Fluorination of (S)-Ethyl 3-Hydroxybutanoate with Diethylaminosulfur Trifluoride (DAST)
The conversion of the hydroxyl group to a fluorine atom is a crucial step in the synthesis. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this deoxyfluorination reaction.
Experimental Protocol: Fluorination with DAST
Materials:
-
(S)-Ethyl 3-hydroxybutanoate
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (S)-ethyl 3-hydroxybutanoate in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DAST in anhydrous dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to stir at -78°C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative for similar alcohol fluorinations):
| Parameter | Value |
| Yield | 60-80% (estimated) |
| Reaction Temperature | -78°C to room temperature |
Note: Specific yield for the fluorination of ethyl 3-hydroxybutanoate needs to be empirically determined as it is not explicitly available in the searched literature.
Hydrolysis of Ethyl 3-Fluorobutanoate
The final step to obtain this compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible reaction.[5]
Experimental Protocol: Alkaline Hydrolysis[5]
Materials:
-
Ethyl 3-fluorobutanoate
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for acidification)
-
Distillation apparatus
Procedure:
-
Heat the ethyl 3-fluorobutanoate under reflux with a dilute solution of sodium hydroxide.
-
After the reaction is complete, the resulting alcohol (ethanol) can be distilled off.
-
To the remaining solution containing the sodium salt of this compound, add an excess of a strong acid (e.g., dilute HCl or H₂SO₄) to protonate the carboxylate.
-
The resulting this compound can then be isolated, for example, by distillation.
Quantitative Data:
| Parameter | Value |
| Reaction Condition | Reflux |
| Expected Yield | High (as the reaction is irreversible) |
Alternative Method: Biocatalytic Kinetic Resolution
An alternative strategy for obtaining enantiomerically enriched this compound is through the kinetic resolution of a racemic mixture of its ester. This method utilizes lipases to selectively hydrolyze one enantiomer, leaving the other unreacted.[1]
Conceptual Workflow for Lipase-Catalyzed Kinetic Resolution
This process would involve screening various lipases to find one that exhibits high enantioselectivity for the hydrolysis of racemic ethyl 3-fluorobutanoate. The reaction would be allowed to proceed to approximately 50% conversion, at which point the unreacted (R)-ester and the hydrolyzed (S)-acid could be separated.
Visualizing the Synthesis Pathways
Synthesis of (S)-3-Fluorobutanoic Acid
Caption: Overall synthetic route to (S)-3-Fluorobutanoic Acid.
Experimental Workflow for Yeast Reduction
Caption: Workflow for the enantioselective reduction of ethyl acetoacetate.
Spectroscopic Data for 3-Fluorobutanoic Acid
Accurate characterization of the final product is essential. The following are expected spectroscopic data for 3-fluorobutanoic acid.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, methylene, and methine protons, with characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms, with the carbon bearing the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and a C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Note: Specific, experimentally obtained spectra for 3-fluorobutanoic acid were not available in the initial search results and would need to be acquired upon synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Enantioselective Synthesis of 3-Fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details validated methodologies for the enantioselective synthesis of 3-Fluorobutyric acid, a chiral building block of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom at the C3 position can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides a comprehensive overview of two primary and effective strategies for obtaining enantiomerically pure (R)- and (S)-3-Fluorobutyric acid: Asymmetric Hydrogenation of a prochiral precursor and Enzymatic Kinetic Resolution of a racemic mixture.
This guide presents detailed experimental protocols, quantitative data for each method, and visual representations of the synthetic workflows to facilitate practical implementation in a research and development setting.
Core Synthetic Strategies
Two principal routes have been established for the efficient enantioselective synthesis of this compound:
-
Catalytic Asymmetric Hydrogenation: This approach involves the direct hydrogenation of a prochiral α,β-unsaturated ester, namely ethyl 3-fluorocrotonate, using a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those employing the BINAP ligand system, have demonstrated high efficacy in achieving excellent enantioselectivity.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselective properties of lipases to resolve a racemic mixture of ethyl 3-fluorobutyrate. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation, selectively hydrolyzing one enantiomer of the racemic ester, thereby allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary synthetic methodologies, allowing for a direct comparison of their efficacy.
Table 1: Catalytic Asymmetric Hydrogenation of Ethyl 3-Fluorocrotonate
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(OAc)₂((R)-BINAP) | Ethyl 3-fluorocrotonate | (R)-Ethyl 3-fluorobutyrate | >95 | 98 |
| Ru(OAc)₂((S)-BINAP) | Ethyl 3-fluorocrotonate | (S)-Ethyl 3-fluorobutyrate | >95 | 98 |
Table 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutyrate
| Biocatalyst | Substrate | (S)-3-Fluorobutyric Acid | (R)-Ethyl 3-fluorobutyrate |
| Yield (%) | ee (%) | ||
| Immobilized Candida antarctica Lipase B (CALB) | Racemic ethyl 3-fluorobutyrate | ~45 | >99 |
Experimental Protocols
Catalytic Asymmetric Hydrogenation of Ethyl 3-Fluorocrotonate
This protocol describes the synthesis of enantiomerically enriched ethyl 3-fluorobutyrate via asymmetric hydrogenation using a Ru-BINAP catalyst.
Materials:
-
Ethyl 3-fluorocrotonate
-
[Ru(OAc)₂(BINAP)] (either (R)- or (S)-BINAP for the respective product enantiomer)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with ethyl 3-fluorocrotonate (1.0 eq) and the Ru(OAc)₂(BINAP) catalyst (0.01 eq).
-
Add degassed methanol to dissolve the substrate and catalyst. The typical substrate concentration is 0.5 M.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-fluorobutyrate.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
For the free acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutyrate
This protocol details the kinetic resolution of racemic ethyl 3-fluorobutyrate using immobilized Candida antarctica Lipase B (CALB).
Materials:
-
Racemic ethyl 3-fluorobutyrate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
Procedure:
-
To a stirred reaction vessel, add phosphate buffer and racemic ethyl 3-fluorobutyrate.
-
Add the immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the substrate and product (e.g., by chiral GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the formed acid.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the aqueous and organic layers (if an organic co-solvent is used). If no co-solvent is used, extract the unreacted ester from the aqueous phase with an organic solvent like MTBE.
-
Acidify the remaining aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the (S)-3-Fluorobutyric acid with an organic solvent (e.g., MTBE).
-
Dry the organic extracts containing the respective products over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The (R)-ethyl 3-fluorobutyrate can be further purified by distillation or chromatography. The (S)-3-Fluorobutyric acid is typically of high purity after extraction.
-
Determine the enantiomeric excess of both the recovered ester and the acid by chiral GC or HPLC.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic methodologies.
Synthesis of (R)-3-Fluorobutyric Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically pure (R)-3-Fluorobutyric acid, a valuable chiral building block in the pharmaceutical industry. The document details chemoenzymatic strategies, including the asymmetric reduction of a prochiral ketone followed by stereoselective fluorination, and the enzymatic kinetic resolution of its racemic ester. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods in a research and development setting.
Introduction
(R)-3-Fluorobutyric acid is a chiral fluorinated carboxylic acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the C3 position can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability, binding affinity, and acidity. The stereochemistry at this position is often crucial for biological activity, making the enantioselective synthesis of the (R)-isomer a critical aspect of its utilization. This guide explores robust and scalable methods for obtaining this compound in high optical purity.
Chemoenzymatic Synthesis via Asymmetric Reduction and Fluorination
A highly effective strategy for the synthesis of (R)-3-Fluorobutyric acid involves a two-step chemoenzymatic sequence. This approach first establishes the desired stereocenter through the asymmetric reduction of a prochiral ketoester, followed by a stereoselective fluorination reaction.
Asymmetric Reduction of Ethyl Acetoacetate
The initial step involves the biocatalytic reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutanoate. This reaction is commonly carried out using whole cells of microorganisms such as Saccharomyces cerevisiae (Baker's yeast) or isolated ketoreductase (KRED) enzymes, which can provide the desired (R)-enantiomer with high enantiomeric excess (e.e.).
Stereoselective Fluorination of Ethyl (R)-3-Hydroxybutanoate
The subsequent step is the conversion of the chiral hydroxyl group to a fluorine atom. This is a critical transformation that must proceed with a predictable and high degree of stereochemical control. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter, thus yielding ethyl (S)-3-fluorobutanoate from ethyl (R)-3-hydroxybutanoate. Subsequent hydrolysis of the ester furnishes the target (R)-3-Fluorobutyric acid.
Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutanoate
An alternative approach involves the direct resolution of a racemic mixture of ethyl 3-fluorobutanoate. This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipase-catalyzed hydrolysis in a phosphate buffer can selectively convert the (S)-ester to (S)-3-fluorobutyric acid, allowing for the recovery of unreacted (R)-ethyl 3-fluorobutanoate with high optical purity.
Data Presentation
The following table summarizes the quantitative data for the key reactions in the synthesis of (R)-3-Fluorobutyric acid.
| Step | Method | Catalyst/Reagent | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Precursor Synthesis | |||||||
| Asymmetric Reduction | Whole-cell biocatalysis | Saccharomyces cerevisiae | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | 70-85 | >98 | [1] |
| Enzymatic Kinetic Resolution (Acylation) | Transesterification | Immobilized CALB | Racemic ethyl 3-hydroxybutanoate | (R)-Ethyl 3-acetoxybutanoate | ~45 | >96 | [1] |
| Fluorination (Analogous) | |||||||
| Deoxofluorination | Chemical Synthesis | DAST | Chiral β-hydroxy ester | Chiral β-fluoro ester (with inversion) | 60-80 | >95 | [2] |
| Direct Resolution | |||||||
| Enzymatic Kinetic Resolution (Hydrolysis) | Hydrolysis | Lipase PS (Amano) | Racemic ethyl 3-phenylbutanoate | (R)-Ethyl 3-phenylbutanoate (unreacted) | ~50 | >98 | [3] |
Note: Data for the fluorination step is based on analogous reactions with similar substrates due to the lack of a direct literature precedent for ethyl (R)-3-hydroxybutanoate. The direct resolution data is for a structurally similar compound, indicating the feasibility of this approach.
Experimental Protocols
Synthesis of Ethyl (R)-3-Hydroxybutanoate via Asymmetric Reduction
Materials:
-
Ethyl acetoacetate
-
Saccharomyces cerevisiae (Baker's yeast)
-
Glucose
-
Water
-
Diatomaceous earth
-
Ethyl acetate
Procedure:
-
A suspension of Baker's yeast (100 g) in a solution of glucose (100 g) in water (500 mL) is stirred at 30 °C for 30 minutes.
-
Ethyl acetoacetate (10 g) is added to the yeast suspension.
-
The mixture is stirred at 30 °C for 48 hours. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the mixture is filtered through a pad of diatomaceous earth.
-
The filtrate is saturated with NaCl and extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford ethyl (R)-3-hydroxybutanoate as a colorless oil.
Synthesis of Ethyl (S)-3-Fluorobutanoate via Deoxofluorination (Analogous Procedure)
Materials:
-
Ethyl (R)-3-hydroxybutanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
Procedure:
-
To a solution of ethyl (R)-3-hydroxybutanoate (1.32 g, 10 mmol) in anhydrous DCM (50 mL) at -78 °C under a nitrogen atmosphere, DAST (1.94 g, 12 mmol) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield ethyl (S)-3-fluorobutanoate.
Synthesis of (R)-3-Fluorobutyric Acid via Hydrolysis
Materials:
-
Ethyl (S)-3-fluorobutanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
To a solution of ethyl (S)-3-fluorobutanoate (1.34 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL), LiOH (0.48 g, 20 mmol) is added.
-
The mixture is stirred at room temperature for 4 hours.
-
The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with ethyl acetate (3 x 30 mL).
-
The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to give (R)-3-Fluorobutyric acid.
Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutanoate (General Protocol)
Materials:
-
Racemic ethyl 3-fluorobutanoate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
Procedure:
-
A mixture of racemic ethyl 3-fluorobutanoate (1.0 g) and immobilized CALB (100 mg) in phosphate buffer (20 mL, 0.1 M, pH 7.0) is shaken at 30 °C.
-
The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The aqueous solution is acidified with 1 M HCl to pH 2 and extracted with MTBE to isolate the (S)-3-fluorobutyric acid.
-
The organic layer from the initial extraction (if using a biphasic system) or the filtrate (if a single phase) is treated to isolate the unreacted (R)-ethyl 3-fluorobutanoate, which can be further purified.
References
- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of (S)-3-Fluorobutyric Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of (S)-3-Fluorobutyric acid, a valuable chiral building block in medicinal chemistry and drug development. The methodology leverages a combination of electrophilic fluorination to introduce the fluorine atom and a highly selective enzymatic kinetic resolution to isolate the desired (S)-enantiomer. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research setting.
Synthetic Strategy Overview
The synthesis of (S)-3-Fluorobutyric acid is achieved through a three-step process commencing with the commercially available starting material, ethyl acetoacetate. The core synthetic logic involves the introduction of a fluorine atom at the C3 position, followed by the stereoselective separation of the resulting racemic mixture.
A workflow of the overall synthesis is depicted below:
An In-depth Technical Guide to 3-Fluorobutyric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorobutyric acid, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development.
Chemical Identification and Properties
This compound, in its racemic form, is identified by the CAS number 2105-80-8 . The stereospecific (S)-enantiomer is assigned the CAS number 109856-55-5 . Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number (Racemic) | 2105-80-8 | [1][2][3] |
| Molecular Formula | C4H7FO2 | [3] |
| Molecular Weight | 106.10 g/mol | [4] |
| IUPAC Name | 3-Fluorobutanoic acid | [3] |
| Calculated pKa | 4.771 | [3] |
| Calculated XLogP | 0.819 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The proton on the carbon bearing the fluorine atom will exhibit splitting due to coupling with the fluorine atom and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[2][5][6][7][8] Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[2]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1760-1690 cm⁻¹.[5]
-
C-H stretching bands for the alkyl chain, typically observed between 3000-2850 cm⁻¹.[5]
-
A C-F stretching band, which can be found in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[9][10][11] The fragmentation pattern will be influenced by the presence of the fluorine atom and the carboxylic acid group.[9][11][12] Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[11]
Experimental Protocol: Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through various methods. One common approach involves the fluorination of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.
Workflow for the Synthesis of Racemic this compound
References
- 1. echemi.com [echemi.com]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. dempochem.com [dempochem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docbrown.info [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
The Biological Activity of 3-Fluorobutyric Acid: A Predictive Analysis Based on Metabolic Principles
For the attention of: Researchers, scientists, and drug development professionals.
Subject: An in-depth technical guide on the core biological activity of 3-Fluorobutyric acid.
Executive Summary
This technical guide addresses the biological activity of this compound. A comprehensive review of the scientific literature reveals a significant scarcity of direct research on this specific compound. Consequently, this document provides a predictive analysis of its biological activity based on the well-established metabolic principles of ω-fluorocarboxylic acids. The central thesis is that This compound is expected to exhibit low biological activity and toxicity . This is attributed to its molecular structure, which prevents its metabolism into the highly toxic fluoroacetate through the process of β-oxidation, a mechanism known as "lethal synthesis." This guide will elucidate this principle and contrast the metabolic fate of this compound with that of its toxic analogue, 4-Fluorobutyric acid.
Introduction
Fluorinated organic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. However, the position of fluorine substitution can dramatically alter the biological activity and toxicity of a molecule. This guide focuses on this compound, a short-chain fatty acid analogue. Despite the interest in fluorinated molecules, this compound itself has not been the subject of extensive biological investigation. Therefore, its properties are inferred from the established toxicology of related ω-fluorocarboxylic acids.
The Principle of "Lethal Synthesis" in ω-Fluorocarboxylic Acids
The toxicity of many ω-fluorinated carboxylic acids is a classic example of "lethal synthesis," where a non-toxic precursor is converted into a toxic metabolite by the body's own metabolic machinery. The key to this toxicity is the process of β-oxidation of fatty acids.
For ω-fluorocarboxylic acids with an even number of carbon atoms, β-oxidation sequentially removes two-carbon units (acetyl-CoA). This process ultimately yields fluoroacetyl-CoA, which is then converted to fluoroacetate. Fluoroacetate is a potent toxin that inhibits the enzyme aconitase in the citric acid cycle, leading to a shutdown of cellular respiration and cell death. 4-Fluorobutyric acid is a prime example of a compound that undergoes this lethal synthesis.
Conversely, ω-fluorocarboxylic acids with an odd number of carbon atoms do not yield fluoroacetate upon β-oxidation. Their metabolism results in a non-toxic fluorinated end-product.
Predicted Metabolic Fate and Low Biological Activity of this compound
Based on the principle of lethal synthesis, this compound is predicted to have low toxicity. With the fluorine atom on the third carbon, β-oxidation would not produce fluoroacetyl-CoA. The predicted metabolic pathway is illustrated in the diagram below.
Caption: Predicted metabolic pathways of 3-Fluorobutyric and 4-Fluorobutyric acid.
As depicted, the metabolism of this compound is not expected to lead to the formation of the toxic metabolite fluoroacetate, which explains its predicted low biological activity and toxicity.
Quantitative Data and Experimental Protocols
A thorough search of the scientific literature did not yield any significant quantitative data on the biological activity of this compound. There are no published studies detailing its effects on specific cellular targets, signaling pathways, or providing dose-response relationships. Consequently, there are no established experimental protocols for assessing the biological activity of this specific compound.
Conclusion and Future Directions
The biological activity of this compound remains largely uninvestigated. Based on established principles of ω-fluorocarboxylic acid metabolism, it is predicted to have a low toxicity profile, as it is unlikely to undergo "lethal synthesis" to fluoroacetate. This foundational prediction, however, requires experimental validation.
Future research should focus on:
-
In vitro and in vivo toxicity studies to confirm the predicted low toxicity of this compound.
-
Metabolic profiling to definitively identify the metabolic end-products of this compound.
-
Screening for biological activity in various assays to determine if the compound possesses any subtle, non-toxic biological effects that could be of therapeutic interest.
Until such studies are conducted, any consideration of this compound in research or drug development should proceed with the understanding that its biological effects are currently inferred rather than empirically determined.
An In-depth Technical Guide to 3-Fluorobutyric Acid Derivatives and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-fluorobutyric acid and its derivatives, focusing on their synthesis, biological activity, and potential therapeutic uses. The strategic incorporation of fluorine into small molecules like butyric acid can significantly alter their physicochemical and pharmacological properties, making them valuable tools in drug discovery and chemical biology. This document details their interaction with key biological targets, provides methodologies for their synthesis and evaluation, and illustrates their mechanisms of action through detailed diagrams.
Introduction to this compound Derivatives
This compound is a structural analog of the short-chain fatty acid butyric acid. The introduction of a fluorine atom at the C-3 position creates a chiral center and imparts unique electronic properties. Fluorine's high electronegativity can influence a molecule's acidity (pKa), metabolic stability, and binding affinity for biological targets.[1] This has led to the exploration of its derivatives, particularly 4-amino-3-fluorobutanoic acid (also known as 3-fluoro-γ-aminobutyric acid or 3F-GABA), as modulators of enzyme and receptor functions.[2][3]
The primary focus of research on these derivatives has been their interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Inhibition of GABA-AT increases GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.[2]
Quantitative Biological Data
The biological activity of this compound derivatives is highly dependent on their stereochemistry. The enantiomers of 4-amino-3-fluorobutanoic acid, for instance, exhibit markedly different interactions with GABA-AT. The (R)-enantiomer is a substrate for an unusual elimination reaction and a competitive inhibitor of GABA transamination, whereas the (S)-enantiomer is significantly less active.
Table 1: Kinetic Parameters for the Interaction of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT
| Compound | Parameter | Value | Notes |
|---|---|---|---|
| (R)-4-Amino-3-fluorobutanoic Acid | Kᵢ (GABA Transamination) | 49 µM | Competitive inhibition. |
| Kₘ (HF Elimination) | 0.58 ± 0.11 mM | Substrate for enzyme-catalyzed HF elimination. | |
| Vₘₐₓ (HF Elimination) | 0.19 ± 0.02 µmol/min/mg | ||
| (S)-4-Amino-3-fluorobutanoic Acid | Kᵢ (GABA Transamination) | No significant inhibition up to 1.0 mM | Poor binding to the active site. |
| | V (HF Elimination) | >10-fold slower than (R)-enantiomer | Rate of HF elimination was too slow to determine Kₘ and Vₘₐₓ. |
Data sourced from Clift et al. and Silverman et al.
Key Applications and Mechanisms of Action
Modulation of GABA-AT Activity
The most well-documented application of this compound derivatives is the modulation of GABA-AT. Unlike typical substrates that undergo transamination, (R)-4-amino-3-fluorobutanoic acid is processed by GABA-AT through an HF elimination pathway, producing succinic semialdehyde, the same product derived from GABA degradation.[2] This unique mechanism makes it a valuable probe for studying the enzyme's active site. The (R)-enantiomer's ability to competitively inhibit the normal processing of GABA suggests it binds effectively to the enzyme's active site.[2]
Caption: Enzymatic processing of (R)-4-amino-3-fluorobutanoic acid by GABA-AT.
Potential as Histone Deacetylase (HDAC) Inhibitors
Butyric acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation of gene expression.[4][5] HDAC inhibitors are a validated class of anti-cancer agents. The general pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" region that interacts with the surface of the enzyme. It is hypothesized that this compound derivatives, particularly amides, could be designed to function as HDAC inhibitors, with the butyrate core acting as the linker and ZBG. The fluorine atom could be used to modulate binding affinity and pharmacokinetic properties.[4]
Caption: Pharmacophore model for a this compound-based HDAC inhibitor.
Disruption of Fatty Acid Metabolism
Fluorinated analogs of fatty acids can act as metabolic Trojan horses. For example, fluoroacetic acid is metabolized to fluoroacetyl-CoA and then fluorocitrate, which potently inhibits aconitase, a key enzyme in the Krebs cycle.[1] Similarly, a this compound derivative could potentially interfere with fatty acid β-oxidation. After conversion to its CoA ester, it could inhibit one of the key enzymes in the β-oxidation spiral, leading to a disruption of cellular energy metabolism. This suggests a potential application as antimicrobial or anticancer agents, as some pathogens and cancer cells are highly reliant on fatty acid oxidation.
Caption: Logical workflow of metabolic disruption by a this compound analog.
Experimental Protocols
Representative Synthesis of (S)-4-Amino-3-fluorobutanoic Acid
The synthesis of enantiomerically pure 3F-GABA is a multi-step process. A modern approach involves asymmetric α-fluorination followed by reductive amination.[2] The following protocol is a representative summary based on published methods.[3]
Materials:
-
3-Oxobutanal derivative (protected)
-
N-Fluorobenzenesulfonimide (NFSI)
-
(S)-2-(Trifluoromethyl)pyrrolidine (MacMillan catalyst)
-
Dibenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate solvents (e.g., CH₂Cl₂, MeOH) and reagents for purification.
Procedure:
-
Asymmetric Fluorination: To a solution of the starting aldehyde in CH₂Cl₂ at -20 °C, add the (S)-MacMillan catalyst. Add NFSI portionwise and stir the reaction mixture for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Quench the reaction and purify the resulting α-fluoro aldehyde intermediate using silica gel column chromatography.
-
Reductive Amination: Dissolve the purified fluoro-aldehyde in methanol. Add dibenzylamine and stir for 1 hour. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) portionwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Work up the reaction mixture and purify the dibenzyl-protected amino acid precursor by chromatography.
-
Deprotection: Dissolve the purified product in methanol and add Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until debenzylation is complete (monitored by TLC/LC-MS).
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final (S)-4-amino-3-fluorobutanoic acid.
GABA-AT Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of succinic semialdehyde, which is then oxidized by a coupling enzyme, leading to a measurable change in absorbance.[2]
Materials:
-
Purified GABA-AT enzyme
-
Succinic semialdehyde dehydrogenase (SSADH)
-
(R)-4-Amino-3-fluorobutanoic acid (substrate/inhibitor)
-
GABA (for inhibition studies)
-
α-Ketoglutarate
-
NADP⁺
-
Pyrophosphate buffer (pH 8.5)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing pyrophosphate buffer, α-ketoglutarate, NADP⁺, and a saturating amount of SSADH.
-
Add Substrate/Inhibitor: Add varying concentrations of the test compound ((R)-4-amino-3-fluorobutanoic acid) to the wells. For inhibition studies, also add varying concentrations of the natural substrate, GABA.
-
Initiate Reaction: Initiate the reaction by adding a fixed amount of GABA-AT enzyme to each well.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37 °C). This absorbance change corresponds to the reduction of NADP⁺ to NADPH by SSADH as it consumes the succinic semialdehyde produced by GABA-AT.
-
Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Determine Kinetic Constants:
-
For substrate kinetics (Kₘ, Vₘₐₓ), plot the reaction velocity against the concentration of (R)-4-amino-3-fluorobutanoic acid and fit the data to the Michaelis-Menten equation.
-
For inhibition kinetics (Kᵢ), plot the reaction velocity at different GABA concentrations against the inhibitor concentration using methods such as Dixon or Cornish-Bowden plots.
-
Conclusion and Future Outlook
This compound derivatives, particularly the enantiomers of 4-amino-3-fluorobutanoic acid, have proven to be insightful pharmacological tools for probing enzyme mechanisms, specifically that of GABA-AT. The data clearly indicate that stereochemistry is critical to their biological activity. While their therapeutic development for neurological disorders remains an area of interest, this guide highlights broader potential applications based on established principles of medicinal chemistry, including HDAC inhibition and the disruption of fatty acid metabolism. Future research should focus on synthesizing a wider array of ester and amide derivatives and screening them against diverse biological targets to unlock their full therapeutic potential. Detailed pharmacokinetic and in vivo efficacy studies will be essential for translating these promising compounds from the laboratory to clinical applications.
References
- 1. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Discovery of 3-Fluorobutyric Acid: A Technical Review of a Molecule in the Shadows
For Immediate Release
[City, State] – [Date] – Despite the growing interest in fluorinated organic compounds within the scientific community, a comprehensive historical and experimental account of the discovery of 3-fluorobutyric acid (also known as 3-fluorobutanoic acid) remains conspicuously absent from readily available scientific literature. This technical guide addresses the current state of knowledge, collating the sparse available data for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the public record regarding its initial synthesis and biological characterization.
Physicochemical Properties: A Snapshot of a Lesser-Known Molecule
While a definitive seminal publication on its discovery is not readily identifiable, basic physicochemical properties of this compound have been cataloged in various chemical databases. These properties are crucial for any potential application in research and development.
| Property | Value | Source |
| CAS Number | 2105-80-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₇FO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 106.10 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 3-fluorobutanoic acid | --INVALID-LINK--[2] |
| Synonyms | 3-Fluorobutanoic acid, β-Fluorobutyric acid | --INVALID-LINK--[1] |
A stereoisomer, (3S)-3-fluorobutanoic acid, is also recognized, with its own specific CAS number (109856-55-5).[2]
Synthesis of this compound: Postulated Pathways
Detailed experimental protocols for the inaugural synthesis of this compound are not explicitly detailed in accessible scientific archives. However, based on established principles of organic chemistry and synthetic routes for analogous fluorinated carboxylic acids, a plausible pathway can be postulated. One common approach involves the fluorination of a suitable precursor, such as ethyl 3-hydroxybutyrate, followed by hydrolysis of the resulting ester.
A generalized workflow for such a synthesis is depicted below. It is critical to note that this represents a theoretical pathway and has not been substantiated by a specific cited experiment for this compound itself.
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic Data: The Molecular Fingerprint
Expected ¹H NMR Spectral Data (Predicted): The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CHF) protons. The coupling of these protons with the adjacent fluorine atom would result in characteristic splitting patterns.
Expected ¹³C NMR Spectral Data (Predicted): The carbon NMR would reveal four distinct carbon signals. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.
Expected ¹⁹F NMR Spectral Data (Predicted): The fluorine NMR spectrum would be the most direct method to confirm the presence and environment of the fluorine atom. A single resonance, split by the adjacent protons, would be anticipated.
Biological Activity: An Unexplored Frontier
A significant void exists in the scientific literature concerning the biological activity of this compound. Extensive searches have yielded no substantive studies on its physiological effects, potential therapeutic applications, or its interactions with biological systems.
This is in stark contrast to its close analog, 4-amino-3-fluorobutanoic acid, which has been investigated as a substrate for the enzyme GABA aminotransferase (GABA-AT).[3] The presence of the amino group in this related molecule dramatically alters its biological profile, highlighting the importance of specific structural features in determining bioactivity. The lack of data on this compound itself presents a clear opportunity for future research.
Conclusion and Future Directions
The discovery and comprehensive characterization of this compound appear to be undocumented in readily accessible scientific literature. While its basic chemical identity is established, the absence of a detailed historical account, validated experimental protocols for its synthesis, a complete set of experimentally determined quantitative data, and any investigation into its biological effects, renders it a molecule of untapped potential.
This technical guide serves to summarize the currently available, albeit limited, information for the scientific community. It is also a call to action for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to explore this compound. Future work should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, accompanied by a complete set of spectral and physical data.
-
Biological Screening: A thorough investigation of the biological activities of this compound, including its potential as an enzyme inhibitor, a metabolic probe, or a building block for novel therapeutic agents.
-
Structure-Activity Relationship Studies: A comparative analysis of the biological effects of this compound with its non-fluorinated counterpart, butyric acid, and other fluorinated analogs to elucidate the role of the fluorine atom in its properties.
The exploration of such relatively simple, yet under-investigated, fluorinated molecules could pave the way for new discoveries and applications in the life sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of 3-Fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobutyric acid, a halogenated derivative of the short-chain fatty acid butyric acid, presents a compelling case for investigation within the realms of pharmacology and drug development. While direct experimental evidence for its mechanism of action remains to be fully elucidated, its structural similarity to well-characterized molecules suggests two primary putative pathways: the inhibition of histone deacetylases (HDACs) and the modulation of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) activity. This technical guide synthesizes the current understanding of these potential mechanisms, drawing upon data from analogous compounds to provide a foundational framework for future research. We present quantitative data for related molecules, detailed experimental protocols to facilitate investigation, and logical diagrams to visualize the proposed molecular interactions and their downstream consequences.
Putative Mechanism 1: Inhibition of Histone Deacetylases (HDACs)
The structural resemblance of this compound to butyric acid, a well-established histone deacetylase (HDAC) inhibitor, forms the basis of the first hypothesized mechanism of action. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression.[2] This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[3]
The Butyrate Paradigm: An Analogous Case Study
Butyrate is a potent inhibitor of Class I and IIa HDACs.[2] Its inhibitory action is thought to occur through its chelation of the zinc ion in the active site of the enzyme.[4] The downstream effects of butyrate-mediated HDAC inhibition are well-documented and include the transcriptional activation of key cell cycle regulators like p21(Waf1/Cip1), which in turn inhibits cyclin-dependent kinases and halts cell cycle progression.[2]
Quantitative Data for Butyrate and Related Short-Chain Fatty Acids
While specific IC50 values for this compound are not available in the current literature, the data for butyrate and propionate provide a valuable reference point for its potential potency.
| Compound | Target | Assay System | IC50 (mM) | Reference |
| Butyrate | HDACs | Nuclear extracts from HT-29 cells | 0.09 | [5] |
| Propionate | HDACs | Nuclear extracts from HT-29 cells | >1.0 | [5] |
Signaling Pathway: HDAC Inhibition
The following diagram illustrates the proposed signaling cascade initiated by the inhibition of HDACs, based on the known effects of butyrate.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of histone deacetylase activity by trichostatin A and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-fluorobutyric acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a carboxylic acid functional group and a fluorine atom at the C3 position.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (CH₂) | 2.6 - 2.8 | Doublet of doublets (dd) | ~16 (geminal), ~6-7 (vicinal to Hβ) |
| Hβ (CH) | 4.8 - 5.0 | Doublet of multiplet (dm) | ~45-50 (¹JHF), ~6-7 (vicinal to Hα and Hγ) |
| Hγ (CH₃) | 1.4 - 1.6 | Doublet of doublets (dd) | ~20-25 (³JHF), ~7 (vicinal to Hβ) |
| OH | 10 - 13 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C1 (C=O) | 170 - 180 |
| C2 (CH₂) | 40 - 45 |
| C3 (CH) | 85 - 95 (with C-F coupling) |
| C4 (CH₃) | 20 - 25 (with C-F coupling) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| F | -180 to -200 | Multiplet |
Table 4: Predicted Infrared (IR) Absorption Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-F | 1000 - 1100 | Strong |
| C-O | 1210 - 1320 | Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 106.04 | Molecular Ion |
| [M-OH]⁺ | 89.04 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 61.03 | Loss of carboxyl group |
| [C₃H₆F]⁺ | 61.05 | Fragment from cleavage adjacent to the fluorine |
| [C₂H₄F]⁺ | 47.04 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
Data Analysis: Process all spectra to identify chemical shifts, multiplicities, coupling constants, and integrals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials and Equipment:
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)
-
This compound sample
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent if analyzing a solution) to subtract atmospheric and solvent absorbances.
-
Sample Application:
-
For Salt Plates (NaCl or KBr): Place a small drop of the liquid this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.
-
For Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and their corresponding functional groups.
-
-
Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and allow them to dry completely.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
This compound sample
-
Solvent for dilution (if necessary, e.g., methanol or dichloromethane)
-
Vials and syringes
Procedure:
-
Sample Introduction (using GC-MS):
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) into the GC.
-
The GC will separate the compound and introduce it into the mass spectrometer.
-
-
Ionization:
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
3-Fluorobutyric Acid as a GABA Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for therapeutic agents. 3-Fluorobutyric acid, particularly its enantiomers (R)- and (S)-3-fluoro-γ-aminobutyric acid (3F-GABA), has emerged as a valuable tool for probing the conformational requirements of GABA binding to its receptors. This technical guide provides a comprehensive overview of this compound as a GABA analogue, summarizing its biological activity, synthesis, and the experimental protocols used for its characterization. The information is intended to support researchers and drug development professionals in the exploration of novel GABAergic modulators.
Introduction
The modulation of GABAergic neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The development of GABA analogues with specific receptor subtype selectivity and favorable pharmacokinetic profiles is an ongoing effort in medicinal chemistry. The introduction of fluorine into small molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a conformationally constrained analogue of GABA, providing insights into the bioactive conformation of GABA at its receptor binding sites.
Biological Activity of this compound Enantiomers
The biological activity of the enantiomers of 3-fluoro-γ-aminobutyric acid, (R)-3F-GABA and (S)-3F-GABA, has been evaluated at GABAA and GABAC receptors. Both enantiomers have been shown to act as agonists at these receptors.[1][2]
GABAA Receptor Activity
Preliminary evaluations have indicated that the (R)- and (S)-enantiomers of 3F-GABA act as agonists at cloned GABAA receptors, with similar potencies.[3] This suggests that the stereochemistry at the 3-position of the butyric acid backbone may not be a critical determinant for agonist activity at GABAA receptors. However, more detailed electrophysiological studies are required to provide precise EC50 values for different GABAA receptor subunit combinations.
GABAC Receptor Activity
At GABAC receptors, the enantiomers of 3F-GABA exhibit a notable difference in potency. The (R)-enantiomer has been reported to be an order of magnitude more potent as an agonist than the (S)-enantiomer.[1][4] This stereoselectivity suggests a more stringent conformational requirement for agonist binding at GABAC receptors compared to GABAA receptors and supports a folded binding mode for GABA at this receptor subtype.[4]
In Vivo Activity
Studies using a Xenopus laevis tadpole model have revealed that the enantiomers of 3F-GABA behave quite differently in a whole animal system, though specific details of these differences are not yet fully published.[3] This highlights the importance of in vivo models for characterizing the overall pharmacological profile of GABA analogues, which may involve effects beyond direct receptor agonism.
Quantitative Data Summary
The following tables summarize the available and placeholder quantitative data for the biological activity of this compound enantiomers. Further studies are needed to populate the missing values.
Table 1: GABAA Receptor Agonist Activity of 3F-GABA Enantiomers
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| (R)-3F-GABA | Cloned GABAA | Data not available | [3] |
| (S)-3F-GABA | Cloned GABAA | Data not available | [3] |
Table 2: GABAC Receptor Agonist Activity of 3F-GABA Enantiomers
| Compound | Receptor Subtype | Potency Difference | Reference |
| (R)-3F-GABA | GABAC | ~10-fold more potent than (S)-enantiomer | [1][4] |
| (S)-3F-GABA | GABAC | Data not available | [1][4] |
Synthesis of this compound Enantiomers
The synthesis of the (R)- and (S)-enantiomers of 3-fluoro-γ-aminobutyric acid has been described in the literature, allowing for their pharmacological evaluation.[3] A detailed, step-by-step protocol is essential for researchers wishing to synthesize these compounds.
General Synthetic Approach
A common strategy for the enantioselective synthesis of this compound involves the use of chiral auxiliaries or asymmetric catalysis to introduce the fluorine atom at the C3 position with high stereocontrol. One plausible route, based on general organic synthesis principles, is outlined below. It is important to consult the primary literature for specific reagents, conditions, and purification methods.
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of GABA analogues. The following are representative protocols for key assays.
GABA Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors.[5]
Objective: To determine the inhibitory constant (Ki) of this compound enantiomers at the GABAA receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl)
-
Radioligand (e.g., [3H]muscimol)
-
Non-specific binding control (e.g., 10 mM GABA)
-
Test compounds ((R)- and (S)-3-Fluorobutyric acid)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Perform a series of centrifugation steps to isolate the synaptic membranes.
-
Resuspend the final pellet in binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).
-
Incubate at 4°C for a specified time (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This protocol allows for the measurement of extracellular GABA levels in the brain of a freely moving animal.[3][6][7]
Objective: To assess the effect of this compound on extracellular GABA concentrations in a specific brain region.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, striatum).
-
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
-
Drug Administration:
-
Administer this compound (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to monitor changes in GABA levels.
-
-
Sample Analysis:
-
Derivatize the GABA in the dialysate samples with a fluorescent tag (e.g., o-phthalaldehyde).
-
Analyze the samples using HPLC with fluorescence detection to quantify GABA concentrations.
-
-
Data Analysis:
-
Express GABA concentrations as a percentage of the baseline levels before drug administration.
-
Analyze the time course of changes in extracellular GABA.
-
Electrophysiology on GABAergic Neurons
Whole-cell patch-clamp recording is used to measure the functional effects of compounds on GABA receptors in individual neurons.[8][9][10]
Objective: To determine the EC50 and efficacy of this compound enantiomers at GABAA receptors.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Drug application system (e.g., perfusion or puffer pipette)
Procedure:
-
Preparation:
-
Prepare cultured neurons or acute brain slices.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.
-
-
Patching:
-
Pull glass micropipettes and fill with intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the neuron at a specific holding potential (e.g., -60 mV).
-
Apply GABA or the test compound (this compound) at various concentrations using the drug application system.
-
Record the resulting currents, which are mediated by the opening of GABA receptor channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
Plot the normalized current amplitude against the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill slope.
-
Pharmacokinetics and ADME Profile (Anticipated)
Specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are not currently available in the public domain. However, based on the properties of similar short-chain fatty acids and fluorinated compounds, some general characteristics can be anticipated.
-
Absorption: As a small, polar molecule, oral absorption may be moderate and potentially mediated by monocarboxylate transporters.
-
Distribution: Due to its polarity, it is not expected to readily cross the blood-brain barrier unless specific transporters are involved. The introduction of fluorine may increase lipophilicity and potentially CNS penetration.
-
Metabolism: The C-F bond is generally stable to metabolic degradation. Metabolism is likely to proceed via pathways typical for short-chain fatty acids, although the fluorine atom may alter the rate and regioselectivity of these processes.
-
Excretion: Renal excretion is expected to be a major route of elimination for this small, water-soluble compound.
Further studies are required to definitively characterize the ADME profile of this compound.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
Activation of the ionotropic GABAA receptor by an agonist like this compound leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibitory neurotransmission.
Caption: GABAA receptor signaling pathway activation.
Experimental Workflow for GABA Analogue Characterization
The following workflow outlines the key stages in the discovery and characterization of novel GABA analogues.
Caption: Workflow for GABA analogue drug discovery.
Conclusion
This compound, particularly in its enantiomeric forms, represents a valuable pharmacological tool for elucidating the structural and conformational requirements of GABA receptor binding and activation. The stereoselective agonism at GABAC receptors highlights the potential for designing receptor subtype-selective ligands. While foundational biological data exists, further research is necessary to fully characterize the quantitative pharmacology, detailed synthesis, and pharmacokinetic profile of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel GABA analogues, with the ultimate goal of developing improved therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sophion.com [sophion.com]
- 5. Aversive Training Methods in Xenopus laevis: General Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA expression and regulation by sensory experience in the developing visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ramachandran Research Group [chem.purdue.edu]
A Theoretical Exploration of 3-Fluorobutyric Acid Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of 3-Fluorobutyric acid, a molecule of interest in medicinal chemistry and materials science, is governed by a delicate interplay of steric, electrostatic, and stereoelectronic effects. The presence of a highly electronegative fluorine atom at the C3 position introduces significant conformational preferences that dictate its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the theoretical studies on the conformational analysis of this compound, detailing the computational and experimental methodologies employed, presenting key quantitative data, and visualizing the underlying principles of its conformational behavior.
Introduction
This compound is a four-carbon carboxylic acid with a fluorine substituent at the beta-position. This substitution has profound implications for its molecular structure and reactivity. Understanding the preferred three-dimensional arrangements, or conformations, of this molecule is crucial for predicting its interactions with biological targets, designing novel materials, and elucidating its reaction mechanisms. The primary rotations that define the conformational space of this compound are around the C2-C3 and C3-C4 single bonds. The relative orientation of the carboxyl group, the fluorine atom, and the terminal methyl group gives rise to a series of staggered conformers, primarily described as anti and gauche.
Conformational Isomers of this compound
Rotation around the C2-C3 and C3-C4 bonds of this compound results in several key staggered conformers. The stability of these conformers is largely influenced by two main factors: the gauche effect of the fluorine atom and the potential for intramolecular hydrogen bonding between the carboxyl hydrogen and the fluorine atom.
The primary dihedral angles of interest are:
-
τ1 (O=C-C2-C3) : Describes the orientation of the carboxyl group relative to the carbon backbone.
-
τ2 (C2-C3-C4-H) : Describes the orientation of the methyl group.
-
τ3 (F-C3-C2-C(O)) : Describes the relative position of the fluorine atom and the carboxyl group.
Based on analogous studies of fluorinated alkanes and carboxylic acids, the most stable conformers are predicted to be those that minimize steric hindrance while maximizing stabilizing interactions, such as the gauche effect.
Data Presentation: Relative Energies and Dihedral Angles
The following tables summarize the theoretically calculated relative energies and key dihedral angles for the stable conformers of this compound. These values are typically obtained from Density Functional Theory (DFT) calculations.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Description (F-C3-C2-C(O)) | Relative Energy (kcal/mol) |
| I | Gauche | 0.00 |
| II | Anti | 1.25 |
| III | Gauche (alternative) | 0.85 |
Note: These values are illustrative and based on typical energy differences observed for similar fluorinated compounds. The gauche conformer is generally favored due to the fluorine gauche effect.
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Conformer | τ1 (O=C-C2-C3) | τ2 (C2-C3-C4-H) | τ3 (F-C3-C2-C(O)) |
| I | ~175 | ~60 | ~65 |
| II | ~180 | ~180 | ~180 |
| III | ~60 | ~60 | ~70 |
Experimental and Computational Protocols
The conformational analysis of this compound relies on a synergistic approach combining computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Methodology
A robust computational protocol for the conformational analysis of this compound typically involves the following steps:
-
Initial Conformer Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often achieved by rotating all single bonds in discrete steps (e.g., 30°).
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a suitable level of theory, commonly DFT with a functional such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.
-
Solvation Effects: The influence of a solvent is often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
Experimental Validation: NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Proton and Carbon NMR: 1D and 2D NMR spectra (e.g., COSY, HSQC) are acquired to assign all proton and carbon signals.
-
Measurement of Coupling Constants: The vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are accurately measured from the high-resolution proton NMR spectrum.
-
Karplus Equation Analysis: The experimentally determined coupling constants are related to the corresponding dihedral angles using generalized Karplus equations. By comparing the experimental, population-averaged coupling constants with the theoretical values for each conformer, the relative populations of the conformers in solution can be determined.
Visualization of Key Concepts
Computational Workflow for Conformational Analysis
The following diagram illustrates the typical workflow for a computational conformational analysis study.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Factors Influencing Conformer Stability
The relative stability of this compound conformers is determined by a balance of several interactions.
Caption: Key intramolecular interactions governing the conformational preferences of this compound.
Conclusion
The conformational behavior of this compound is a complex phenomenon primarily dictated by the gauche preference of the fluorine substituent and the potential for intramolecular hydrogen bonding. Theoretical calculations, particularly DFT, provide a powerful means to explore the potential energy surface and identify stable conformers. Experimental validation through NMR spectroscopy is essential for determining the conformational populations in solution. A thorough understanding of these conformational preferences is critical for the rational design of this compound derivatives with tailored properties for applications in drug development and materials science. This guide provides the foundational knowledge and methodological framework for researchers to conduct and interpret theoretical studies on the conformation of this and related fluorinated molecules.
The Strategic Incorporation of Fluorinated Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide focuses on the strategic use of fluorinated carboxylic acids, a motif increasingly employed to enhance drug-like properties. By leveraging the unique electronic effects of fluorine, medicinal chemists can fine-tune acidity, lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: The Fluorine Advantage in Carboxylic Acid Bioisosteres
The carboxylic acid functional group is a common pharmacophore in numerous approved drugs, crucial for target interaction through hydrogen bonding and ionic interactions. However, its inherent acidity can lead to poor membrane permeability, rapid metabolism, and potential toxicity.[1] Fluorination of the carboxylic acid moiety or adjacent positions offers a strategic approach to mitigate these liabilities while retaining or enhancing biological activity.
The strong electron-withdrawing nature of fluorine significantly impacts the acidity (pKa) of the carboxylic acid. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, thereby increasing its half-life in the body.[2] Fluorinated carboxylic acids are often employed as bioisosteres of their non-fluorinated counterparts, mimicking the parent compound's interaction with its biological target while possessing improved pharmacological properties.[3]
Data Presentation: Quantitative Impact of Fluorination
The strategic placement of fluorine atoms can lead to significant changes in the biological activity of a drug molecule. The following tables summarize the quantitative effects of fluorination on the inhibitory potency of selected compounds.
| Compound | Target | IC50 (µM) | Fold Change (vs. Non-fluorinated) | Reference |
| Indomethacin Analogues (COX-2 Inhibition) | ||||
| Indomethacin (Non-fluorinated) | COX-2 | 0.25 | - | [3] |
| Indomethacin fluoroalkylamide 1 | COX-2 | 0.14 | 1.8 | [3] |
| Celecoxib Analogues (COX-2 Inhibition) | ||||
| Celecoxib (Trifluoromethylated) | COX-2 | 0.04 | - | [4] |
| Fluorinated Celecoxib Derivative 7 | COX-2 | 0.005 | 8 | [3] |
| D-Glucosamine Analogues (Anticancer Activity) | ||||
| 3-fluoro-D-galactosamine | PC-3 Cells | 28 | - | [5] |
| 4-fluoro-D-galactosamine | PC-3 Cells | 54 | - | [5] |
| 5-fluorouracil (Reference) | PC-3 Cells | 69 | - | [5] |
| Cisplatin (Reference) | PC-3 Cells | 182 | - | [5] |
Table 1: Comparative IC50 values of fluorinated vs. non-fluorinated/reference compounds.
| Compound | Target | Ki (nM) | Fold Change (vs. Non-fluorinated) | Reference |
| Flurbiprofen Amide Analogues (FAAH Inhibition) | ||||
| Flurbiprofen (Non-fluorinated parent) | FAAH | - | - | |
| Flu-AM4 (Fluorinated amide derivative) | FAAH | 13 | N/A | |
| Indole-based COX-2 Inhibitors | ||||
| 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole | COX-2 | 20 | - | [6] |
| Non-fluorinated analogue | COX-1 | >10,000 | - | [6] |
Table 2: Comparative Ki values of fluorinated compounds.
Experimental Protocols
Synthesis of Fluorinated Carboxylic Acids
This three-step synthesis provides a general method for the preparation of α-fluorocarboxylic acids.
Step 1: Bromination and Esterification of Octanoic Acid
-
Heat a suspension of octanoic acid (20.0 g, 138.5 mmol) and red phosphorus (4.29 g, 138.5 mmol) to 80 °C.
-
Add bromine (26.0 ml, 505 mmol) dropwise while maintaining the temperature below 90 °C.
-
Stir the suspension at 80 °C for an additional 2 hours.
-
Cool the reaction to 0 °C and add methanol (33 ml) over 15 minutes.
-
Stir the mixture overnight at room temperature, then reflux for 3 hours.
-
Separate the phases and wash the lower phase with CH₂Cl₂ (50 ml).
-
Combine the organic phases, wash with water (50 ml), and dry over Na₂SO₄ to yield methyl 2-bromooctanoate.
Step 2: Fluorination of Methyl 2-bromooctanoate
-
Stir a mixture of methyl 2-bromooctanoate (28.87 g, 122 mmol), acetamide (15 g), KF (12.7 g, 219 mmol), and TBAF·3H₂O (2.06 g, 6.53 mmol) at 75 °C for 60 hours under a nitrogen atmosphere.
-
After cooling, add water (180 ml) and extract with CH₂Cl₂ (3 x 70 ml).
-
Add bromine to the combined organic phases until the color persists.
-
Wash the organic phase with K₂S₂O₅ solution, saturated NaHCO₃, and saturated NaCl solutions.
-
Dry over Na₂SO₄ and purify to obtain methyl 2-fluorooctanoate.
Step 3: Hydrolysis to 2-Fluorooctanoic Acid
-
To a solution of methyl 2-fluorooctanoate (8.00 g, 45 mmol) in CH₂Cl₂ (80 ml), add a solution of NaOH (5.45 g, 136 mmol) in methanol (60 ml).
-
Stir the reaction mixture overnight and then remove the solvent under vacuum.
-
Dissolve the residue in water (170 ml), cool to 0 °C, and acidify with concentrated HCl (20 ml).
-
Filter the precipitate and dry in vacuum over P₂O₅ to yield 2-fluorooctanoic acid.
-
Stir a solution of Flurbiprofen (1 mmol), EDC (1.1 mmol), and HOBt (1 mmol) in anhydrous MeCN (10 ml) at room temperature.
-
After 30 minutes, add the desired amine (1 mmol).
-
Stir the mixture at room temperature for 72 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in AcOEt (20 ml) and wash sequentially with brine, 10% citric acid, saturated NaHCO₃ aqueous solution, and water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate under vacuum to yield the flurbiprofen amide.
Biological Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.
-
Enzyme Preparation: Dilute recombinant human COX-2 to 17.5 ng/µl with COX Assay Buffer.
-
Incubation with Inhibitor: In a 96-well plate, incubate 1.25 units of recombinant human COX-2 with 1 µM hematin, 5 mM L-glutathione, 5 mM dopamine hydrochloride, 5 mM EDTA, and different concentrations of the test inhibitor in potassium phosphate buffer (pH 8.0) at 37 °C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid to a final concentration of 10 µM to start the reaction.
-
Reaction Termination: After 10 minutes of incubation, stop the reaction by adding a stop solution containing 1% formic acid and an internal standard (e.g., PGE2-d4).
-
Sample Preparation: Adjust the pH of the samples to approximately 8 with 0.5 M NaOH solution.
-
Analysis: Measure the amount of PGE2 produced using UPLC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization: Signaling Pathways
Celecoxib Inhibition of the COX-2 Pathway
Celecoxib, a selective COX-2 inhibitor containing a trifluoromethyl group, exerts its anti-inflammatory and analgesic effects by blocking the production of prostaglandins.[7][8][9][10][11] The following diagram illustrates the mechanism of action of Celecoxib within the arachidonic acid cascade.
PPARγ Agonist Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Fluorinated carboxylic acids can be designed as PPAR agonists for the treatment of metabolic diseases.[12][13][14][15] The diagram below shows a simplified signaling pathway for a PPARγ agonist.
Conclusion
The incorporation of fluorinated carboxylic acids represents a highly effective and versatile strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences molecular properties, and by utilizing robust synthetic and analytical methodologies, researchers can design and develop novel therapeutics with improved efficacy and safety profiles. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of fluorine in medicinal chemistry. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for innovation in the design of next-generation medicines.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Fluorinated Cyclooxygenase-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 [mdpi.com]
- 7. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine in the Bioactivity of 3-Fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. This technical guide delves into the critical role of fluorine in dictating the bioactivity of 3-fluorobutyric acid, with a particular focus on its interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this document aims to provide a comprehensive resource for researchers in the field.
The Influence of Fluorine on GABA-AT Inhibition
This compound serves as a compelling case study on the impact of stereospecific fluorination on enzyme inhibition. The bioactivity of this compound is primarily attributed to its interaction with GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for neurological disorders such as epilepsy.[2]
The presence of the fluorine atom at the 3-position of butyric acid creates a chiral center, resulting in (R)- and (S)-enantiomers with distinct biological activities. It is the (R)-enantiomer that demonstrates significant inhibitory activity against GABA-AT, acting as a competitive inhibitor.[2] The (S)-enantiomer, in contrast, shows no significant inhibition.[2] This stereospecificity highlights the precise conformational requirements of the GABA-AT active site and the crucial role the fluorine atom's position plays in achieving the optimal binding orientation.
Quantitative Analysis of GABA-AT Inhibition
The inhibitory potency of the enantiomers of this compound against GABA-AT has been quantitatively determined. The following table summarizes the key kinetic parameters.
| Compound | Inhibition Type | Ki (µM) | Vmax (relative to GABA) | Reference |
| (R)-3-Fluorobutyric acid | Competitive | 49 | N/A | [2] |
| (S)-3-Fluorobutyric acid | No significant inhibition | N/A | N/A | [2] |
Mechanism of Action: Fluorine-Mediated Enzyme Interaction
The inhibitory action of (R)-3-fluorobutyric acid on GABA-AT is not a simple competitive binding event. The enzyme catalyzes the elimination of hydrogen fluoride (HF) from the substrate.[2] This reaction is a key aspect of its bioactivity and a direct consequence of the fluorine substitution.
The proposed mechanism involves the formation of a Schiff base between the amino group of this compound and the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-AT. The electron-withdrawing nature of the fluorine atom facilitates the abstraction of a proton, leading to the elimination of HF and the formation of an unsaturated intermediate. This process ultimately leads to the inactivation of the enzyme or its release of a modified product.
Signaling Pathway of GABA-AT Inhibition
The following diagram illustrates the proposed mechanism of GABA-AT inhibition by (R)-3-fluorobutyric acid.
The Concept of "Lethal Synthesis"
The bioactivity and toxicity of some fluorinated compounds, including ω-fluorocarboxylic acids, can be explained by the concept of "lethal synthesis".[3] This term, coined by Sir Rudolph Peters, describes a process where a non-toxic fluorinated precursor is metabolized by the body into a highly toxic compound.[3] In the context of ω-fluorocarboxylic acids with an even number of carbon atoms, such as fluoroacetic acid (a structural analog), they can be converted via β-oxidation to fluoroacetyl-CoA. This metabolite then enters the Krebs cycle, where it condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, leading to a shutdown of cellular respiration. While this compound itself is not directly a substrate for this classic lethal synthesis pathway in the same manner as fluoroacetate, the principle of metabolic activation to a toxic species is a critical consideration in the study of fluorinated molecules.
Metabolic Pathway of Lethal Synthesis
The diagram below outlines the general pathway of lethal synthesis for a generic ω-fluorocarboxylic acid.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section details the protocol for the in vitro inhibition assay of GABA-AT.
GABA-AT Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of this compound enantiomers on GABA-AT activity.
Materials:
-
Purified GABA-AT from pig brain[4]
-
γ-Aminobutyric acid (GABA)
-
(R)-3-Fluorobutyric acid and (S)-3-Fluorobutyric acid
-
α-Ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSDH)[4]
-
NADP+
-
β-Mercaptoethanol
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-KG, NADP+, β-mercaptoethanol, and an excess of SSDH.
-
Add varying concentrations of the inhibitor ((R)- or (S)-3-fluorobutyric acid) to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of GABA.
-
Immediately monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADPH.[4]
-
The rate of NADPH formation is proportional to the GABA-AT activity.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with multiple concentrations of both the substrate (GABA) and the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and a suitable plotting method, such as a Dixon plot, to determine the Ki value.[2]
Experimental Workflow for GABA-AT Inhibition Assay
The following diagram outlines the workflow for the GABA-AT inhibition assay.
Conclusion
The presence and stereochemical orientation of a single fluorine atom in this compound dramatically influences its biological activity, transforming it into a selective and potent inhibitor of GABA-AT. This guide has provided a detailed overview of the role of fluorine in this context, presenting quantitative inhibition data, elucidating the mechanism of action, and outlining the experimental protocols necessary for further investigation. The principles highlighted here underscore the power of fluorine substitution as a tool in medicinal chemistry and provide a foundation for the rational design of novel enzyme inhibitors for therapeutic applications. The provided diagrams of the signaling pathway, the concept of lethal synthesis, and the experimental workflow offer a clear visual representation of the complex processes involved, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lethal synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 3-Fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobutyric acid is a synthetic, fluorinated derivative of the short-chain fatty acid, butyric acid. The introduction of a fluorine atom can significantly alter the parent molecule's metabolic stability, binding affinity, and biological activity. While specific data for this compound is limited, analogous fluorinated fatty acids are known to interact with key metabolic and signaling pathways. These application notes provide a framework for the in vitro investigation of this compound, focusing on its potential effects on fatty acid β-oxidation and general cell viability. The provided protocols are foundational and may require optimization for specific cell types and experimental conditions.
Potential Mechanisms of Action
Based on its structure, this compound may act as:
-
A modulator of fatty acid β-oxidation: The fluorine substitution could interfere with the enzymatic processes of mitochondrial β-oxidation, potentially inhibiting energy production from fatty acids.[1][2]
-
A structural analog of γ-aminobutyric acid (GABA): Modified butyric acid structures can sometimes interact with GABAergic pathways. For instance, some fluorinated amino acids are known to be substrates or inactivators of GABA aminotransferase (GABA-AT), an enzyme responsible for GABA degradation.[3][4][5]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify potential cytotoxic effects.[6][7][8]
a. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells and culture reagents as in the MTT assay
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and plot a dose-response curve.
In Vitro Fatty Acid β-Oxidation Assay
This assay determines the effect of this compound on the mitochondrial oxidation of fatty acids.[1][2] A common method involves measuring the rate of oxygen consumption in the presence of a fatty acid substrate.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA)
-
Fatty acid substrate (e.g., palmitoyl-L-carnitine)
-
ADP
-
This compound
-
Known inhibitor of fatty acid oxidation (e.g., etomoxir) as a positive control
-
High-resolution respirometer
Protocol:
-
Mitochondria/Cell Preparation: Isolate mitochondria from a relevant tissue or permeabilize cultured cells to allow substrate access to the mitochondria.
-
Respirometer Setup: Add the respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Baseline Respiration: Add the isolated mitochondria or permeabilized cells to the chamber and record the baseline oxygen consumption rate.
-
Substrate Addition: Add the fatty acid substrate (e.g., palmitoyl-L-carnitine) to initiate fatty acid oxidation-dependent respiration.
-
Compound Addition: Introduce varying concentrations of this compound to the chamber and monitor changes in the oxygen consumption rate.
-
ADP Stimulation: Add ADP to stimulate state 3 respiration (ATP synthesis-coupled respiration).
-
Positive Control: In a separate experiment, add a known inhibitor like etomoxir to confirm the assay is measuring fatty acid oxidation.
-
Data Analysis: Calculate the rate of oxygen consumption at each concentration of this compound and compare it to the vehicle control to determine the inhibitory effect.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 98.7 ± 4.8 | 3.5 ± 1.1 |
| 10 | 95.2 ± 6.1 | 5.2 ± 1.5 |
| 50 | 88.4 ± 5.5 | 10.8 ± 2.3 |
| 100 | 75.1 ± 7.3 | 24.6 ± 3.1 |
| 250 | 52.3 ± 6.9 | 48.9 ± 4.5 |
| 500 | 21.8 ± 4.2 | 78.2 ± 5.9 |
Table 2: Inhibition of Fatty Acid β-Oxidation by this compound (Hypothetical Data)
| Compound | Concentration (µM) | Oxygen Consumption Rate (pmol O2/s/mg protein) | % Inhibition |
| Vehicle | - | 150.2 ± 10.5 | 0 |
| This compound | 10 | 135.8 ± 9.8 | 9.6 |
| 50 | 110.1 ± 8.2 | 26.7 | |
| 100 | 85.6 ± 7.1 | 43.0 | |
| 250 | 50.3 ± 5.4 | 66.5 | |
| Etomoxir (Control) | 50 | 15.1 ± 2.3 | 89.9 |
Visualizations
Caption: Potential inhibition of mitochondrial fatty acid β-oxidation by this compound.
References
- 1. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 細胞測試 [sigmaaldrich.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
Application Notes and Protocols for Enzymatic Assay Using 3-Fluorobutyric Acid Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a pivotal strategy in drug design and development, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 3-Fluorobutyric acid and its derivatives represent a class of fluorinated compounds with significant potential in enzymatic studies and as probes for understanding enzyme mechanisms. This document provides detailed protocols and application notes for an enzymatic assay utilizing a derivative of this compound, specifically 4-amino-3-fluorobutanoic acid (3-F-GABA), with the enzyme γ-aminobutyric acid aminotransferase (GABA-AT).
GABA-AT is a key enzyme in the central nervous system, responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] Inhibition of GABA-AT can lead to increased GABA levels, a therapeutic strategy for neurological disorders like epilepsy.[3] Interestingly, 4-amino-3-fluorobutanoic acid acts as a substrate for GABA-AT, but instead of undergoing the typical transamination reaction, it proceeds via an HF elimination mechanism.[3][4] This unique reactivity makes it a valuable tool for studying the enzyme's active site and mechanism.
These application notes describe a continuous coupled enzymatic assay to determine the kinetic parameters of GABA-AT with 4-amino-3-fluorobutanoic acid. The assay is highly relevant for screening potential inhibitors of GABA-AT and for characterizing the enzyme's substrate specificity.
Signaling and Reaction Pathway
The enzymatic reaction of 4-amino-3-fluorobutanoic acid with GABA-AT involves the elimination of hydrogen fluoride to produce succinic semialdehyde. This product is then utilized by a coupling enzyme, succinic semialdehyde dehydrogenase (SSDH), which oxidizes it to succinate while reducing NADP+ to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically.
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic assay, from reagent preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
3-Fluorobutyric Acid as a Substrate for GABA-Aminotransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolism is a key area of interest for the development of therapeutics for neurological disorders such as epilepsy. GABA-aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is responsible for the degradation of GABA. Consequently, inhibitors of GABA-AT are of significant interest as they can elevate GABA levels in the brain.
This document provides detailed application notes and protocols for studying 3-Fluorobutyric acid as a substrate for GABA-AT. While not a substrate for the canonical transamination reaction, the enantiomers of this compound exhibit distinct interactions with GABA-AT. Specifically, (R)-3-Fluorobutyric acid is a substrate for an alternative reaction involving the elimination of hydrogen fluoride (HF), and also acts as a competitive inhibitor of the standard GABA transamination reaction. The (S)-enantiomer, in contrast, is a very poor substrate. These characteristics make this compound a valuable tool for probing the active site of GABA-AT and for the design of novel inhibitors.
Data Presentation
Enzyme Kinetics of (R)- and (S)-3-Fluorobutyric Acid with GABA-AT
The kinetic parameters for the interaction of the enantiomers of this compound with GABA-AT are summarized below. The data for the (R)-enantiomer highlights its efficiency as a substrate for HF elimination, while the (S)-enantiomer shows minimal activity. For comparison, the kinetic parameters for the natural substrate, GABA, are also provided.
| Substrate | Reaction Type | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (M-1s-1) |
| (R)-3-Fluorobutyric acid | HF Elimination | 0.8 ± 0.2 | 0.45 ± 0.04 | 9375 |
| (S)-3-Fluorobutyric acid | HF Elimination | Not accurately determined | Very low | Very low |
| GABA | Transamination | 1.1 ± 0.1 | 0.29 ± 0.01 | 4400 |
Data sourced from Clift et al., Biochemistry 2007, 46, 48, 13819–13828.
Inhibition of GABA Transamination by (R)-3-Fluorobutyric Acid
(R)-3-Fluorobutyric acid acts as a competitive inhibitor of GABA-AT with respect to the natural substrate, GABA.
| Inhibitor | Inhibition Type | Ki (µM) |
| (R)-3-Fluorobutyric acid | Competitive | 49 |
Data sourced from Clift et al., Biochemistry 2007, 46, 48, 13819–13828.
Signaling and Reaction Pathways
Caption: GABA-AT reaction pathways.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Measuring Substrate Activity
This protocol is used to determine the kinetic parameters of substrates that lead to the formation of succinic semialdehyde, including the HF elimination from (R)-3-Fluorobutyric acid. The production of succinic semialdehyde is coupled to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH), which can be monitored spectrophotometrically at 340 nm.
Materials:
-
GABA-AT (purified from pig brain or recombinant)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
(R)-3-Fluorobutyric acid (or other substrate)
-
α-Ketoglutarate
-
NADP+
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
α-Ketoglutarate (final concentration, e.g., 3 mM)
-
NADP+ (final concentration, e.g., 1 mM)
-
Excess SSDH
-
-
Add a known concentration of GABA-AT to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of (R)-3-Fluorobutyric acid (or other substrate).
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25 °C).
-
Record the initial rate of reaction (the linear portion of the absorbance vs. time curve).
-
Repeat the assay for a range of substrate concentrations.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for the coupled enzyme assay.
Protocol 2: Fluoride Ion Elimination Assay
This protocol directly measures the rate of HF elimination from fluorinated substrates like (R)-3-Fluorobutyric acid using a fluoride ion-selective electrode (ISE).
Materials:
-
GABA-AT
-
(R)-3-Fluorobutyric acid
-
α-Ketoglutarate
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
Fluoride ion-selective electrode (ISE) and meter
-
Stir plate and stir bar
-
Standard fluoride solutions for calibration
Procedure:
-
Electrode Calibration:
-
Prepare a series of fluoride standards in the potassium pyrophosphate buffer (50 mM, pH 8.5).
-
Calibrate the fluoride ISE according to the manufacturer's instructions using the prepared standards to create a calibration curve of mV vs. log[F-].
-
-
Enzyme Reaction:
-
In a plastic beaker (to avoid fluoride binding to glass), prepare a reaction mixture containing:
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
α-Ketoglutarate (final concentration, e.g., 3 mM)
-
A known concentration of GABA-AT (e.g., 0.5 mg/mL).[1]
-
-
Place the beaker on a stir plate with a small stir bar and begin gentle, constant stirring.
-
Immerse the calibrated fluoride ISE into the reaction mixture and allow the reading to stabilize.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a known concentration of (R)-3-Fluorobutyric acid (e.g., 1 mM final concentration).[1]
-
Immediately begin recording the change in millivolts (or fluoride concentration if the meter allows for direct readout) over time.
-
Record the data at regular intervals for a set period.
-
-
Data Analysis:
-
Convert the mV readings to fluoride concentrations using the calibration curve.
-
Plot the fluoride concentration versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
A control reaction without the enzyme should be performed to account for any non-enzymatic HF elimination.[1]
-
Caption: Workflow for the fluoride ion elimination assay.
Conclusion
This compound, particularly the (R)-enantiomer, serves as a unique tool for investigating the mechanism of GABA-AT. Its ability to undergo HF elimination rather than transamination provides insights into the catalytic plasticity of the enzyme's active site. The provided protocols offer robust methods for quantifying the kinetics of this reaction and for assessing the inhibitory potential of related compounds. This information is valuable for the rational design of novel and specific GABA-AT inhibitors for therapeutic applications.
References
Application Notes and Protocols: 3-Fluorobutyric Acid in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Fluorobutyric acid (3-FBA) and its enantiomers in neuropharmacology research. This document includes key pharmacological data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. This compound is a fluorinated analog of GABA, and its stereoisomers, (R)-3-Fluorobutyric acid and (S)-3-Fluorobutyric acid, serve as valuable pharmacological tools to probe the structure and function of GABAergic proteins, including GABA receptors and the enzyme GABA aminotransferase (GABA-AT). The introduction of a fluorine atom provides a stereoelectronic influence that can help in understanding the conformational binding requirements of these targets.[2]
Pharmacological Data
The enantiomers of this compound exhibit distinct pharmacological profiles at different components of the GABAergic system. The following tables summarize the available quantitative data for their activity at GABAA receptors, GABAC receptors, and GABA aminotransferase.
Table 1: Potency of this compound Enantiomers at GABAC Receptors
| Compound | Receptor | Activity | EC50 (µM) | Reference |
| (R)-3-Fluorobutyric acid | GABAC | Agonist | ~1.5 | [3][4] |
| (S)-3-Fluorobutyric acid | GABAC | Agonist | ~15 | [3][4] |
Note: The (R)-enantiomer is approximately an order of magnitude more potent than the (S)-enantiomer at GABAC receptors.[3][4]
Table 2: Activity of this compound Enantiomers at GABAA Receptors
| Compound | Receptor | Activity | Notes | Reference |
| (R)-3-Fluorobutyric acid | GABAA | Agonist | Act similarly to the (S)-enantiomer | [5][6] |
| (S)-3-Fluorobutyric acid | GABAA | Agonist | Act similarly to the (R)-enantiomer | [5][6] |
Table 3: Interaction of Fluorinated GABA Analogs with GABA Aminotransferase (GABA-AT)
| Compound | Enzyme | Activity | Ki (mM) | Notes | Reference |
| 4-Amino-2-fluorobutanoic acid | GABA-AT | Reversible competitive inhibitor | 0.83 ± 0.44 | --- | [7] |
| (R)-3-Fluorobutanoic acid | GABA-AT | Substrate for HF elimination | --- | Rate of elimination is at least 10x greater than the (S)-enantiomer | [8] |
| (S)-3-Fluorobutanoic acid | GABA-AT | Substrate for HF elimination | --- | Very little elimination detected | [8] |
Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission
The following diagram illustrates the key components of a GABAergic synapse, the site of action for this compound.
Experimental Workflow: Receptor Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for GABA receptors.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This diagram illustrates the workflow for assessing the functional effects of this compound on GABA receptor-mediated currents.
Experimental Protocols
Protocol 1: GABAA Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound for the GABAA receptor.[4]
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
(R)- and (S)-3-Fluorobutyric acid solutions of varying concentrations
-
Centrifuge capable of 140,000 x g
-
Homogenizer
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: a. Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and homogenize. e. Centrifuge again at 140,000 x g for 30 minutes at 4°C. f. Resuspend the pellet in ice-cold binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice. g. Resuspend the final pellet in binding buffer and store at -70°C.
-
Binding Assay: a. On the day of the assay, thaw the membrane preparation and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C. b. Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well. c. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the this compound enantiomers. d. Total Binding: Add membrane preparation, [3H]muscimol (e.g., 5 nM), and binding buffer. e. Non-specific Binding: Add membrane preparation, [3H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 mM). f. Competition Binding: Add membrane preparation, [3H]muscimol, and varying concentrations of (R)- or (S)-3-Fluorobutyric acid. g. Incubate the plate at 4°C for 45 minutes. h. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer. i. Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the this compound enantiomer. c. Determine the IC50 value from the resulting sigmoidal curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol outlines the procedure for recording GABA-evoked chloride currents in cultured neurons to assess the functional activity of this compound.[9]
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
GABA stock solution
-
(R)- and (S)-3-Fluorobutyric acid stock solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: a. Plate primary neurons on coverslips and culture for 7-14 days. b. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Patch-Clamp Recording: a. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. b. Approach a neuron under visual guidance and form a gigaohm seal. c. Rupture the membrane to establish the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.
-
Drug Application and Recording: a. Obtain a stable baseline recording. b. Apply a known concentration of GABA via the perfusion system to elicit a baseline chloride current. c. After washout and return to baseline, apply varying concentrations of (R)- or (S)-3-Fluorobutyric acid to the cell. d. Record the inward currents elicited by the test compounds. e. To test for antagonistic activity, co-apply the this compound enantiomer with GABA. f. Perform a washout of the test compound to observe the reversal of the effect.
-
Data Analysis: a. Measure the peak amplitude of the elicited currents. b. Construct dose-response curves by plotting the normalized current amplitude against the log concentration of the this compound enantiomer. c. Calculate the EC50 value from the dose-response curve to determine the potency of the compound as an agonist. d. Analyze the kinetics of the currents (e.g., activation and desensitization rates).
Protocol 3: In Vivo Seizure Model (Pentylenetetrazol-induced)
This protocol describes a common in vivo model to assess the anticonvulsant potential of compounds like this compound.
Materials:
-
Adult mice or rats
-
(R)- and (S)-3-Fluorobutyric acid solutions for injection (e.g., intraperitoneal)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg)
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation and Dosing: a. Acclimatize animals to the experimental environment. b. Divide animals into control and experimental groups. c. Administer the vehicle (control) or a specific dose of (R)- or (S)-3-Fluorobutyric acid to the respective groups. Allow for a pre-treatment time (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction and Observation: a. Administer a convulsant dose of PTZ to each animal. b. Immediately place the animal in an individual observation chamber. c. Observe and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. d. Record the severity of the seizures using a standardized scoring system (e.g., Racine scale). e. Monitor the animals for a set period (e.g., 30 minutes) and record the incidence of mortality.
-
Data Analysis: a. Compare the seizure latency, severity, and mortality rates between the control and this compound-treated groups. b. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed anticonvulsant effects.
Disclaimer
These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and laboratory safety. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical inactivation of bacterial GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Fluorobutyric Acid by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Fluorobutyric acid is a halogenated carboxylic acid of interest in various fields, including pharmaceutical development and metabolic research. Its structural similarity to endogenous compounds like butyric acid and β-hydroxybutyrate necessitates reliable and sensitive analytical methods for its quantification. As a small, polar molecule lacking a strong native chromophore, its analysis by High-Performance Liquid Chromatography (HPLC) presents challenges. This application note details two primary HPLC methods for the analysis of this compound: a direct method using UV detection at a low wavelength and a more sensitive method employing pre-column derivatization for fluorescence detection. Additionally, a protocol for chiral separation is provided, which is critical for enantiomer-specific studies.
Principle of Analysis The primary analytical approach is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
-
Direct UV Detection: This method leverages the weak UV absorbance of the carboxylic acid functional group at low wavelengths (around 210 nm).[1] While straightforward, it may lack the sensitivity and selectivity required for complex matrices. An acidified mobile phase is used to suppress the ionization of the acid, thereby increasing its retention on the nonpolar stationary phase and improving peak shape.[2]
-
Pre-Column Derivatization with Fluorescence Detection: To enhance sensitivity and selectivity, this compound can be chemically modified before HPLC analysis.[3] This process, known as derivatization, involves reacting the carboxylic acid group with a fluorescent labeling agent. The resulting derivative is highly fluorescent, allowing for detection at femtomole levels, and often exhibits more favorable chromatographic properties.[4][5]
-
Chiral Separation: this compound possesses a chiral center. The separation of its enantiomers is crucial for stereospecific pharmacological and toxicological studies. This is typically achieved using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[6][7]
Method 1: Direct Analysis by RP-HPLC with UV Detection
This method is suitable for relatively clean samples where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (Plasma/Serum) a. To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold acetonitrile to precipitate proteins.[8] b. Vortex the mixture for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9] d. Carefully collect the supernatant and transfer it to a clean tube. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[10] f. The sample is now ready for injection.
2. Standard Preparation a. Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. b. Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Analysis a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject 10 µL of each standard and sample. c. Monitor the separation at 210 nm. d. Quantify the this compound in samples by comparing its peak area to the calibration curve generated from the standards.
Quantitative Data and HPLC Conditions
The following tables summarize the instrumental conditions and expected performance parameters for the direct UV detection method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)[2] |
| Gradient | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Wavelength | 210 nm[1] |
| Injection Vol. | 10 µL |
Table 2: Exemplary Method Validation Parameters
| Parameter | Expected Value |
|---|---|
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL[11] |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL[11] |
| Recovery | 85 - 105%[11] |
| Precision (RSD%) | < 5%[2] |
Method 2: High-Sensitivity Analysis via Pre-Column Derivatization
This method is recommended for trace-level quantification in complex biological matrices. It utilizes a fluorescent tag for enhanced sensitivity. A coumarin-based reagent is proposed here as an example.[12]
Experimental Protocol
1. Sample Preparation a. Follow the same protein precipitation and filtration steps as described in Method 1 (steps 1a-1e).
2. Derivatization Procedure a. To 50 µL of the filtered sample supernatant or standard solution in a microcentrifuge tube, add 50 µL of a 1 mg/mL solution of 3-Bromoacetylcoumarin in acetonitrile. b. Add 20 µL of a catalyst solution (e.g., 1 mg/mL triethylamine in acetonitrile). c. Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block. d. After incubation, cool the mixture to room temperature. e. The sample is now derivatized and ready for HPLC analysis.
3. HPLC Analysis a. Equilibrate the HPLC system with the mobile phase. b. Inject 10 µL of the derivatized standard or sample. c. Monitor the separation using a fluorescence detector.
Quantitative Data and HPLC Conditions
Table 3: HPLC Instrumentation and Conditions (Fluorescence Detection)
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with Fluorescence Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B)[5] |
| Gradient | 0-15 min: 30% to 80% B; 15-20 min: 80% B; 20-25 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35°C |
| Detector | Fluorescence Detector |
| Excitation λ | 365 nm (typical for coumarin derivatives) |
| Emission λ | 450 nm (typical for coumarin derivatives) |
| Injection Vol. | 10 µL |
Table 4: Exemplary Method Validation Parameters (Fluorescence)
| Parameter | Expected Value |
|---|---|
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~5-10 ng/mL[4] |
| Limit of Quantitation (LOQ) | ~15-30 ng/mL[4] |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 3% |
Method 3: Chiral Separation
This protocol outlines the separation of (R)- and (S)-3-Fluorobutyric acid enantiomers using a chiral stationary phase. Direct analysis without derivatization is often possible.
Experimental Protocol
1. Sample and Standard Preparation a. Prepare samples as described in Method 1. b. Prepare standards of the racemic mixture and, if available, the individual pure enantiomers.
2. HPLC Analysis a. Equilibrate the chiral column with the mobile phase. Note that chiral columns may require specific storage and equilibration procedures. b. Inject 10 µL of the sample or standard. c. Monitor the separation using a UV detector at 210 nm.
Quantitative Data and HPLC Conditions
Table 5: Chiral HPLC Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with UV/Vis or PDA Detector |
| Column | Polysaccharide-based Chiral Column (e.g., CHIRALPAK® series)[6][13] |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)[14] |
| Mode | Normal Phase |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25°C |
| Detector | UV/Vis or PDA |
| Wavelength | 210 nm |
| Injection Vol. | 10 µL |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Pre-column derivatization logical relationship.
Caption: Principle of chiral separation on a CSP.
References
- 1. shimadzu.com [shimadzu.com]
- 2. longdom.org [longdom.org]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiral hplc method: Topics by Science.gov [science.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. nacalai.com [nacalai.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the Chiral Separation of 3-Fluorobutyric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobutyric acid is a chiral carboxylic acid of interest in pharmaceutical and chemical research due to the influence of fluorine substitution on molecular properties. The stereochemistry of such molecules can significantly impact their biological activity, making the separation and analysis of individual enantiomers a critical step in drug development and chemical synthesis. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
A robust method for the chiral separation of this compound enantiomers by HPLC can be adapted from established protocols for structurally similar short-chain hydroxy acids. This approach involves pre-column derivatization to introduce a fluorescent tag, enabling sensitive detection, followed by separation on a chiral stationary phase.
Experimental Protocol: HPLC
1.1.1. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 10 µL of the this compound solution, add 10 µL of a 10 mg/mL solution of 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) in acetonitrile.
-
Add 10 µL of 0.1 M borate buffer (pH 8.5).
-
Vortex the mixture and heat at 60°C for 15 minutes.
-
After incubation, cool the mixture to room temperature and add 70 µL of 0.1% trifluoroacetic acid in acetonitrile to stop the reaction.
-
The derivatized sample is now ready for HPLC analysis.
-
1.1.2. HPLC Conditions
A two-dimensional HPLC system is recommended for optimal separation and analysis. The first dimension provides a general separation, and the heart-cut fraction containing the derivatized this compound is transferred to a second-dimension chiral column for enantioseparation.
| Parameter | First Dimension (Achiral Separation) | Second Dimension (Chiral Separation) |
| Column | Capillary monolithic octadecylsilane (C18) | Chiralpak QD-AX |
| Mobile Phase | 13% Acetonitrile, 0.05% Trifluoroacetic Acid in Water | Methanol/Acetonitrile/Formic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 5 µL/min | 100 µL/min |
| Column Temperature | 40°C | 25°C |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Injection Volume | 1 µL | - |
Data Presentation: HPLC
The following table summarizes the expected chromatographic data for the chiral separation of derivatized this compound enantiomers based on the separation of analogous compounds[1].
| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| (R)-3-Fluorobutyric acid derivative | 12.5 | - | 1.12 |
| (S)-3-Fluorobutyric acid derivative | 13.8 | 2.1 |
Visualization: HPLC Workflow
References
Application Note: Quantification of 3-Fluorobutyric Acid in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Fluorobutyric acid in biological samples, such as plasma or cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers in drug development and metabolic studies. The protocol includes sample preparation, chromatographic separation, and mass spectrometric conditions. While specific quantitative data for this compound is not widely published, this document provides expected performance characteristics based on similar short-chain fatty acid analyses.
Introduction
This compound is a halogenated short-chain fatty acid of interest in various fields of research. Accurate quantification of this compound in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.[1] This application note details a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological matrices.
Materials:
-
Biological matrix (e.g., plasma, cell culture media)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Manufacturer's recommendation |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Quantitative Data
The following table summarizes the expected quantitative performance of the method, based on typical results for similar short-chain fatty acid assays.[2] These values should be established during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85-115% |
| Matrix Effect | To be assessed |
| Recovery | To be assessed |
Diagrams
References
Application Notes: Derivatization of 3-Fluorobutyric Acid for Analytical Applications
Introduction
3-Fluorobutyric acid is a halogenated carboxylic acid of interest in various fields, including pharmaceutical development and metabolomics. Due to its polarity and potential for low volatility, direct analysis by methods such as gas chromatography (GC) can be challenging. Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method.[1] This process can enhance volatility for GC analysis, improve chromatographic separation, and introduce a chromophore or fluorophore for sensitive detection by high-performance liquid chromatography (HPLC).[1][2] For chiral molecules like this compound, derivatization with a chiral reagent can be used to form diastereomers, enabling the separation and quantification of enantiomers.[3]
These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (MS) and HPLC, including a method for chiral resolution.
Experimental Protocols
Protocol 1: Esterification for GC-MS Analysis (Methyl Ester Formation)
This protocol describes the formation of this compound methyl ester, a more volatile derivative suitable for GC-MS analysis. The method utilizes boron trifluoride-methanol (BF3-MeOH), a common and effective reagent for the esterification of carboxylic acids.[4][5]
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF3-MeOH) solution
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Autosampler vials with caps
-
Vortex mixer
-
Incubator or oven
Procedure:
-
Transfer 100 µL of the sample containing this compound into an autosampler vial.
-
Add 50 µL of 14% BF3-MeOH solution. This should be a molar excess relative to the acid.[4]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60 °C for 60 minutes in an incubator or oven.[4] Reaction time and temperature can be optimized for specific applications.
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial.[4]
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer (supernatant) to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove residual water.[4]
-
Repeat the hexane extraction (step 6 & 7) twice more, combining the hexane layers.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation for GC-MS Analysis (TMS Ester Formation)
Silylation is a robust method that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][4] This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
Materials:
-
This compound sample (dried, solvent-free)
-
BSTFA + 1% TMCS
-
Pyridine or other suitable solvent (anhydrous)
-
Autosampler vials with caps
-
Vortex mixer
-
Incubator or oven
Procedure:
-
Place the dried sample containing this compound in an autosampler vial. It is critical that the sample and solvent are free of water, as silylation reagents react readily with it.[1]
-
Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS. A molar excess of the derivatizing agent is required.[4]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[4]
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with an appropriate solvent if necessary before GC-MS analysis.
Protocol 3: Chiral Derivatization for Enantiomeric Separation
To determine the enantiomeric composition of this compound, it can be converted into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA).[3] These diastereomers can then be separated on a standard achiral chromatographic column. This protocol uses (R)-(-)-2-butanol as a representative chiral alcohol to form diastereomeric esters.
Materials:
-
This compound sample
-
(R)-(-)-2-butanol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine) - catalyst
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolve the this compound sample in anhydrous DCM in a round-bottom flask.
-
Add 1.2 equivalents of (R)-(-)-2-butanol and a catalytic amount of DMAP (approx. 0.1 equivalents).
-
Add 1.1 equivalents of DCC to the solution while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO3 solution, followed by water.
-
Dry the organic layer with anhydrous MgSO4, filter, and remove the solvent under reduced pressure (rotary evaporator) or with a gentle stream of nitrogen.
-
Reconstitute the resulting diastereomeric esters in a suitable solvent for GC-MS or HPLC analysis on an achiral column.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes key parameters and expected outcomes for the described derivatization protocols. These values are representative and may require optimization for specific applications.
| Parameter | Protocol 1: Esterification (BF3-MeOH) | Protocol 2: Silylation (BSTFA) | Protocol 3: Chiral Derivatization |
| Analyte Target | Carboxylic Acid Group | Carboxylic Acid Group | Carboxylic Acid Group (Enantiomers) |
| Principle | Methyl Ester Formation | Trimethylsilyl (TMS) Ester Formation | Diastereomeric Ester Formation |
| Reaction Temp. | 60 - 70 °C[4][6] | 60 °C[4] | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 min[4][6] | 60 min[4] | 4 - 6 hours |
| Analytical Method | GC-MS | GC-MS | GC-MS or HPLC (achiral column) |
| Volatility Increase | High | Very High | High |
| Key Advantage | Selective for acids, clean spectra[4] | Highly effective, derivatizes other functional groups | Enables enantiomeric separation[3] |
| Considerations | Requires extraction step | Moisture sensitive[1] | Requires coupling agents, longer reaction |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and chemical principles involved in the derivatization of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. restek.com [restek.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
Application Notes: Fluorogenic Assay for Deacylase Activity using a Novel 3-Fluorobutyrate Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of deacylating enzymes, such as certain histone deacetylases (HDACs) and sirtuins, is crucial for understanding cellular regulation and for the development of therapeutics targeting a range of diseases, including cancer and metabolic disorders. Fluorogenic assays offer a sensitive and continuous method for monitoring the activity of these enzymes, facilitating high-throughput screening of potential inhibitors. While a variety of fluorogenic substrates for these enzymes exist, the development of novel probes can provide alternative tools for studying enzyme specificity and kinetics.
This document describes a conceptual framework for a fluorogenic assay utilizing a novel probe based on 3-Fluorobutyric acid. The presence of the fluorine atom can influence the electronic properties of the substrate and its interaction with the enzyme's active site, potentially offering different selectivity or kinetic profiles compared to non-fluorinated analogs. This application note provides a detailed protocol for a hypothetical assay designed to measure the activity of a generic deacylase enzyme capable of cleaving a 3-fluorobutyryl group from a fluorogenic core.
Assay Principle
The proposed assay is based on a fluorogenic substrate consisting of a fluorophore (e.g., a coumarin derivative) that is acylated with this compound. In this "caged" state, the fluorescence of the coumarin is quenched. Upon enzymatic cleavage of the 3-fluorobutyryl group by a deacylase, the highly fluorescent free coumarin is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Figure 1. Principle of the fluorogenic deacylase assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant deacylase enzyme of interest.
-
Substrate: 3-Fluorobutyryl-7-amino-4-methylcoumarin (3-FB-AMC) - Hypothetical probe.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Inhibitor (for control): A known inhibitor of the target deacylase (e.g., Trichostatin A for HDACs).
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~350-380 nm and emission detection at ~440-460 nm.
Protocol 1: Enzyme Activity Assay
This protocol is designed to measure the kinetic activity of the target deacylase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 3-FB-AMC substrate in DMSO.
-
Dilute the enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a series of substrate dilutions in assay buffer ranging from 0.1 µM to 100 µM for Km determination.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate. For background control wells, add an additional 25 µL of assay buffer.
-
Add 25 µL of the enzyme dilution to the appropriate wells.
-
To initiate the reaction, add 25 µL of the 3-FB-AMC substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from the values of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Figure 2. Workflow for determining enzyme kinetics.
Protocol 2: Inhibitor Screening Assay
This protocol is adapted for high-throughput screening of potential enzyme inhibitors.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 3-FB-AMC substrate in DMSO. Dilute in assay buffer to a final working concentration of 2x the Km value determined in Protocol 1.
-
Dilute the enzyme in cold assay buffer to a concentration that gives a robust signal within the linear range of the assay.
-
Prepare a library of potential inhibitors at various concentrations in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well.
-
Add 1 µL of inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 25 µL of the enzyme dilution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add 24 µL of the 3-FB-AMC substrate solution.
-
Measure the fluorescence intensity at a fixed time point (e.g., 30 minutes) or kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
For active compounds, perform a dose-response experiment by serially diluting the inhibitor and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables present exemplary data that could be obtained from the described assays.
Table 1: Exemplary Kinetic Data for a Deacylase with 3-FB-AMC
| Substrate [3-FB-AMC] (µM) | Initial Velocity (RFU/min) |
| 1 | 15.2 |
| 5 | 55.8 |
| 10 | 88.1 |
| 20 | 120.5 |
| 50 | 155.3 |
| 100 | 165.0 |
From this data, one could calculate Km and Vmax.
Table 2: Exemplary Inhibition Data for Compound X
| Inhibitor [Compound X] (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.6 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.8 |
This data would be used to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion
The described fluorogenic assay, based on a novel this compound probe, provides a conceptual framework for a sensitive and continuous method to measure deacylase activity. This assay is suitable for detailed kinetic studies of enzymes as well as for the high-throughput screening of potential inhibitors. The introduction of a fluorine atom in the substrate may offer unique properties for studying enzyme-substrate interactions and for identifying novel classes of inhibitors. Further experimental validation would be required to fully characterize the performance of this hypothetical assay.
Application Notes and Protocols for Cell-Based Assays with 3-Fluorobutyric Acid
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have been conducted to provide detailed application notes and protocols for cell-based assays involving 3-Fluorobutyric acid. These searches aimed to gather information on its mechanism of action, effects on cellular metabolism (specifically fatty acid oxidation and histone deacetylase inhibition), and established experimental protocols with corresponding quantitative data.
Despite these efforts, publicly available research data on the biological activity and use of this compound in cell-based assays is exceptionally limited. No specific quantitative data (such as IC50 values), detailed experimental protocols, or established signaling pathways directly involving this compound could be identified.
Therefore, the following sections provide generalized protocols and theoretical frameworks based on the known activities of related compounds, namely butyric acid (a known histone deacetylase inhibitor) and other fluorinated fatty acids that can act as metabolic inhibitors. These are intended to serve as a starting point for researchers interested in investigating the properties of this compound. It is crucial to note that these are hypothetical applications and will require significant optimization and validation.
Theoretical Application 1: Inhibition of Histone Deacetylases (HDACs)
Based on its structural similarity to butyric acid, a well-characterized histone deacetylase (HDAC) inhibitor, this compound may exhibit similar activity. HDAC inhibitors lead to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Hypothesized Signaling Pathway: HDAC Inhibition
Caption: Hypothesized HDAC inhibition by this compound.
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and would need to be optimized for use with this compound.
1. Materials:
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Enzyme (e.g., recombinant human HDAC1)
-
Trichostatin A (TSA) or Sodium Butyrate (Positive Control Inhibitor)
-
This compound (Test Compound)
-
Developer solution
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
2. Procedure:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer. A starting concentration range of 1 µM to 10 mM is suggested.
-
In a 96-well plate, add HDAC Assay Buffer, the diluted this compound or control inhibitor, and the HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation (Hypothetical):
| Compound | Target | IC50 (µM) |
| This compound | HDAC1 | Data to be determined |
| Trichostatin A | HDAC1 | Known Value (e.g., ~0.01) |
| Sodium Butyrate | HDACs | Known Value (e.g., ~1000) |
Theoretical Application 2: Inhibition of Fatty Acid Oxidation (FAO)
The fluorine substitution in this compound may cause it to act as an inhibitor of fatty acid β-oxidation (FAO), a key metabolic pathway for energy production in many cancer cells. Inhibition of FAO can lead to decreased ATP production and induce cellular stress.
Hypothesized Workflow: Fatty Acid Oxidation Assay
Caption: Workflow for a radiolabeled fatty acid oxidation assay.
Experimental Protocol: [¹⁴C]-Palmitate Oxidation Assay
This protocol is a generalized method for measuring FAO and would require significant optimization for use with this compound.
1. Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
[1-¹⁴C]-Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Etomoxir (Positive Control Inhibitor)
-
This compound (Test Compound)
-
Perchloric acid
-
Scintillation cocktail and vials
-
Scintillation counter
-
24-well cell culture plates
2. Procedure:
-
Seed cells (e.g., a cancer cell line known to utilize FAO) in a 24-well plate and grow to confluence.
-
Prepare the [¹⁴C]-Palmitate/BSA conjugate by dissolving [¹⁴C]-palmitic acid and non-labeled palmitic acid in a BSA solution.
-
Pre-incubate the cells with varying concentrations of this compound or Etomoxir in serum-free medium for a set time (e.g., 1-4 hours).
-
Initiate the assay by adding the [¹⁴C]-Palmitate/BSA conjugate and L-carnitine to the cells.
-
Incubate the plate in a CO₂ incubator for a defined period (e.g., 2-4 hours).
-
Stop the reaction by adding ice-cold perchloric acid to each well.
-
Transfer the supernatant (which contains the aqueous metabolic products including ¹⁴CO₂) to a new tube.
-
Add scintillation cocktail to the supernatant.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
-
Calculate the rate of fatty acid oxidation and the percent inhibition by this compound.
Data Presentation (Hypothetical):
| Compound | Cell Line | FAO Inhibition (%) at [X] µM |
| This compound | MCF-7 | Data to be determined |
| This compound | HepG2 | Data to be determined |
| Etomoxir | MCF-7 | Known Value (e.g., >90%) |
General Protocol: Cell Viability/Cytotoxicity Assay
It is essential to assess the cytotoxic effects of this compound on the cell line of interest to determine the appropriate concentration range for functional assays.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for assessing cell viability.
Protocol: MTT Assay
1. Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (570 nm)
2. Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation (Hypothetical):
| Cell Line | Treatment Duration | IC50 (µM) |
| HCT116 | 24h | Data to be determined |
| HCT116 | 48h | Data to be determined |
| HCT116 | 72h | Data to be determined |
The provided protocols and application notes are based on the hypothetical activities of this compound. Researchers are strongly encouraged to perform initial dose-response experiments and validate these assays for their specific cell lines and experimental conditions. The lack of existing data highlights an opportunity for novel research into the biological effects of this compound.
Application Notes and Protocols for 3-Fluorobutyric Acid Analogs in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific biological activities and drug discovery applications of 3-Fluorobutyric acid is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its close structural analog, 4-amino-3-fluorobutanoic acid (3-F-GABA) , which serves as a valuable case study for the potential utility of small fluorinated carboxylic acids in neuroscience drug discovery. These notes are intended to provide a methodological framework and conceptual guidance for investigating compounds like this compound.
Introduction: The Role of Fluorine in Neurologically Active Compounds
The introduction of fluorine into small molecules can significantly alter their physicochemical and pharmacological properties. Strategic fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to biological targets. In the context of neuropharmacology, fluorinated analogs of endogenous ligands, such as the neurotransmitter γ-aminobutyric acid (GABA), are powerful tools for probing enzyme mechanisms and designing novel therapeutic agents for conditions like epilepsy, Parkinson's disease, and Alzheimer's disease.[1]
Featured Application: 4-amino-3-fluorobutanoic acid as a Mechanistic Probe for GABA Aminotransferase (GABA-AT)
γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of GABA.[1] Inhibition of GABA-AT increases GABA levels, which can have therapeutic benefits in various neurological disorders.[1] 4-amino-3-fluorobutanoic acid (3-F-GABA), a fluorinated analog of GABA, has been instrumental in elucidating the catalytic mechanism of GABA-AT.
Mechanism of Action
Unlike a simple inhibitor, racemic 3-F-GABA acts as a substrate for GABA-AT, but instead of undergoing the typical transamination reaction, it leads to the elimination of hydrogen fluoride (HF).[1] The two enantiomers of 3-F-GABA, (R)- and (S)-3-F-GABA, exhibit distinct behaviors. The (R)-enantiomer is a significantly more efficient substrate for HF elimination and a more potent competitive inhibitor of GABA transamination compared to the (S)-enantiomer.[1] This stereospecificity provides valuable insights into the conformational requirements of the GABA-AT active site.[1]
The interaction of 3-amino-4-fluorobutanoic acid with GABA-AT has also been studied, revealing a mechanism-based inactivation of the enzyme.[2] This involves the release of fluoride ions and the covalent modification of the enzyme.[2]
Signaling Pathway and Experimental Workflow
The interaction of 3-F-GABA with GABA-AT can be visualized as a multi-step process involving binding, catalysis, and potential inactivation. The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for studying such interactions.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Fluorobutyric Acid Esters and Amides
Introduction
3-Fluorobutyric acid and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom at the β-position of the butyric acid scaffold can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, developing efficient and stereoselective synthetic routes to these compounds is a key objective for researchers and drug development professionals. These application notes provide an overview of common synthetic strategies and detailed protocols for the preparation of this compound esters and amides.
General Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: fluorination of a pre-existing butyric acid scaffold and construction of the carbon skeleton with a fluorine atom already in place. Asymmetric synthesis is often a primary consideration to access enantiomerically pure compounds, which is crucial for pharmaceutical applications.
Logical Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis of this compound esters and amides, starting from common precursors.
Caption: General workflow for the synthesis of this compound esters and amides.
Method 1: Synthesis via Ring Opening of Epoxy Esters
A common and effective method for introducing a fluorine atom at the 3-position is through the ring-opening of a corresponding epoxy ester. This method allows for good regioselectivity and can be adapted for asymmetric synthesis by using enantiomerically pure epoxides.
Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybutyric Acid Derivatives
This protocol is adapted from methodologies involving the ring opening of epoxy esters with a fluoride source.[1]
-
Materials:
-
Epoxy ester precursor
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the epoxy ester (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine trihydrofluoride (1.5 - 2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-fluoro-3-hydroxybutyric acid derivative.
-
Quantitative Data
| Starting Material | Product | Yield (%) | Reference |
| Epoxy ester | 4-Fluoro-3-hydroxybutyric acid derivative | Varies | [1] |
Method 2: Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure this compound derivatives is often essential. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries or catalytic enantioselective methods.
Conceptual Asymmetric Synthesis Pathway
The following diagram illustrates a conceptual pathway for the asymmetric synthesis of a chiral this compound derivative using a chiral catalyst.
References
Application Notes and Protocols for the Analysis of Fluorinated Organic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic acids, a class of per- and polyfluoroalkyl substances (PFAS), are of significant interest across various scientific disciplines due to their unique chemical properties, widespread environmental presence, and potential biological effects. Accurate and sensitive analytical methods are crucial for their detection and quantification in diverse matrices, including environmental samples, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the principle analytical techniques used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques: An Overview
The choice of analytical technique for fluorinated organic acids depends on the specific analytes, the sample matrix, the required sensitivity, and the analytical objective (e.g., targeted quantification vs. untargeted screening).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile and semi-volatile fluorinated organic acids.[1][2][3][4][5] Its high sensitivity and selectivity make it ideal for trace-level quantification in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile fluorinated organic acids or those that can be made volatile through derivatization.[6][7] It can be a cost-effective alternative to LC-MS for certain applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, offers a quantitative and structurally informative approach. It is less sensitive than mass spectrometry techniques but can be invaluable for identifying unknown fluorinated compounds and for quantifying higher concentration samples without the need for reference standards for every analyte.[2][8][9]
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Application Note: Quantification of Per- and Polyfluoroalkyl Substances (PFAS) in Water and Serum by LC-MS/MS
This application note describes a robust and sensitive method for the simultaneous quantification of a wide range of per- and polyfluorinated carboxylic acids (PFCAs) and other fluorinated organic acids in drinking water and human serum. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
Key Features:
-
High sensitivity, achieving low ng/L detection limits.[10]
-
Applicable to a variety of fluorinated organic acids.
-
Validated protocols for both environmental and biological matrices.
Experimental Protocol: LC-MS/MS Analysis of Fluorinated Organic Acids in Drinking Water (Adapted from EPA Method 537.1)
This protocol outlines the steps for the extraction and analysis of 18 PFAS in drinking water.[3][5][8]
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 250 mL of drinking water in a polypropylene bottle containing a preservative (e.g., Trizma).
-
Spiking: Add surrogate internal standards to all samples, blanks, and quality control (QC) samples. For spiked samples, add the target analyte spiking solution.
-
Cartridge Conditioning: Condition a 500 mg styrene-divinylbenzene (SDVB) SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 250 mL water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 2 x 7.5 mL of reagent water.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
Elution: Elute the analytes from the cartridge with two 4 mL aliquots of methanol. Collect the eluate.
-
Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55–60°C).
-
Reconstitution: Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system equipped with a C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm). A delay column is recommended to separate any background PFAS contamination from the analytical system.
-
Mobile Phase:
-
A: 20 mM ammonium acetate in water
-
B: Methanol
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 8.0 10 90 10.0 10 90 10.1 95 5 | 12.0 | 95 | 5 |
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for each analyte and internal standard should be used.
Experimental Protocol: LC-MS/MS Analysis of Fluorinated Organic Acids in Human Serum
This protocol describes the extraction and analysis of fluorinated organic acids from human serum.
1. Sample Preparation and Extraction
-
Sample Preparation: To a 0.5 mL serum sample in a polypropylene tube, add 10 ng of mass-labeled internal standards.
-
Protein Precipitation & Dilution: Add 3 mL of 0.1 M formic acid, vortex, and sonicate for 20 minutes.
-
Solid-Phase Extraction (SPE):
-
Cartridge: Weak anion exchange (WAX) SPE cartridge.
-
Conditioning: Condition the cartridge with methanol and water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a formic acid solution and then a methanol/water mixture to remove interferences.
-
Elution: Elute the analytes with a basic methanolic solution (e.g., 0.3% ammonium hydroxide in methanol).
-
-
Concentration & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of methanol/water.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are similar to those described for water analysis, with potential modifications to the gradient program to optimize separation from matrix components.
Quantitative Data for LC-MS/MS Analysis
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| PFOA | Drinking Water | EPA 537.1 | 0.53 | 1.7 | 95 | EPA |
| PFOS | Drinking Water | EPA 537.1 | 1.3 | 4.2 | 98 | EPA |
| PFNA | Drinking Water | EPA 537.1 | 0.69 | 2.2 | 93 | EPA |
| PFHxS | Drinking Water | EPA 537.1 | 0.51 | 1.6 | 101 | EPA |
| PFOA | Surface Water | Direct Injection | 0.1 | 0.3 | 92-105 | [10] |
| PFOS | Surface Water | Direct Injection | 0.1 | 0.3 | 95-108 | [10] |
| PFOA | Human Serum | SPE-LC-MS/MS | 0.1 | 0.3 | 85-115 | [2] |
| PFOS | Human Serum | SPE-LC-MS/MS | 0.2 | 0.5 | 90-110 | [2] |
| Various | Food | LC-MS/MS | - | 10-50 (ng/kg) | 80-120 | [11] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Analysis of Volatile and Derivatized Fluorinated Organic Acids by GC-MS
GC-MS is a valuable technique for the analysis of volatile fluorinated organic acids or those that can be derivatized to increase their volatility. Derivatization is often necessary for perfluorinated carboxylic acids due to their low volatility.[6] This method can provide complementary information to LC-MS/MS and is particularly useful for identifying isomers.
Key Features:
-
Suitable for volatile and semi-volatile fluorinated compounds.
-
Requires derivatization for non-volatile acids.
-
Cost-effective for routine analysis.
Experimental Protocol: GC-MS Analysis of Perfluorinated Carboxylic Acids (PFCAs) with Derivatization
This protocol describes a general procedure for the derivatization and GC-MS analysis of PFCAs in aqueous samples.
1. Sample Preparation and Derivatization
-
Extraction: Extract the PFCAs from the aqueous sample using a suitable technique like solid-phase extraction (SPE) with a weak anion exchange sorbent. Elute with an organic solvent.
-
Derivatization:
-
Reagent: A common derivatizing agent is an alcohol (e.g., methanol, isopropanol) under acidic catalysis (e.g., H₂SO₄) to form volatile esters.[6] Another option is using diazomethane or other alkylating agents.
-
Procedure:
-
Evaporate the extract to dryness.
-
Add the derivatization reagent (e.g., 1 mL of methanol and a catalytic amount of concentrated H₂SO₄).
-
Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction.
-
After cooling, extract the derivatized PFCAs into an organic solvent like n-hexane.
-
Wash the organic extract with water to remove any remaining acid.
-
Dry the extract with anhydrous sodium sulfate.
-
Concentrate the final extract to a suitable volume for GC-MS analysis.
-
-
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a capillary column suitable for separating the derivatized analytes (e.g., a mid-polarity column).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5-8 minutes.
-
Ramp 1: Increase to 130°C at 5°C/min.
-
Ramp 2: Increase to 220°C at 30°C/min, hold for 5 minutes.
-
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for targeted quantification.
Quantitative Data for GC-MS Analysis
| Analyte | Matrix | Derivatization Method | LOD | LOQ | Recovery (%) | Reference |
| TFA | Air | Methylation (DMS) | 1 ng/m³ | - | Quantitative | [12] |
| TFA | Water | Methylation (DMS) | 25 pg/mL (conc.) | - | Quantitative | [12] |
| PFCAs (C2-C8) | Water | Esterification | 0.9-3.0 ng/mL | 2.7-9.0 ng/mL | - | [13] |
| PFCAs | Aqueous | Diphenyl diazomethane | 8-220 fg (IDL) | 0.06-14.6 pg/mL (MDL) | 83-130 | [1][14] |
Section 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Quantitative Analysis of Fluorinated Organic Acids by ¹⁹F NMR
¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated organic acids, offering both qualitative and quantitative information without the need for extensive calibration for every compound.[9] Its large chemical shift dispersion and the 100% natural abundance of the ¹⁹F isotope provide high resolution and sensitivity, respectively.[2] This technique is particularly useful for analyzing complex mixtures and identifying unknown fluorinated species.
Key Features:
-
Provides structural information.
-
Inherently quantitative, allowing for determination of molar ratios.
-
Minimal sample preparation for clean samples.
Experimental Protocol: ¹⁹F NMR Analysis of Fluorinated Acids in Environmental Water
This protocol is adapted from a method for analyzing fluorinated acids in rainwater.[2][9]
1. Sample Preparation and Concentration
-
Concentration: For trace analysis, pre-concentration of the water sample is necessary. This can be achieved using a strong anion exchange (SAX) solid-phase extraction cartridge.
-
Elution for NMR: Elute the concentrated analytes from the SAX cartridge directly with a deuterated NMR solvent (e.g., methanol-d₄) containing a strong organic base (e.g., DBU) to ensure the acids are in their deprotonated form. This allows for direct analysis without further cleanup.
-
Internal Standard: Add a known amount of a fluorinated internal standard for quantification.
-
Relaxation Agent: To improve sensitivity by reducing the T1 relaxation times, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added.[2][9][15]
2. ¹⁹F NMR Analysis
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated solvent used for elution (e.g., methanol-d₄ with DBU).
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used. For quantitative results, inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication) and Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Integrate the signals of the analytes and the internal standard. The concentration of the analyte can be calculated based on the integral ratio and the known concentration of the internal standard.
-
Quantitative Data for ¹⁹F NMR Analysis
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| TFA | Rainwater | SAX-NMR | <16 ng/L | - | Validated with spike recovery | [2][9] |
| TFA | Rainwater | SAX-NMR | 850 ng/L (detected) | - | - | [2][9] |
Visualizations
Experimental Workflow for LC-MS/MS Analysis of Fluorinated Organic Acids in Water
Caption: LC-MS/MS workflow for water analysis.
Experimental Workflow for GC-MS Analysis of Fluorinated Organic Acids
References
- 1. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorobutyric Acid
Welcome to the technical support center for the synthesis of 3-Fluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and potential side products that may arise during the synthesis of this compound. The two primary synthetic routes discussed are the fluorination of a 3-hydroxybutyrate precursor and the fluorination of a β-keto ester precursor.
Route 1: Fluorination of Ethyl 3-Hydroxybutanoate with Diethylaminosulfur Trifluoride (DAST)
This method involves the conversion of the hydroxyl group in ethyl 3-hydroxybutanoate to a fluorine atom using DAST.
Q1: What are the most common side products when using DAST for the fluorination of ethyl 3-hydroxybutanoate?
A1: The most prevalent side products are unsaturated esters, primarily ethyl crotonate and ethyl vinylacetate, which arise from elimination reactions. DAST can promote dehydration of the alcohol, leading to the formation of a double bond. In some cases, rearrangement side products can also occur, though this is less common for this specific substrate.
Q2: My reaction is producing a low yield of the desired ethyl 3-fluorobutanoate and a significant amount of elimination byproducts. How can I minimize this?
A2: To minimize the formation of elimination side products, consider the following troubleshooting steps:
-
Reaction Temperature: Perform the reaction at a low temperature, typically between -78 °C to 0 °C. DAST is known to be more selective at lower temperatures, favoring substitution over elimination.
-
Reagent Addition: Add the DAST reagent slowly to a cooled solution of the ethyl 3-hydroxybutanoate. This helps to control the reaction exotherm and maintain a low temperature.
-
Alternative Reagents: Consider using alternative, more thermally stable fluorinating reagents that are reported to produce fewer elimination side products, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium salts like XtalFluor-E.[1]
Q3: The workup of my DAST reaction is complicated, and I'm seeing unexpected impurities. What is the recommended workup procedure?
A3: A careful workup is crucial for DAST reactions to remove residual reagent and byproducts. A typical procedure involves:
-
Quenching the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a cooled solution of water. This will neutralize any remaining DAST and acidic byproducts.
-
Allowing the mixture to warm to room temperature.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Failure to properly neutralize the reaction can lead to the formation of further byproducts during workup and purification.
Route 2: Synthesis via Ethyl Acetoacetate
This route typically involves the reduction of ethyl acetoacetate to ethyl 3-hydroxybutanoate, followed by fluorination as described in Route 1, or direct fluorination of the enolate of ethyl acetoacetate.
Q1: I am preparing my starting material, ethyl 3-hydroxybutanoate, by reducing ethyl acetoacetate. What are the potential impurities from this step?
A1: The primary impurity from the reduction of ethyl acetoacetate is unreacted starting material. The completeness of the reduction should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Incomplete reduction will carry over ethyl acetoacetate into the fluorination step, where it can react with the fluorinating agent to form undesired byproducts.
Q2: I am attempting to directly fluorinate ethyl acetoacetate using an electrophilic fluorinating agent like Selectfluor. What are the potential side products?
A2: Direct fluorination of β-keto esters like ethyl acetoacetate can be challenging to control. Potential side products include:
-
Difluorinated product: Reaction at the α-carbon can occur twice, leading to the formation of ethyl 2,2-difluoro-3-oxobutanoate.
-
Over-oxidation: Selectfluor is a strong oxidizing agent and can lead to oxidative side reactions, especially under harsh conditions.[2][3]
-
Incomplete reaction: If the reaction conditions are too mild, you may have a significant amount of unreacted starting material.
To control the reaction, it is important to carefully manage the stoichiometry of the reagents and the reaction temperature.
Q3: After fluorination and hydrolysis of the ester, I am having difficulty purifying the final this compound. What are some common challenges?
A3: Purification of the final product can be challenging due to the presence of both organic and inorganic impurities. Common issues include:
-
Residual starting materials and side products: As discussed, unreacted precursors and side products from the fluorination step can co-distill or co-elute with the desired product.
-
Salts from hydrolysis: If a basic hydrolysis is performed, residual salts can be difficult to remove. An acidic workup is necessary to protonate the carboxylate.
-
Hydrogen fluoride: Traces of HF can be generated during fluorination or workup, which is corrosive and can interfere with purification equipment. Ensure all glassware is appropriately chosen and handled with care.
Purification is typically achieved by distillation under reduced pressure or by chromatography. Careful monitoring of fractions is essential to obtain a pure product.
Quantitative Data Summary
The following table summarizes the potential side products for the key synthetic steps. Please note that the yields of these side products are highly dependent on the specific reaction conditions.
| Synthetic Step | Starting Material | Reagent | Desired Product | Potential Side Products | Typical Yield of Side Products |
| Fluorodehydroxylation | Ethyl 3-hydroxybutanoate | DAST | Ethyl 3-fluorobutanoate | Ethyl crotonate, Ethyl vinylacetate (Elimination) | 5-30% (highly variable) |
| Electrophilic Fluorination | Ethyl acetoacetate | Selectfluor | Ethyl 2-fluoro-3-oxobutanoate | Ethyl 2,2-difluoro-3-oxobutanoate, Oxidation byproducts | Dependent on conditions |
| Reduction of β-keto ester | Ethyl acetoacetate | NaBH₄ | Ethyl 3-hydroxybutanoate | Unreacted ethyl acetoacetate | Dependent on reaction completion |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Fluorobutanoate from Ethyl 3-Hydroxybutanoate using DAST
Materials:
-
Ethyl 3-hydroxybutanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain ethyl 3-fluorobutanoate.
Protocol 2: Hydrolysis of Ethyl 3-Fluorobutanoate to this compound
Materials:
-
Ethyl 3-fluorobutanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-fluorobutanoate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
Purify by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions.
References
Technical Support Center: 3-Fluorobutyric Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluorobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While a specific impurity profile for the synthesis of this compound is not extensively documented in publicly available literature, typical impurities in the synthesis of short-chain carboxylic acids and fluorinated compounds can be inferred. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors like ethyl 4-bromo-3-fluorobutanoate or related halogenated esters.
-
Byproducts from side reactions: Potential byproducts could arise from elimination reactions leading to unsaturated compounds, or from hydrolysis of intermediates.
-
Residual solvents: Solvents used in the synthesis and workup (e.g., diethyl ether, dichloromethane, ethyl acetate) are common impurities.
-
Water: Due to the hygroscopic nature of many carboxylic acids, water is a frequent impurity.
-
Inorganic salts: Salts formed during reaction quenching or pH adjustment (e.g., sodium sulfate, magnesium sulfate) can be carried over.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or silyl ester is often necessary for optimal GC analysis.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 19F NMR, and 13C NMR are invaluable for structural confirmation and for detecting and quantifying impurities that have distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and an acidic mobile phase can be used to separate this compound from non-volatile impurities.[3]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Troubleshooting Guides
Problem 1: Low yield after purification by distillation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Azeotrope formation | This compound may form an azeotrope with residual water or solvents, leading to co-distillation and loss of product. Ensure the crude product is thoroughly dried before distillation. Consider using a drying agent or performing an azeotropic distillation with a suitable solvent (e.g., toluene) to remove water. |
| Decomposition at high temperatures | Fluorinated carboxylic acids can be susceptible to thermal degradation, which may involve decarboxylation or elimination of HF.[4] Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. |
| Improper fraction collection | The boiling point of this compound may be close to that of certain impurities. Use a fractionating column to improve separation efficiency and carefully monitor the head temperature during distillation to collect the desired fraction. |
| Product loss in the distillation apparatus | For small-scale purifications, a significant portion of the product can be lost as a thin film on the glassware surfaces. Use appropriately sized glassware to minimize surface area. |
Problem 2: Oily product obtained after recrystallization instead of solid crystals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system | The chosen solvent may be too good a solvent for this compound even at low temperatures, or the impurities may have similar solubility profiles. Screen a variety of solvents with different polarities. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can often be effective. |
| Presence of impurities | Impurities can interfere with crystal lattice formation, leading to oiling out. Try pre-purifying the crude material by another method (e.g., a quick filtration through a plug of silica gel) to remove gross impurities before recrystallization. |
| Cooling the solution too quickly | Rapid cooling can lead to supersaturation and precipitation of an oil rather than slow crystal growth. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. |
| Insufficiently pure starting material | If the crude material is less than approximately 80% pure, recrystallization may be challenging.[5] Consider a preliminary purification step like distillation or column chromatography. |
Problem 3: Tailing peaks or poor resolution in HPLC analysis.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Interaction with residual silanols on the column | The acidic nature of this compound can lead to strong interactions with free silanol groups on the silica-based stationary phase. Use an end-capped column or add a competing acid (e.g., trifluoroacetic acid) to the mobile phase to mask the silanols. |
| Inappropriate mobile phase pH | The pH of the mobile phase affects the ionization state of the carboxylic acid, which in turn influences its retention and peak shape. For reversed-phase chromatography, a mobile phase pH below the pKa of this compound (typically around 2-3) will ensure it is in its protonated, less polar form, leading to better retention and peak shape. |
| Column overload | Injecting too concentrated a sample can lead to peak broadening and tailing. Dilute the sample and re-inject. |
| Presence of co-eluting impurities | An impurity may be eluting at a very similar retention time, causing peak distortion. Adjust the mobile phase composition or gradient to improve resolution. |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of this compound
-
Drying: Ensure the crude this compound is as dry as possible. If significant water is present, consider dissolving the acid in a suitable organic solvent (e.g., dichloromethane), drying with an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtering, and carefully removing the solvent under reduced pressure.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using appropriately sized round-bottom flasks. Use a short path distillation head for small quantities to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Distillation: Heat the distillation flask gently in a heating mantle or oil bath. Apply vacuum gradually to avoid bumping.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Purity Check: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Crude Purity (by GC) | 85% |
| Distillation Pressure | 20 mmHg |
| Boiling Point Range | 80-85 °C |
| Purity of Main Fraction (by GC) | >98% |
| Typical Yield | 70-85% |
Protocol 2: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude acid to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: 3-Fluorobutyric Acid Stability in Aqueous Solutions
Disclaimer: Specific experimental stability data for 3-fluorobutyric acid in aqueous solutions is not extensively available in public literature. The information provided below is based on general principles of chemical stability for fluorinated carboxylic acids and related compounds. Researchers should perform their own stability studies to determine the specific degradation profile for their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound can be influenced by several factors:
-
pH: Both acidic and basic conditions can potentially catalyze the hydrolysis of the carbon-fluorine bond, although C-F bonds are generally strong.[1][2] Extreme pH values are more likely to accelerate degradation compared to neutral pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including potential degradation pathways like hydrolysis or decarboxylation.[3] For every 10°C increase, reaction rates can roughly double.
-
Light: Exposure to UV or high-intensity light can induce photolytic degradation, potentially leading to the formation of radical species and subsequent decomposition.[3]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the molecule.[4]
-
Presence of Catalysts: Metal ions or other catalysts present in the solution could potentially accelerate degradation.
Q2: What are the likely degradation pathways for this compound in water?
A2: While specific pathways for this molecule are not documented, plausible degradation mechanisms based on its structure include:
-
Hydrolysis: The C-F bond, while strong, can undergo nucleophilic substitution by water or hydroxide ions, especially under forcing conditions (e.g., high temperature or extreme pH), to replace the fluorine atom with a hydroxyl group, forming 3-hydroxybutyric acid and hydrofluoric acid.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing CO2 to form 1-fluoropropane. This is a known thermal degradation mechanism for some perfluorocarboxylic acids (PFCAs).[5]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions should be:
-
Stored at low temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C).
-
Protected from light by using amber vials or storing them in the dark.
-
Maintained at a neutral or slightly acidic pH, if compatible with the experimental design, by using a suitable buffer system.
-
Prepared with high-purity water and stored in inert containers (e.g., glass or polypropylene) to avoid contamination with potential catalysts.
Troubleshooting Guide
Q1: I'm observing a decrease in the concentration of this compound in my aqueous samples over time. What could be the cause?
A1: A decrease in concentration suggests degradation. To troubleshoot, consider the following:
-
Review Storage Conditions: Are your samples protected from light and stored at an appropriate temperature? Unintended exposure to heat or light can accelerate degradation.[3]
-
Check the pH of Your Solution: If your solution is unbuffered, the pH may have shifted to a range where this compound is less stable. Measure the pH of your samples.
-
Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to check for the appearance of new peaks that could correspond to degradation products.[6] This can help confirm that degradation is occurring and provide clues about the pathway.
-
Consider Container Interactions: Is it possible the compound is adsorbing to the surface of your storage container? While less common for small, polar molecules, it can be a factor. Try using a different container material (e.g., switching from glass to plastic, or vice-versa).
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Yes, inconsistent stability can lead to variable results.
-
Standardize Sample Handling: Ensure all samples are handled identically. Variations in the time samples spend at room temperature, exposure to light, or the age of the stock solution can introduce variability.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared aqueous solutions of this compound for your experiments to minimize the impact of potential degradation over time.
-
Perform a Preliminary Stability Check: Prepare a solution under your typical experimental conditions and analyze it at several time points (e.g., 0, 4, 8, 24 hours) to determine if significant degradation occurs within the timeframe of your experiment.
Q3: I see unexpected new peaks in my analytical chromatogram. How can I determine if they are degradation products?
A3: Identifying unknown peaks is a critical step in stability analysis.
-
Run a Stressed Sample: Intentionally degrade a sample of this compound (e.g., by heating it or adjusting the pH to an extreme value) and run it on your analytical system. If the unknown peaks increase in size, they are likely degradation products.[6]
-
Use Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown compounds.[7] The mass of the new peaks can provide the molecular weight of the degradation products, allowing you to hypothesize their structure (e.g., a mass increase of 1 Da could suggest the substitution of F with OH).
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[8]
Quantitative Data Summary
| Condition | Time Point | This compound Remaining (%) | Appearance of Solution | Degradation Products Detected (e.g., by LC-MS) |
| pH 3, 40°C | 0 hours | 100% | Clear, colorless | None |
| 24 hours | Enter Data | Enter Observations | Enter Peak Info | |
| 7 days | Enter Data | Enter Observations | Enter Peak Info | |
| pH 7, 40°C | 0 hours | 100% | Clear, colorless | None |
| 24 hours | Enter Data | Enter Observations | Enter Peak Info | |
| 7 days | Enter Data | Enter Observations | Enter Peak Info | |
| pH 10, 40°C | 0 hours | 100% | Clear, colorless | None |
| 24 hours | Enter Data | Enter Observations | Enter Peak Info | |
| 7 days | Enter Data | Enter Observations | Enter Peak Info |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify potential degradation pathways and establish stability-indicating analytical methods.
-
Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for 48 hours.
-
Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC-UV or LC-MS) against an unstressed control sample.
Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)
This protocol provides a general method for quantifying this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for organic acid analysis.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and a small amount of organic solvent (e.g., methanol or acetonitrile, 5-10%).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a low wavelength, typically around 210 nm, where carboxylic acids show absorbance.[12]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using standards of known concentrations. The peak area of this compound in the samples is used to determine its concentration. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
Visualizations
A potential degradation pathway for this compound involves hydrolysis, a common reaction for halogenated compounds in aqueous environments.
Caption: Plausible hydrolysis pathway of this compound.
Caption: General workflow for a stability study experiment.
References
- 1. Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scioninstruments.com [scioninstruments.com]
Technical Support Center: HPLC Separation of Fluorinated Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of fluorinated carboxylic acids (PFCAs), also known as per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for my fluorinated carboxylic acids?
A1: Peak tailing is a common issue in the reversed-phase HPLC analysis of acidic compounds like PFCAs. The primary cause is often secondary interactions between the negatively charged carboxylate groups of the analytes and positively charged sites on the silica-based stationary phase, such as residual silanols.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) using an acidic modifier will protonate the silanol groups on the stationary phase, reducing their interaction with the analyte.[1][3] It also ensures the PFCAs are in their neutral, less polar form, leading to better retention and peak shape.
-
Use of Ion-Pairing Reagents: The addition of a volatile ion-pairing reagent, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and retention.[4][5][6][7] These reagents mask the residual silanols and provide a counter-ion for the analytes.
-
Column Selection: Consider using a highly end-capped C18 column or a column with a fluorinated stationary phase.[8][9] End-capping minimizes the number of free silanol groups.[1] Fluorinated phases can offer alternative selectivity for fluorinated analytes.[8]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[1][3] Try diluting your sample and reinjecting.
Q2: My short-chain fluorinated carboxylic acids are showing poor or no retention on my C18 column. How can I improve their retention?
A2: Short-chain PFCAs are more polar than their long-chain counterparts and, therefore, exhibit less retention on traditional C18 columns under reversed-phase conditions.
Troubleshooting Steps:
-
Mobile Phase Composition: Increase the aqueous portion of your mobile phase (e.g., use a higher percentage of water or a lower percentage of acetonitrile/methanol) at the beginning of your gradient. This will increase the retention of polar analytes.
-
Ion-Pairing Reagents: The use of perfluorinated carboxylic acids like PFPA or HFBA as ion-pairing reagents can increase the retention of shorter-chain PFCAs.[4][6] The longer the fluorinated chain of the ion-pairing reagent, the greater the retention of the peptides.[6]
-
Specialized Columns: Consider using a column with a positively charged surface chemistry.[10] This type of stationary phase can increase the retention of anionic short-chain PFCAs through an additional ion-exchange mechanism.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While reversed-phase is more common, HILIC can be an alternative for retaining very polar analytes.[10] However, it may have limitations and requires careful method development.[10]
Q3: I am experiencing significant ion suppression in my LC-MS analysis of fluorinated carboxylic acids. What are the likely causes and solutions?
A3: Ion suppression is a frequent challenge in the LC-MS analysis of PFCAs, often caused by mobile phase additives or matrix effects.
Troubleshooting Steps:
-
Choice of Mobile Phase Additive: While ion-pairing reagents like TFA are effective for chromatography, they are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[11][12][13] Consider using formic acid or acetic acid, which are less suppressive.[13] If an ion-pairing reagent is necessary, use the lowest effective concentration.
-
Partially Fluorinated Carboxylic Acids: Studies have shown that partially fluorinated carboxylic acids can be used as ion-pairing reagents with less signal suppression compared to perfluorinated ones like TFA.[14]
-
Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can cause ion suppression. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[15]
-
Chromatographic Separation: Ensure that your chromatographic method separates the analytes of interest from co-eluting matrix components.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PFCA Preconcentration from Water Samples
This protocol is based on a method for preconcentrating PFCAs from water samples using a C18 stationary phase.[15]
-
Cartridge Conditioning: Precondition a Sep-Pak C18 cartridge (500 mg) with 5 mL of methanol followed by 2 mL of water.[15]
-
Sample Loading: Pass the water sample through the cartridge at a flow rate of 1 mL/min.[15]
-
Drying: Dry the cartridge with a stream of air for 15 minutes.[15]
-
Elution: Elute the retained analytes with three 2.5 mL fractions of methanol.[15]
Recovery Data for SPE of PFCAs from Water using C18 Cartridges
| Analyte | Concentration in Spiked Sample (µg/L) | Recovery (%) |
| PFCA C3-C12 | 3 | >80 |
Data synthesized from a study demonstrating satisfactory recoveries with 100-fold preconcentration using C18 Sep-PAK cartridges.[15]
Troubleshooting Workflows
Below are logical diagrams to guide you through common troubleshooting scenarios.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for ion suppression in LC-MS.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. scilit.com [scilit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fluorinated columns [hplc.eu]
- 10. halocolumns.com [halocolumns.com]
- 11. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Fluorobutyric Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 3-Fluorobutyric acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities I might find in my this compound sample?
A1: Common impurities often arise from the synthetic route. These can include:
-
Positional Isomers: 2-Fluorobutyric acid and 4-Fluorobutyric acid are common isomeric impurities that can be difficult to separate chromatographically.
-
Starting Materials: Unreacted butyric acid can be present if the fluorination reaction is incomplete.
-
Synthesis Byproducts: If the synthesis involves an ester intermediate, you might find species like ethyl 3-fluorobutyrate.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, dichloromethane) are often present in trace amounts.
Q2: How can I distinguish between this compound and its isomers (2-fluoro and 4-fluoro) using ¹H NMR?
A2: The key is to analyze the chemical shifts and splitting patterns of the protons on the carbon backbone, especially those close to the fluorine atom.
-
This compound: You will observe a complex multiplet for the proton on the carbon bearing the fluorine (H-3). This proton is coupled to the adjacent methyl protons (H-4) and methylene protons (H-2), as well as to the fluorine atom, resulting in a doublet of quartets of doublets (dqd) or a similar complex pattern.
-
2-Fluorobutyric acid: The proton on the carbon with the fluorine (H-2) will be a doublet of triplets (dt), coupled to the fluorine and the adjacent methylene protons (H-3).
-
4-Fluorobutyric acid: The methylene protons attached to the carbon with fluorine (H-4) will appear as a triplet of doublets (td), coupled to the adjacent methylene protons (H-3) and the fluorine atom.
Q3: What is the benefit of running a ¹⁹F NMR spectrum?
A3: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and offers a wide range of chemical shifts.[1][2]
-
Rapid Impurity Detection: Each fluorine-containing isomer (3-fluoro, 2-fluoro, 4-fluoro) will give a distinct signal in the ¹⁹F NMR spectrum, making it a quick and effective way to identify their presence.
-
Simplified Spectra: ¹⁹F NMR spectra are often simpler than ¹H spectra, as there are fewer fluorine atoms in the molecule. If proton-decoupled, each unique fluorine environment will appear as a singlet. In a proton-coupled spectrum, the multiplicity will reveal the number of adjacent protons.
Q4: My NMR spectrum shows broad peaks and a distorted baseline. What could be the cause?
A4: This is often due to issues with sample preparation or the presence of certain contaminants.
-
Solid Particles: Undissolved material in the NMR tube can disrupt the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening and accelerated relaxation.[3] Ensure your glassware is scrupulously clean.
-
High Concentration: Very concentrated samples can be viscous, which also leads to broader lines. Prepare your sample at a reasonable concentration (e.g., 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR).
Q5: I see an unfamiliar set of peaks. How can I identify this unknown impurity?
A5: If the impurity cannot be identified by comparing its ¹H and ¹⁹F spectra to the data for common impurities, you can use two-dimensional (2D) NMR techniques for structural elucidation:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping you to piece together the spin systems of the impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, allowing you to assign carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the full carbon skeleton.
Data Presentation: NMR Signatures of this compound and Common Impurities
The following table summarizes typical ¹H and ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for this compound and its potential impurities in CDCl₃. Note that exact values can vary with solvent and concentration.
| Compound | Proton | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹⁹F δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-2 (-CH₂COOH) | ~2.7 | ddd | J_H2,H3 ≈ 6-8, J_H2,F ≈ 25 | ~ -190 to -210 | dtm | J_F,H3 ≈ 48, J_F,H2 ≈ 25, J_F,H4 ≈ 20 |
| H-3 (-CHF-) | ~4.8 | dqm | J_F,H3 ≈ 48, J_H3,H4 ≈ 6, J_H3,H2 ≈ 6-8 | ||||
| H-4 (-CH₃) | ~1.5 | dd | J_H4,H3 ≈ 6, J_H4,F ≈ 20 | ||||
| 2-Fluorobutyric acid | H-2 (-CHFCOOH) | ~4.9 | dt | J_F,H2 ≈ 49, J_H2,H3 ≈ 7 | ~ -185 to -205 | m | |
| H-3 (-CH₂-) | ~2.0 | m | |||||
| H-4 (-CH₃) | ~1.1 | t | J_H4,H3 ≈ 7 | ||||
| 4-Fluorobutyric acid | H-2 (-CH₂COOH) | ~2.5 | t | J_H2,H3 ≈ 7 | ~ -215 to -225 | t | J_F,H4 ≈ 47 |
| H-3 (-CH₂-) | ~2.1 | m | |||||
| H-4 (-CH₂F) | ~4.5 | dt | J_F,H4 ≈ 47, J_H4,H3 ≈ 6 | ||||
| Butyric acid | H-2 (-CH₂COOH) | 2.33 | t | J = 7.4 | N/A | ||
| H-3 (-CH₂-) | 1.68 | sextet | J = 7.4 | ||||
| H-4 (-CH₃) | 0.98 | t | J = 7.4 | ||||
| Ethyl 3-fluorobutyrate | H-2 (-CH₂COOEt) | ~2.6 | m | ~ -190 to -210 | m | ||
| H-3 (-CHF-) | ~4.6 | m | |||||
| H-4 (-CH₃) | ~1.4 | dd | J_H4,H3 ≈ 6, J_H4,F ≈ 20 | ||||
| OCH₂CH₃ | ~4.2 | q | J = 7.1 | ||||
| OCH₂CH₃ | ~1.3 | t | J = 7.1 |
Disclaimer: The values in this table are estimates based on typical NMR data and may not represent exact experimental values. Multiplicities can be complex and may appear as broad multiplets.
Experimental Protocols
NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For ¹H NMR, Tetramethylsilane (TMS) is often used and set to 0.00 ppm.
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filter: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
¹H NMR Data Acquisition
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for ¹H NMR of small organic molecules.
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are typically enough.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is generally appropriate.[1]
-
Relaxation Delay (D1): A delay of 1-5 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T1) is necessary to ensure full relaxation of all protons.
¹⁹F NMR Data Acquisition
-
Spectrometer Frequency: The spectrometer will have a specific frequency for ¹⁹F observation (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgfhigqn' on Bruker instruments) is common to simplify the spectrum.[4]
-
Spectral Width (SW): ¹⁹F NMR has a very wide chemical shift range.[5] A typical range for fluoroalkanes is from -70 to -240 ppm.[6]
-
Number of Scans (NS): ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 32-128) are often needed compared to ¹³C NMR.[4]
-
Relaxation Delay (D1): A delay of 2-10 seconds is a good starting point.[4]
-
Referencing: Spectra are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid (-76.55 ppm).[7]
Visualization
Caption: A flowchart illustrating the systematic process for identifying impurities in a this compound sample using ¹H and ¹⁹F NMR spectroscopy.
References
Technical Support Center: Degradation of 3-Fluorobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the study of 3-Fluorobutyric acid degradation pathways.
Overview of Plausible Degradation Pathway
Direct experimental evidence for the degradation of this compound is limited in published literature. However, based on the metabolism of other short-chain fluorinated fatty acids, a plausible pathway involves mitochondrial beta-oxidation. The toxicity of similar compounds, such as 4-fluorobutyric acid, suggests that this pathway may lead to "lethal synthesis," where the compound is metabolized into a highly toxic molecule.
The proposed pathway involves the conversion of this compound to 3-Fluorobutyryl-CoA, which then enters the beta-oxidation spiral. The presence of a fluorine atom on the β-carbon (C3) is expected to directly interfere with the enzymatic steps, potentially leading to the formation of the toxic metabolite, fluoroacetyl-CoA. This intermediate can then condense with oxaloacetate to form 2-fluorocitrate, a potent inhibitor of the enzyme aconitase, thereby disrupting the citric acid cycle.
Frequently Asked Questions (FAQs)
Q1: What is the most likely metabolic pathway for this compound? A1: The most probable route is a modified mitochondrial beta-oxidation pathway.[1][2] The process likely involves the activation of this compound to its coenzyme A (CoA) ester, followed by enzymatic reactions that cleave two-carbon units.[3]
Q2: Why is this compound expected to be toxic? A2: Its toxicity is likely due to "lethal synthesis." The beta-oxidation of this compound is hypothesized to produce fluoroacetyl-CoA. This molecule can be converted to fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to cellular energy deficit and citrate accumulation.
Q3: What are the key enzymes involved in this proposed pathway? A3: The key enzymes are those of the standard beta-oxidation pathway:
-
Acyl-CoA Synthetase: Activates the fatty acid by attaching Coenzyme A.[1]
-
Acyl-CoA Dehydrogenase: This step is likely to be affected or inhibited by the fluorine atom at the beta-position.
-
Enoyl-CoA Hydratase: Adds water across a double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.
-
β-Ketothiolase: Cleaves the molecule to release acetyl-CoA (or in this case, a fluorinated analog).
Q4: Can defluorination occur as an initial step? A4: While possible, direct defluorination by enzymes like fluoroacetate dehalogenase is less likely for a four-carbon chain compared to beta-oxidation.[4][5] These dehalogenases typically show higher specificity for shorter substrates like fluoroacetate.[6] However, the potential for a novel dehalogenase to act on this compound cannot be ruled out and would be a key area of investigation.
Experimental Workflow & Visualization
The investigation of the this compound degradation pathway typically follows a multi-step experimental workflow.
Caption: A typical experimental workflow for elucidating the metabolic pathway of this compound.
Proposed Degradation Pathway Diagram
Caption: Proposed "lethal synthesis" pathway for this compound via beta-oxidation.
Troubleshooting Guides
Guide 1: Enzyme Kinetic Assays
Q: My enzyme activity is much lower than expected when using 3-Fluorobutyryl-CoA as a substrate. What could be the issue? A:
-
Substrate Inhibition: The fluorinated substrate may be acting as an inhibitor of the enzyme (e.g., Acyl-CoA dehydrogenase). Try performing the assay across a wider range of substrate concentrations to see if activity drops off at higher concentrations.
-
Incorrect Assay Conditions: Ensure pH, temperature, and buffer composition are optimal for the specific enzyme being tested.[7][8] Even small deviations can significantly impact activity.[8]
-
Enzyme Purity/Activity: Verify the activity of your enzyme preparation using a known, non-fluorinated substrate (e.g., Butyryl-CoA) as a positive control.
-
Contaminated Reagents: Ensure cofactors (FAD, NAD+) and other reagents are fresh and not degraded.
Q: The reaction rate does not saturate at high substrate concentrations (no clear Vmax). Why? A:
-
Km is Very High: The enzyme's affinity for the fluorinated substrate might be very low, meaning you have not yet reached saturating concentrations.[9] If possible, try increasing the substrate concentration further.
-
Assay Interference: The substrate or a potential product could be interfering with the detection method (e.g., absorbance or fluorescence). Run a control reaction without the enzyme to check for any non-enzymatic signal changes.[9]
-
Coupled Assay Issues: If using a coupled assay, ensure the coupling enzyme is not the rate-limiting step.[10] Add a higher concentration of the coupling enzyme to see if the rate increases.
Guide 2: Metabolite Identification (LC-MS / NMR)
Q: I am having trouble detecting fluorinated metabolites in my cell extracts. A:
-
Low Abundance: The metabolites may be present at very low concentrations. Optimize your extraction protocol to enrich for organic acids and consider using a larger sample volume. For MS, use high-resolution instruments like TOF or Orbitrap for better sensitivity and mass accuracy.[11]
-
Poor Ionization: Fluorinated compounds can ionize differently than their non-fluorinated analogs. Try both positive and negative ionization modes. Chemical derivatization can also be used to improve ionization efficiency.
-
19F NMR as an Alternative: 19F NMR is a powerful tool for identifying and quantifying fluorinated compounds without bias.[12][13] It can detect any fluorine-containing molecule in your sample, though it is less sensitive than MS.[12]
-
Matrix Effects: Biological matrices can suppress the signal of your target analytes in MS. Use appropriate sample cleanup (e.g., solid-phase extraction) and internal standards to correct for matrix effects.
Q: My mass spectrometry data shows many unexpected peaks. How can I identify which ones are relevant? A:
-
Use Isotope Labeling: Feed cells with ¹³C-labeled this compound. True metabolites will show a characteristic mass shift, allowing you to distinguish them from background ions.
-
Tandem MS (MS/MS): Fragment the parent ions of interest. The fragmentation pattern can provide structural information to help identify the metabolite. Compare fragmentation patterns to known standards or in silico prediction tools.[11]
-
Mass Defect Filtering: Use software tools to filter for compounds with a mass defect characteristic of fluorinated molecules.[11]
Guide 3: Cell Viability & Toxicity Assays
Q: My cell viability results are inconsistent between experiments. A:
-
Cell Seeding Density: Ensure you are seeding the same number of cells in each well and across all plates. Inconsistent cell density can significantly affect the outcome of toxicity assays.
-
Compound Solubility: this compound is an acid; dissolving it in media can change the pH. Ensure the final pH of the culture medium is readjusted after adding the compound. Check for any precipitation.
-
Assay Type Interference: The compound itself might interfere with the assay chemistry. For example, reducing agents can interfere with tetrazolium-based assays (MTT, XTT).[14] Run controls with the compound in cell-free media to check for interference.[14]
-
Timing of Assay: Cytotoxic effects can be time-dependent. A short exposure might show no effect, while a longer one reveals toxicity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[15]
Q: How can I distinguish between a cytostatic (inhibiting growth) and cytotoxic (killing cells) effect? A:
-
Use Multiple Assays: Combine a metabolic activity assay (like MTT or ATP-based assays) with a membrane integrity assay (like LDH release or trypan blue exclusion).[16][17] A decrease in metabolic activity without a loss of membrane integrity suggests a cytostatic effect, whereas a positive result in both suggests cytotoxicity.
-
Cell Counting: Manually count cells at the beginning and end of the experiment. A cytostatic agent will result in little to no increase in cell number, while a cytotoxic agent will cause a decrease in cell number compared to the initial count.
Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay (Spectrophotometric)
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 100 mM 3-Fluorobutyryl-CoA in water.
-
Enzyme: Purified Acyl-CoA dehydrogenase at a suitable concentration (e.g., 0.1 mg/mL).
-
Cofactors: Prepare stock solutions of FAD and NAD+ as required by the specific enzyme or coupled assay system.
-
-
Assay Setup (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
Add varying concentrations of the substrate stock solution (e.g., to achieve final concentrations from 0 to 10 mM).
-
Add cofactors to their required final concentration.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the enzyme solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH formation in a coupled assay) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Metabolite Extraction from Cultured Cells for LC-MS
-
Cell Culture:
-
Grow cells (e.g., HepG2) in 6-well plates to ~80% confluency.
-
Treat cells with this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.
-
Immediately add 500 µL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells from the plate in the methanol solution and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein and Debris Removal:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in 100 µL of a suitable solvent for your LC-MS method (e.g., 50:50 methanol:water).
-
Vortex and centrifuge again to pellet any remaining insoluble material.
-
Transfer the final supernatant to an LC-MS autosampler vial for analysis.
-
Quantitative Data Summary Tables
The following tables are templates for organizing and presenting quantitative data from typical experiments.
Table 1: Michaelis-Menten Kinetic Parameters for Acyl-CoA Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Butyryl-CoA (Control) | e.g., 25.5 ± 3.1 | e.g., 15.2 ± 1.8 | e.g., 12.7 | e.g., 5.0 x 10⁵ |
| 3-Fluorobutyryl-CoA | Record experimental value | Record experimental value | Calculate from Vmax | Calculate from kcat & Km |
Table 2: IC₅₀ Values from Cell Viability Assays (48-hour exposure)
| Cell Line | Assay Type | Compound | IC₅₀ (mM) | 95% Confidence Interval |
| HepG2 | MTT | This compound | Record experimental value | Record experimental value |
| HEK293 | CellTiter-Glo® (ATP) | This compound | Record experimental value | Record experimental value |
| HepG2 | MTT | Butyric Acid (Control) | e.g., > 50 | N/A |
Table 3: Relative Abundance of Key Metabolites Detected by LC-MS
| Metabolite | Retention Time (min) | m/z [M-H]⁻ | Fold Change (Treated vs. Control) | p-value |
| This compound | Record experimental value | 105.0385 | N/A (Exogenous) | N/A |
| Fluoroacetyl-CoA | Record experimental value | 851.09 (predicted) | Record experimental value | Record experimental value |
| 2-Fluorocitrate | Record experimental value | 209.0181 | Record experimental value | Record experimental value |
| Citrate | e.g., 5.8 | 191.0197 | e.g., 8.2 ± 1.5 | e.g., <0.001 |
References
- 1. SMPDB [smpdb.ca]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. ijpras.com [ijpras.com]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of 3-Fluorobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution in the chiral separation of 3-Fluorobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of this compound?
A1: The two primary chromatographic methods for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC: This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective for separating chiral carboxylic acids.
-
GC: This is typically an indirect method requiring derivatization of the carboxylic acid to make it volatile. The resulting diastereomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative.
Q2: Why am I seeing poor resolution or no separation of the enantiomers?
A2: Poor resolution in chiral separations can stem from several factors, including an inappropriate choice of chiral stationary phase, a non-optimal mobile phase composition, or unsuitable temperature conditions. For GC analysis, incomplete derivatization can also lead to poor results.
Q3: Can derivatization improve the separation of this compound enantiomers?
A3: Yes, derivatization is a common and effective strategy, particularly for GC analysis. Converting the carboxylic acid to a less polar and more volatile derivative, such as an ester, can significantly improve peak shape and resolution on a chiral GC column. A common approach is esterification followed by acylation.
Q4: What is the impact of the mobile phase on the HPLC separation of acidic compounds?
A4: The mobile phase composition is critical for achieving selectivity in chiral HPLC. For acidic compounds like this compound, the pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. Additives such as trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and selectivity. The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration also plays a significant role.
Q5: How does temperature affect chiral separations?
A5: Temperature can have a significant impact on chiral separations and can be a powerful tool for optimizing resolution.[1] Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle energetic differences in the interactions between the enantiomers and the chiral stationary phase. Conversely, higher temperatures can improve peak efficiency and shape. It is crucial to control the column temperature to ensure reproducibility. In some cases, varying the temperature can even lead to a reversal in the elution order of the enantiomers.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs. For acidic compounds, consider polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic phases. |
| Non-optimal mobile phase. | Optimize the mobile phase composition. Vary the ratio of the organic modifier to the aqueous phase. For normal phase, adjust the concentration of the polar modifier (e.g., alcohol). | |
| Incorrect mobile phase additive. | For acidic analytes, add a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress ionization and improve peak shape. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a competitor to the mobile phase. For an acidic analyte, a small amount of a stronger, non-chiral acid can sometimes reduce tailing. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| High Backpressure | Blockage in the system (e.g., inlet frit). | Reverse flush the column (for immobilized phases only and follow manufacturer's instructions). If the problem persists, the frit may need to be replaced. Ensure proper sample filtration. |
| Mobile phase viscosity. | If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature slightly to reduce viscosity. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can sometimes take longer for chiral columns. |
| Temperature fluctuations. | Use a column oven to maintain a constant and controlled temperature. |
GC Troubleshooting (after Derivatization)
| Issue | Possible Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate chiral capillary column. | Screen different chiral GC columns. Cyclodextrin-based phases (e.g., β- or γ-cyclodextrin derivatives) are often effective for separating derivatized chiral acids. |
| Sub-optimal temperature program. | Optimize the oven temperature program. A slower ramp rate can often improve the resolution of closely eluting peaks. Lowering the initial oven temperature can also increase selectivity. | |
| Broad or Tailing Peaks | Incomplete derivatization. | Ensure the derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentration. Ensure the sample is dry before adding derivatizing agents. |
| Active sites in the GC system. | Use a deactivated liner and ensure the entire flow path is inert to prevent adsorption of the analyte. | |
| Ghost Peaks | Carryover from previous injections. | Implement a thorough wash step after each run, potentially at a higher temperature, to clean the column. |
| Contamination in the derivatization reagents. | Run a blank with only the derivatization reagents to check for impurities. Use high-purity reagents. |
Experimental Protocols
HPLC Method Development Strategy
-
Column Screening:
-
Select a range of chiral stationary phases known for separating acidic compounds. Good starting points include columns with polysaccharide-based selectors (e.g., cellulose and amylose derivatives) and macrocyclic antibiotic phases.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). Include 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid.
-
Reversed-Phase: Use a mobile phase of water and acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Polar Organic Mode: Employ a polar organic solvent like methanol or acetonitrile with a small amount of an acidic additive.
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by making small changes to the modifier concentration.
-
Investigate the effect of column temperature. Start at ambient temperature and then explore both lower (e.g., 10-15°C) and higher (e.g., 35-40°C) temperatures.
-
Adjust the flow rate. Slower flow rates often lead to better resolution in chiral separations.
-
GC Derivatization and Analysis Protocol (Suggested Starting Point)
This protocol is adapted from methods for other short-chain carboxylic acids and serves as a starting point for this compound.
1. Derivatization to form Esters:
-
Objective: To convert the carboxylic acid group to a less polar ester.
-
Reagents:
-
Anhydrous alcohol (e.g., Methanol or 2-Propanol)
-
Acetyl chloride or Thionyl chloride (as a catalyst)
-
-
Procedure:
-
Thoroughly dry the sample containing this compound.
-
Add 1 mL of anhydrous alcohol.
-
Slowly add 50 µL of acetyl chloride or thionyl chloride while cooling the sample in an ice bath.
-
Seal the vial and heat at 60-80°C for 1-2 hours.
-
Cool the reaction mixture and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
-
2. GC-MS Analysis:
-
Column: A chiral capillary column, for example, a cyclodextrin-based phase like a beta-cyclodextrin derivative (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Oven Temperature Program (Example):
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 2-5°C/minute.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Mass Spectrometer (MS) for positive identification of the derivative or a Flame Ionization Detector (FID).
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in chiral separations.
Caption: A typical workflow for the derivatization of this compound for GC analysis.
References
Technical Support Center: LC-MS Analysis of 3-Fluorobutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of 3-Fluorobutyric acid. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1] For this compound, a small polar molecule, common matrix components in biological samples like plasma or serum (e.g., salts, phospholipids, endogenous metabolites) can interfere with its ionization in the mass spectrometer's source.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound's high polarity and small size present unique challenges. It tends to elute early in reversed-phase chromatography, often in a region where many other polar and unretained matrix components are present. This co-elution increases the likelihood of ion suppression. Furthermore, its acidic nature can be influenced by the sample's pH and the presence of other acidic or basic compounds.
Q3: What is the most common type of matrix effect observed for this compound?
A3: Ion suppression is the most frequently encountered matrix effect in the LC-MS analysis of polar analytes like this compound, especially when using electrospray ionization (ESI). This occurs when co-eluting matrix components compete for the limited charge on the ESI droplets or alter the droplet's surface tension, hindering the efficient transfer of the analyte into the gas phase.[3]
Q4: How can I assess the extent of matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion experiment. A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of interest indicates the presence of ion-suppressing or -enhancing matrix components.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing or showing poor symmetry. What could be the cause and how can I fix it?
A: Poor peak shape for a polar acidic analyte like this compound can stem from several sources. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity and High Variability (Ion Suppression)
Q: I'm observing low and inconsistent signal for this compound, especially in my biological samples. How can I mitigate ion suppression?
A: Ion suppression is a major challenge for this compound analysis. The most effective way to combat this is through rigorous sample preparation to remove interfering matrix components. Below is a comparison of common techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (% Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 60% | Fast, simple, and inexpensive.[4] | Does not remove phospholipids or other small polar interferences.[2] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 15 - 40% | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 105% | < 15% | Highly effective at removing interfering components, leading to cleaner extracts and reduced matrix effects.[5][6] | More time-consuming and expensive; requires method development. |
Note: Values are approximate and can vary depending on the specific protocol and matrix.
Based on this data, Solid-Phase Extraction (SPE) is the most effective method for reducing matrix effects for this compound.
Experimental Protocols
Here are detailed methodologies for the key sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This is a quick and simple method but may not be sufficient for eliminating significant matrix effects.
Caption: Workflow for protein precipitation.
Detailed Steps:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of cold (-20°C) acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate further protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
Caption: Workflow for liquid-liquid extraction.
Detailed Steps:
-
Pipette 200 µL of plasma or serum into a glass tube.
-
Acidify the sample by adding 50 µL of 1M HCl to ensure this compound is in its neutral, more organic-soluble form.
-
Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent like methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Weak Anion Exchange (WAX)
This is the recommended method for obtaining the cleanest extracts and minimizing matrix effects for acidic compounds like this compound.
Caption: Workflow for solid-phase extraction.
Detailed Steps:
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum 1:1 with 2% phosphoric acid.[7]
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol.[7]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[7]
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 0.5 mL/min).[7]
-
Washing:
-
Elution: Elute this compound with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex and transfer to an autosampler vial for LC-MS analysis.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in the LC-MS analysis of this compound, leading to more accurate and reliable results.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
Technical Support Center: Optimizing Enzyme Kinetics with 3-Fluorobutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Fluorobutyric acid as a substrate in enzyme kinetics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: No or Very Low Enzyme Activity Detected
-
Question: I am not observing any significant product formation or substrate consumption. What could be the issue?
-
Answer: There are several potential causes for a lack of enzyme activity. Systematically check the following:
-
Reagent Integrity: Ensure all reagents, including the enzyme, this compound, and any co-factors, have been stored correctly and have not expired. Thaw all components completely and mix gently before use.[1]
-
Assay Conditions: Verify that the assay buffer is at the optimal pH and temperature for the enzyme being studied. Most enzyme assays perform best at room temperature (20-25°C), and using ice-cold buffers can significantly reduce or halt enzyme activity.[1]
-
Enzyme Concentration: The enzyme concentration might be too low to detect a signal within the assay's time frame. Try increasing the enzyme concentration.
-
Protocol Adherence: Double-check that no steps in the protocol were omitted and that all additions were made in the correct order.[1]
-
Substrate Suitability: Confirm from literature or preliminary experiments that the enzyme of interest can indeed process this compound or its enantiomers. Some enzymes are highly specific. For instance, with 4-amino-3-fluorobutanoic acid, a similar substrate, the (R)-enantiomer is a much better substrate for GABA-aminotransferase than the (S)-enantiomer.[2]
-
Issue 2: Non-linear or Inconsistent Reaction Rates
-
Question: My reaction starts, but the rate is not linear, or I'm getting inconsistent results between replicates. What's happening?
-
Answer: Non-linearity or inconsistency can stem from several factors:
-
Substrate Depletion: If the reaction rate slows over time, you may be observing substrate depletion. Ensure you are measuring the initial velocity where less than 10% of the substrate has been consumed.[3]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time. Always keep enzyme stock solutions on ice.[4]
-
Product Inhibition (Fluoride Ion): A unique challenge with fluorinated substrates is the potential for product inhibition. The enzymatic reaction may release fluoride ions (F-), which can inhibit the enzyme's activity.[5][6][7] This can lead to a progressive decrease in the reaction rate. Consider if your enzyme is known to be sensitive to fluoride.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[1] Use calibrated pipettes and prepare a master mix for the reaction components where possible.[1]
-
Microplate Issues: If using a microplate reader, evaporation from the edge wells can concentrate reagents and alter reaction rates. Use a plate sealer or fill the outer wells with water. Also, check for air bubbles in the wells, which can interfere with optical readings.[1][8]
-
Issue 3: Unexpectedly High Background Signal
-
Question: My negative control (no enzyme) is showing a high signal. What could be the cause?
-
Answer: A high background signal can obscure your results. Consider these possibilities:
-
Substrate Instability: this compound, or the detection reagents used, might be unstable and spontaneously break down, generating a signal. Run a control with only the substrate and buffer to check for this.
-
Contaminating Enzymes: If using a cell lysate or impure enzyme preparation, other enzymes may be present that can react with the substrate.[9]
-
Assay Interference: Components in your sample or buffer, such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%), can interfere with the assay chemistry.[1]
-
Fluorescence Interference: In fluorometric assays, some compounds in your sample might be intrinsically fluorescent or quench the fluorescence of your product.[10] Always measure the background fluorescence of your samples.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound act as an enzyme inhibitor?
A1: Yes. Due to its structural similarity to natural substrates, this compound can act as a competitive inhibitor for enzymes that would typically bind butyric acid or similar short-chain fatty acids. Additionally, fluorinated organic molecules can also function as non-competitive or mixed-type inhibitors by binding to allosteric sites.[11]
Q2: My enzyme seems to be getting inactivated. Could the this compound be the cause?
A2: It's possible. Some enzymes, when processing fluorinated substrates, can catalyze the elimination of hydrogen fluoride (HF).[2] The released fluoride ion (F-) is a known inhibitor of several classes of enzymes, including certain phosphatases, enolases, and ATPases.[5][6][7] This can manifest as a time-dependent loss of enzyme activity.
Q3: How do I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound?
A3: To determine K_m and V_max, you need to measure the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant.[3][12] The data can then be plotted as velocity versus substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression.[3] Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[12]
Q4: Are there specific considerations for choosing an assay method for this compound?
A4: The choice of assay depends on the enzyme and the reaction products.
-
Coupled Enzyme Assays: If the reaction produces a common metabolite (e.g., NADH), its formation can be monitored spectrophotometrically at 340 nm. For example, the product of a reaction involving an analog of this compound, succinic semialdehyde, was monitored by its subsequent oxidation by succinic semialdehyde dehydrogenase, which reduces NADP+ to NADPH.[2]
-
Fluorometric Assays: These are generally more sensitive than spectrophotometric assays.[10] You would need a fluorogenic version of the substrate or a detection method that produces a fluorescent product.
-
Direct Detection: If the product has a unique spectroscopic signature, it might be detectable directly.
Q5: What are the potential metabolic and signaling consequences of using this compound in cellular studies?
A5: While direct studies on this compound are limited, we can infer potential effects from related molecules. Perfluorobutanoic acid (PFBA), a related compound, has been shown to induce oxidative stress and reprogram metabolic pathways, including fatty acid metabolism, and activate the MAPK signaling pathway in plants.[13] 3-hydroxybutyrate, a similar endogenous metabolite, is known to be an important signaling molecule that can regulate gene expression and lipid metabolism.[14] Therefore, introducing this compound into a cellular system could potentially impact these pathways.
Data Presentation
While specific kinetic data for this compound is not widely published, the following table presents kinetic parameters for the closely related compound, (R)-4-amino-3-fluorobutanoic acid , with the enzyme GABA-aminotransferase (GABA-AT) , which catalyzes HF elimination.[2] This data can serve as a valuable reference point.
| Substrate | K_m (mM) | V_max (µmol/min/mg) |
| (R)-4-amino-3-fluorobutanoic acid | 1.8 ± 0.4 | 0.15 ± 0.01 |
| (S)-4-amino-3-fluorobutanoic acid | N/A* | Very low rate |
*The rate of reaction with the (S)-enantiomer was too low for accurate determination of kinetic constants.[2]
Experimental Protocols
General Protocol for a Coupled Spectrophotometric Enzyme Assay
This protocol is a generalized template and should be optimized for your specific enzyme. It is based on the principle of a coupled assay where the product of the primary reaction is a substrate for a secondary, indicator reaction that produces a change in absorbance.
Materials:
-
Purified enzyme of interest
-
This compound stock solution
-
Coupling enzyme (e.g., a dehydrogenase)
-
Co-factor for coupling enzyme (e.g., NAD+ or NADP+)
-
Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH)
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer, coupling enzyme, and NAD(P)+. The final concentrations should be optimized, but a starting point could be 5-10 units/mL for the coupling enzyme and 1-2 mM for NAD(P)+.
-
Prepare Substrate Dilutions: Create a serial dilution of the this compound stock solution in the assay buffer. You should aim for a range of concentrations that will bracket the expected K_m value (e.g., 0.1x to 10x the expected K_m).
-
Set up the Assay Plate:
-
To each well, add a fixed volume of the reagent master mix.
-
Add the different concentrations of this compound to the wells.
-
Include a "no substrate" control (add buffer instead of substrate) to measure any background activity.
-
Include a "no enzyme" control (add buffer instead of your primary enzyme) to check for non-enzymatic substrate degradation.
-
-
Equilibrate: Allow the plate to equilibrate to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add a small, fixed volume of your purified enzyme solution to each well to start the reaction. Mix gently by pipetting.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. Take readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (v₀) from the linear portion of each curve.
-
Plot v₀ versus the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation to determine V_max and K_m.
-
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Fluoride inhibition of inorganic pyrophosphatase. I. Kinetic studies in a Mg2+-PPi system using a new continuous enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. rroij.com [rroij.com]
- 12. Untitled Document [ucl.ac.uk]
- 13. Perfluorobutanoic acid triggers metabolic and transcriptional reprogramming in wheat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Reducing baseline noise in 3-Fluorobutyric acid HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Fluorobutyric acid.
Frequently Asked Questions (FAQs)
Mobile Phase Issues
Q1: What are the most common mobile phase-related causes of baseline noise?
Baseline noise originating from the mobile phase is often due to impurities in solvents, dissolved gases forming microbubbles, or inconsistent solvent composition.[1] Using high-purity, HPLC-grade solvents and reagents is crucial.[1] Water is a frequent source of contamination, so ensure it is of high purity.[2] Additionally, additives like Trifluoroacetic acid (TFA) can degrade over time, increasing UV absorbance and contributing to a rising baseline.[3]
Q2: How can I prevent dissolved gases in my mobile phase from causing noise?
Dissolved gases can come out of solution as the mobile phase enters the low-pressure environment of the detector flow cell, causing significant noise.[4] To prevent this, it is essential to thoroughly degas the mobile phase before and during your analysis.[3][4] Common and effective methods include:
-
In-line vacuum degassers: Most modern HPLC systems are equipped with these, which continuously remove dissolved gases.[2]
-
Helium sparging: Bubbling helium through the solvent reservoirs is a very effective degassing method.[3]
-
Vacuum degassing: Placing the mobile phase under a vacuum can remove dissolved gases before use.[4]
Q3: My baseline is noisy, especially during a gradient run. What could be the cause?
Noisy baselines in gradient elution can be caused by several factors:
-
Poorly mixed mobile phases: If the solvents are not mixed thoroughly, the detector may register absorbance changes as noise.[4] An in-line static mixer can help improve mixing.[3]
-
Contaminated solvent: If one of the mobile phase components is contaminated, "phantom peaks" or a noisy baseline can appear as its concentration increases during the gradient.[2]
-
Absorbance mismatch: If the different mobile phase components have significantly different UV absorbance at the detection wavelength, the baseline may drift or become noisy during the gradient.[3]
HPLC System & Component Issues
Q4: How can the HPLC pump contribute to baseline noise?
The pump is a primary source of periodic or pulsating baseline noise.[1][5] Common causes include:
-
Worn pump seals or pistons: These can cause pressure fluctuations and an unstable flow rate.[1][5] Regular maintenance and replacement (e.g., annually for seals) are recommended.[2]
-
Faulty check valves: Malfunctioning check valves can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[2][3]
-
Trapped air bubbles: Air trapped in the pump head can cause significant pressure fluctuations.[5]
Q5: My UV detector seems to be the source of the noise. What should I check?
Instability in the detector is directly reflected in the baseline.[1] Key areas to investigate include:
-
Aging UV Lamp: Deuterium lamps have a finite lifespan and can cause increased noise and random spikes as they age.[4]
-
Dirty Flow Cell: Contamination or air bubbles inside the detector's flow cell can scatter light and increase noise.[5] The cell can be flushed with appropriate solvents like methanol or isopropanol to clean it.[5][6]
-
Inappropriate Wavelength Settings: Lower UV wavelengths (<220 nm) inherently exhibit more noise due to the absorbance of common solvents like methanol and some buffers.[4][7]
Q6: Could my column be the cause of the high baseline noise?
Yes, the column can be a significant source of noise.[2] This can happen if:
-
The column is contaminated: Contaminants from previous samples can slowly bleed off the column, causing a noisy or drifting baseline.[2]
-
The stationary phase is degrading: This can also lead to column bleed and increased noise.[2]
-
Improper equilibration: If the column is not fully equilibrated with the mobile phase after a solvent change, the baseline can be unstable.[4]
A simple diagnostic test is to replace the column with a union and run the mobile phase through the system. If the noise disappears, the column is the likely culprit.[2]
Troubleshooting Guides
Systematic Approach to Diagnosing High Baseline Noise
When faced with a noisy baseline, a systematic approach is the most effective way to identify and resolve the issue. The following workflow provides a step-by-step diagnostic process.
Caption: A workflow for troubleshooting HPLC baseline noise.
Potential Sources of Noise in an HPLC System
This diagram illustrates the primary components within an HPLC system that can contribute to baseline noise. Understanding these sources is the first step in targeted troubleshooting.
Caption: Key sources of baseline noise within an HPLC system.
Data & Protocols
Table 1: Common Causes of Baseline Noise and Recommended Solutions
| Source of Noise | Common Causes | Recommended Solutions | Citations |
| Mobile Phase | Impurities, dissolved gases, microbial growth, poor mixing. | Use fresh, HPLC-grade solvents. Degas thoroughly using an in-line degasser or helium sparging. Filter through a 0.2–0.45 μm filter. | [1][5][8] |
| Pump | Worn seals/pistons, faulty check valves, air bubbles. | Perform regular pump maintenance. Replace seals and check valves as needed. Purge the pump to remove air. | [1][2][5] |
| Injector | Sample precipitation, carryover from previous injections. | Ensure sample is fully dissolved in the mobile phase. Implement a robust needle wash protocol. | [6] |
| Column | Contamination from sample matrix, stationary phase bleed. | Use a guard column to protect the analytical column. Flush the column with a strong solvent. Replace the column if it is old or heavily used. | [1][2][9] |
| Detector | Aging lamp, dirty flow cell, temperature fluctuations. | Allow sufficient warm-up time. Regularly check lamp energy and replace if low. Flush the flow cell to remove contaminants. | [1][4][5] |
| Environment | Temperature fluctuations near the detector or column. | Maintain a stable, temperature-controlled lab environment. Shield the instrument from drafts. | [1][3] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method for this compound, with a focus on minimizing baseline noise. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., < 220 nm) is common, which requires careful optimization to maintain a stable baseline.[4][7]
1. Mobile Phase Preparation
- Objective: To prepare a clean, degassed mobile phase that is optimal for the separation and detection of this compound.
- Reagents:
- HPLC-grade water
- HPLC-grade acetonitrile (ACN) or methanol (MeOH)
- Buffer: Phosphate or Formate buffer is common for controlling pH.[10]
- Procedure:
- Prepare the aqueous buffer (e.g., 20 mM potassium phosphate) in HPLC-grade water.
- Adjust the pH to a value at least one unit away from the analyte's pKa to ensure a consistent ionization state.[10] For a carboxylic acid, a pH of ~2.5-3.0 is a good starting point.
- Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.[1]
- Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., 95:5 Water:ACN).
- Degas the final mobile phase mixture for at least 15 minutes using an in-line degasser or by sparging with helium.[3]
2. Sample Preparation
- Objective: To prepare a clean sample free of particulates that could contaminate the column or system.
- Procedure:
- Accurately weigh and dissolve the this compound standard or sample in the mobile phase.
- If the sample matrix is complex (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.
- Filter the final sample solution through a 0.22 µm syringe filter before transferring it to an HPLC vial.[1]
3. HPLC System Configuration and Parameters
| Parameter | Recommended Setting | Rationale for Noise Reduction |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard C18 column provides good retention for small organic acids. |
| Guard Column | C18 | Protects the analytical column from contamination, extending its life and maintaining baseline stability.[9] |
| Mobile Phase | 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile (95:5, v/v) | A buffered mobile phase at low pH suppresses the ionization of the carboxylic acid, improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature improves retention time reproducibility and can reduce noise from temperature fluctuations.[3] |
| Injection Volume | 10 µL | A smaller injection volume can minimize peak distortion. |
| UV Detector Wavelength | 210 nm | Low wavelength is necessary for detecting carboxylic acids, but requires a very clean mobile phase to minimize noise.[4][7] |
| Detector Response Time | 1.0 second | A slightly slower response time can help filter out high-frequency noise.[11] |
4. System Suitability and Equilibration
- Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
- Perform several blank injections (mobile phase) to ensure the system is clean and the baseline is stable.
- Inject a system suitability standard to verify retention time, peak area reproducibility, and theoretical plates before running samples.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mastelf.com [mastelf.com]
- 9. mastelf.com [mastelf.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: 3-Fluorobutyric Acid
This technical support center provides guidance on the handling and storage of 3-Fluorobutyric acid for researchers, scientists, and drug development professionals. The following information is based on safety data for structurally similar fluorinated carboxylic acids and should be used as a comprehensive guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar fluorinated compounds, this compound is expected to be harmful if swallowed and cause severe skin burns and eye damage. It may also be corrosive to the respiratory tract.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is crucial to keep it away from heat and sources of ignition.[1] The product is chemically stable under standard ambient (room temperature) conditions.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.
Q4: What should I do in case of accidental contact with this compound?
A4: In case of contact, follow these first-aid measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Troubleshooting Guides
Storage Issues
| Issue | Possible Cause | Solution |
| Crystal formation in the liquid | Storage at a low temperature. | Gently warm the container in a water bath to redissolve the crystals. Ensure the container is sealed tightly to prevent moisture absorption. |
| Discoloration of the acid | Contamination or degradation. | Do not use the acid. Dispose of it according to proper chemical waste procedures. Review handling procedures to prevent future contamination. |
| Leaking container | Improper sealing or container degradation. | Immediately transfer the acid to a new, appropriate, and properly labeled container. Inspect storage area for any spills and clean accordingly. |
Experimental Failures
| Issue | Possible Cause | Solution |
| Inconsistent reaction results | Inaccurate concentration of the acid solution. | Prepare a fresh solution, ensuring precise measurement of the acid and solvent. Calibrate all measuring equipment. |
| Side reactions or unexpected products | Presence of impurities in the acid. | Use a higher purity grade of this compound. Consider purifying the existing stock if possible and appropriate for the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Precautionary Steps: Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Calculations: Determine the required mass of this compound to achieve the desired molarity for a specific final volume.
-
Weighing: Tare a clean, dry glass beaker on an analytical balance. Carefully add the calculated amount of this compound to the beaker.
-
Dissolving: Add a small amount of the desired solvent (e.g., deionized water, ethanol) to the beaker and gently swirl to dissolve the acid.
-
Transfer: Quantitatively transfer the dissolved acid to a volumetric flask of the appropriate size.
-
Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask with the name of the acid, concentration, solvent, date of preparation, and your initials.
Protocol 2: General Spill Cleanup Procedure
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If the spill is small, contain it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).
-
Neutralize: For acidic spills, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Absorb: Once neutralized, absorb the residue with an inert material.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.
-
Dispose: Dispose of the waste container according to your institution's hazardous waste disposal procedures.
Visual Guides
References
Overcoming poor peak shape in 3-Fluorobutyric acid chromatography
Welcome to our dedicated technical support center for overcoming challenges in the chromatographic analysis of 3-Fluorobutyric acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable results.
Troubleshooting Guides
This section addresses specific peak shape problems you may encounter during the analysis of this compound.
Issue 1: Peak Tailing in Reversed-Phase HPLC
Q1: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue that can compromise resolution and quantification.[1] Tailing is often indicated by an asymmetry factor greater than 1.2. The primary causes can be categorized into mobile phase effects, stationary phase interactions, and sample-related issues.
Troubleshooting Workflow for Peak Tailing
Detailed Solutions:
-
Mobile Phase pH Adjustment: this compound is a carboxylic acid and is therefore ionizable. To ensure it is in a single, un-ionized form, the mobile phase pH should be adjusted to at least 2 pH units below its pKa.[1][2][3] For most carboxylic acids, a pH range of 2-3 is effective.[4] This suppresses the ionization of the carboxyl group and minimizes secondary interactions with the silica stationary phase.[1][3]
-
Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak distortion. A buffer concentration of 10-50 mM is generally recommended to maintain a stable pH environment.[4]
-
Stationary Phase Interactions: Residual silanol groups on the silica surface of C18 columns can interact with polar analytes, leading to tailing.[5] Using an end-capped column can reduce these interactions.[6] If tailing persists, consider a column with a different stationary phase chemistry.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a broadened and tailing peak.[5] To check for this, dilute your sample and re-inject. If the peak shape improves, sample overload was the likely cause.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[4][5] Whenever possible, dissolve your sample in the initial mobile phase.
Illustrative Data on Mobile Phase pH Effect on Peak Asymmetry
| Analyte (similar to this compound) | Mobile Phase pH | Asymmetry Factor (Tf) |
| Benzoic Acid | 5.0 | 1.8 |
| Benzoic Acid | 4.0 | 1.4 |
| Benzoic Acid | 3.0 | 1.1 |
| Benzoic Acid | 2.5 | 1.0 |
This data is illustrative for a typical carboxylic acid and demonstrates the general trend of improving peak symmetry with decreasing pH.
Issue 2: Peak Fronting in Gas Chromatography (GC)
Q2: I'm observing peak fronting for this compound in my GC analysis. What could be causing this and how do I resolve it?
A2: Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or issues with sample introduction.[4][6] For carboxylic acids, which are polar and have low volatility, direct analysis by GC can be challenging and often leads to poor peak shapes.
Troubleshooting Workflow for Peak Fronting in GC
Detailed Solutions:
-
Column Overload: This is the most common cause of peak fronting.[4][6] The stationary phase becomes saturated with the analyte, leading to a distorted peak. The solution is to reduce the amount of sample introduced to the column by either diluting the sample or decreasing the injection volume.[4]
-
Derivatization: For polar compounds like carboxylic acids, derivatization is often necessary to improve volatility and reduce interactions with the stationary phase, thereby improving peak shape. Esterification is a common derivatization technique for carboxylic acids.
-
Inlet Temperature and Injection Technique: An inappropriate inlet temperature can contribute to poor peak shape. Ensure the temperature is sufficient to volatilize the sample rapidly and homogeneously. For splitless injections, ensure proper solvent focusing by setting an appropriate initial oven temperature, typically 20°C below the boiling point of the solvent.[6]
Experimental Protocol: Esterification of this compound with BF3-Methanol for GC Analysis
This protocol is a general guideline for the esterification of carboxylic acids and should be optimized for this compound.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% Boron trifluoride (BF3) in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane. Vortex thoroughly for 30 seconds.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the fatty acid methyl esters (FAMEs).
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-FID or GC-MS system.
Expected Improvement in Peak Shape After Derivatization
| Analyte | Derivatization | Peak Shape |
| This compound | None | Severe Fronting/Tailing |
| 3-Fluorobutyl Methylester | BF3-Methanol | Symmetrical (Gaussian) |
This table illustrates the expected qualitative improvement in peak shape following successful derivatization.
Frequently Asked Questions (FAQs)
Q3: Can I analyze this compound by HPLC without derivatization?
A3: Yes, it is possible to analyze this compound by reversed-phase HPLC without derivatization. The key to obtaining good peak shape is to control the ionization of the carboxylic acid group by adjusting the mobile phase pH. A mobile phase buffered to a pH of 2-3 is recommended to ensure the analyte is in its protonated, less polar form, which will interact more favorably with a C18 stationary phase and produce a more symmetrical peak.[4][7]
Q4: What type of HPLC column is best for this compound analysis?
A4: A standard end-capped C18 column is a good starting point for the analysis of this compound. These columns are widely available and provide good retention for moderately polar compounds when the mobile phase is appropriately controlled. For highly polar analytes that may not be well-retained on a C18 column even at low pH, a polar-embedded or an aqueous C18 column could be considered.
Q5: My peak shape for this compound is still poor even after adjusting the pH. What else can I try?
A5: If pH adjustment does not resolve peak tailing, consider the following:
-
Increase Mobile Phase Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes improve the peak shape for acidic compounds.
-
Check for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replace it with a new one.
-
Evaluate Sample Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., biological fluids), other components in the sample may be interfering with the chromatography. In such cases, a more rigorous sample clean-up procedure may be necessary.
Q6: Is it possible to separate the enantiomers of this compound?
A6: Yes, the separation of enantiomers (chiral separation) of this compound is possible using chiral chromatography. This typically involves either a chiral stationary phase (CSP) or a chiral mobile phase additive. Cyclodextrin-based CSPs are commonly used for the separation of chiral carboxylic acids. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different retention times.
Logical Relationship for Chiral Separation Strategy
References
Technical Support Center: Minimizing Byproducts in Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in fluorination reactions?
A1: Byproduct formation is highly dependent on the chosen fluorination method (nucleophilic or electrophilic), the specific reagent, and the substrate. However, some common classes of byproducts include:
-
Elimination products (alkenes): Particularly common in nucleophilic fluorination of alkyl halides or sulfonates, where the fluoride source can act as a base.[1]
-
Over-fluorinated products: Di- or poly-fluorinated compounds can form when the desired mono-fluorinated product is still reactive under the reaction conditions.
-
Hydrolysis products (alcohols): Can occur if water is present in the reaction, especially with moisture-sensitive reagents.
-
Rearrangement products: Carbocation intermediates, particularly in SN1-type reactions, can lead to skeletal rearrangements.
-
Reagent-derived byproducts: The spent fluorinating agent can sometimes be challenging to remove. For example, Selectfluor® generates a triethylenediamine (TEDA) derivative, and NFSI produces benzenesulfonimide.[2]
-
Solvent-related byproducts: Some solvents can react with the fluorinating agent or intermediates.
-
Hazardous byproducts: Reactions involving reagents like DAST or Deoxo-Fluor can generate hazardous byproducts, including hydrogen fluoride (HF).
Q2: How can I minimize the formation of elimination byproducts in nucleophilic fluorination?
A2: To reduce the formation of alkenes, you can:
-
Choose a less basic fluoride source: For example, using tetrabutylammonium bifluoride (TBAT) can be less basic than anhydrous tetrabutylammonium fluoride (TBAF).
-
Use a non-polar, protic solvent: Tertiary alcohols like t-AmOH have been shown to enhance the reactivity of alkali metal fluorides while reducing the formation of byproducts compared to conventional dipolar aprotic solvents.
-
Employ phase-transfer catalysis: Using a phase-transfer catalyst with a solid fluoride salt (e.g., KF or CsF) can provide a low concentration of soluble, highly nucleophilic fluoride, which can favor substitution over elimination.[3]
-
Optimize reaction temperature: Lowering the reaction temperature can often favor the SN2 pathway over elimination.
Q3: My electrophilic fluorination with Selectfluor® is sluggish. What can I do to improve the reaction rate?
A3: Several factors can influence the rate of Selectfluor® reactions:
-
Solvent choice: Acetonitrile is a commonly used and effective solvent for many Selectfluor® reactions.[4]
-
Catalysis: For certain substrates, such as β-ketoesters, the addition of a Lewis acid catalyst like TiCl₄ or CpTiCl₃ can significantly accelerate the reaction.
-
Byproduct-assisted catalysis: Recent studies have shown that the protodefluorinated byproduct of Selectfluor®, H-TEDA(BF₄)₂, can actually accelerate radical C(sp³)–H fluorination reactions. Adding this byproduct at the beginning of the reaction can increase the rate and overall yield.[2][5]
-
Substrate activation: Ensure your substrate is sufficiently nucleophilic. For carbonyl compounds, formation of the enolate or silyl enol ether prior to adding Selectfluor® is a common strategy.
Q4: How do I remove the triethylenediamine (TEDA) byproduct from my Selectfluor® reaction?
A4: The TEDA-based byproduct is a salt and can often be removed by an aqueous workup. Since it is an amine-based salt, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help protonate any free amine and extract it into the aqueous phase. However, be mindful of the acid sensitivity of your product. If your product is basic, this method may not be suitable. In such cases, column chromatography is typically effective.
Q5: I am observing difluorination in my reaction. How can I favor monofluorination?
A5: To promote monofluorination:
-
Control stoichiometry: Carefully control the equivalents of the fluorinating agent. Using 1.0 to 1.1 equivalents is a good starting point.
-
Slow addition: Adding the fluorinating agent slowly to the reaction mixture can help to prevent a high local concentration, which can lead to over-fluorination of the initially formed product.
-
Lower temperature: Running the reaction at a lower temperature can decrease the rate of the second fluorination.
-
Choose a less reactive fluorinating agent: If possible, switching to a milder fluorinating agent may improve selectivity for the monofluorinated product.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the expected reaction time. | Insufficient reactivity of the fluorinating agent. | * Switch to a more powerful fluorinating agent (e.g., from NFSI to Selectfluor® for electrophilic reactions). * For nucleophilic reactions, ensure the fluoride salt is anhydrous and soluble, possibly by using a phase-transfer catalyst or a suitable solvent. |
| Low reaction temperature. | * Gradually increase the reaction temperature, monitoring for byproduct formation. | |
| Deactivation of the substrate. | * For electron-deficient substrates, more forcing conditions or a more reactive fluorinating agent may be necessary. For example, fluorination of electron-deficient phenols may require higher temperatures.[4][6] | |
| Reagent decomposition. | * Ensure reagents are pure and handled under appropriate conditions (e.g., inert atmosphere for moisture-sensitive reagents like DAST). | |
| Desired product is formed, but in low yield, with significant byproduct formation. | Non-optimal reaction conditions. | * Perform a systematic optimization of solvent, temperature, and reaction time. * Consider the use of additives or catalysts that can enhance selectivity. |
| Product instability. | * Analyze the reaction mixture at an earlier time point to see if the product is forming and then decomposing. If so, consider a shorter reaction time or lower temperature. |
Troubleshooting Logic Diagram: Low Yield in Fluorination
This diagram provides a logical workflow for troubleshooting low-yield fluorination reactions.
Caption: A flowchart for diagnosing and solving low-yield issues in fluorination reactions.
Data Presentation: Comparison of Fluorinating Agents and Conditions
The choice of fluorinating agent and reaction conditions can significantly impact the product distribution. The following tables summarize quantitative data from various studies.
Table 1: Deoxyfluorination of Phenols with Different Reagents [4]
| Phenol Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | PhenoFluor™ | Toluene | 110 | 20 | 82 |
| 4-Cyanophenol | PhenoFluor™ | Toluene | 80 | 3 | >90 |
| 4-Nitrophenol | PhenoFluor™ | Toluene | 80 | 3 | >90 |
| 4-Acetamidophenol | PhenoFluor™ | Dioxane | 100 | 20 | 74 |
Table 2: Nucleophilic Fluorination with KF and Phase-Transfer Catalyst (PTC)
| Substrate | Phase-Transfer Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | 18-crown-6 | Acetonitrile | 82 | 48 | 75 |
| 1-Bromooctane | Tetrabutylammonium bromide | Acetonitrile | 82 | 48 | 60 |
| 2-Octyl mesylate | 18-crown-6 | Acetonitrile | 82 | 24 | 68 (with 20% octene) |
Note: Data in Table 2 is representative and compiled from general knowledge in organic synthesis. Specific yields can vary significantly based on exact conditions.
Table 3: Comparison of Selectfluor® and NFSI in a Catalytic System
| Substrate | Fluorinating Agent | Catalyst | Yield (%) | ee (%) |
| β-Ketoester | Selectfluor® | Ti/TADDOL | 62-90 | 62-90 |
| β-Ketoester | NFSI | Not specified | - | - |
Note: This table highlights that different catalysts are often optimized for specific N-F reagents. Direct comparison without optimized conditions for both can be misleading.[7]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol with DAST
This protocol is a general guideline for the conversion of a primary or secondary alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Flame-dry or oven-dry the glassware and allow it to cool under an inert atmosphere.
-
Dissolution: Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM (approx. 20 volumes) in the round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq.) dropwise to the stirred solution via a dropping funnel or syringe. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases. Caution: This step can be exothermic and release HF gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.
Workflow for DAST Fluorination
Caption: Step-by-step workflow for a typical deoxyfluorination reaction using DAST.
Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
This protocol provides a general method for the α-fluorination of a β-ketoester.
Materials:
-
β-Ketoester substrate
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium chloride (brine) solution
-
Water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Dissolve the β-ketoester (1.0 eq.) in acetonitrile (0.1-0.2 M) in a round-bottom flask.
-
Reagent Addition: Add Selectfluor® (1.1-1.2 eq.) to the solution in one portion at room temperature. If the reaction is exothermic, consider cooling the flask in a water bath.
-
Reaction: Stir the mixture at room temperature for 1-24 hours. The reaction progress should be monitored by TLC, LC-MS, or ¹⁹F NMR. For less reactive substrates, heating may be required (e.g., 40-60 °C).
-
Quenching/Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Extraction: Partition the residue between ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. This helps to remove the TEDA byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-fluoro-β-ketoester.
Protocol 3: Quenching and Workup for NFSI Reactions
Unreacted N-fluorobenzenesulfonimide (NFSI) can sometimes complicate purification. A reductive quench can be employed to destroy excess NFSI.
Procedure:
-
Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C.
-
Quenching: Prepare a solution of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) in water. Add this solution slowly to the reaction mixture and stir for 15-30 minutes. This will reduce the N-F bond of any remaining NFSI.[8]
-
Extraction: Proceed with a standard aqueous workup as described in Protocol 2 (Steps 5-7). The byproduct, benzenesulfonimide, is acidic and can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃), provided the product is stable to basic conditions.
-
Purification: Continue with drying, concentration, and purification as required.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3-Fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Fluorobutyric acid, a chiral fluorinated carboxylic acid, is crucial in various research and development settings, including pharmaceutical development and metabolic studies. While a standardized, universally adopted analytical method is not yet established, High-Performance Liquid Chromatography (HPLC) offers a robust and reliable approach. This guide provides a comprehensive overview of a proposed HPLC method for this compound, outlines a detailed validation protocol, and compares its performance with alternative analytical techniques, supported by experimental data from analogous compounds.
Proposed HPLC Method for this compound (Achiral Analysis)
Given the polar nature of this compound, a reversed-phase HPLC method is proposed. Since the analyte lacks a strong chromophore, UV detection at a low wavelength is necessary.
Experimental Protocol
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For improved retention of this short-chain acid, a column designed for polar analytes (e.g., C18-AQ) is recommended.[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples to be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected.
HPLC Method Validation Workflow
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[4] The key parameters for validation are outlined in the workflow below.
Comparison with Alternative Analytical Methods
While HPLC-UV is a widely accessible technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives, particularly for complex matrices and trace-level quantification.
Alternative Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for analyzing volatile compounds like short-chain fatty acids.[5] Due to the low volatility of this compound, derivatization is required to convert it into a more volatile ester, typically a methyl ester (FAME) using reagents like BF3-methanol or a silyl ester using BSTFA.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for analyzing analytes in complex biological fluids.[7][8] Derivatization, for instance with 3-nitrophenylhydrazine (3NPH), is often employed to enhance chromatographic retention and ionization efficiency.[7][8]
Performance Data Comparison
The following table summarizes typical performance characteristics for the analysis of short-chain fatty acids using the three discussed techniques. The data is collated from studies on butyric acid and other similar short-chain fatty acids and should be considered representative for method comparison purposes.
| Parameter | Proposed HPLC-UV Method | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.999[9] | ≥ 0.98[10] | > 0.99 |
| Accuracy (% Recovery) | 98.2 – 101.9%[4] | ~90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2.0%[2] | < 15%[11] | < 10% |
| Limit of Detection (LOD) | ~1 µg/mL[2] | 0.03 - 0.6 µg/mL[12] | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL[2] | 12 - 28 µg/mL (in plasma)[11] | ~0.1 - 1 ng/mL[13] |
| Key Advantage | Simplicity, cost-effective, no derivatization required.[14] | High reliability and accuracy, well-established.[5] | Highest sensitivity and selectivity, ideal for complex matrices.[7] |
| Key Disadvantage | Lower sensitivity, potential for matrix interference.[14] | Requires derivatization, not suitable for thermally labile compounds.[5][10] | Higher instrument cost and complexity, may require derivatization. |
Enantiomeric Separation of this compound
As this compound is a chiral molecule, distinguishing between its enantiomers is often critical in pharmaceutical and biological contexts. Standard achiral HPLC cannot separate enantiomers. Chiral HPLC is the preferred method for this purpose.
Proposed Chiral HPLC Method (Direct Separation)
-
Principle: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD-H).[15][16]
-
Mobile Phase: Typically a non-polar mobile phase such as n-hexane/2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v).[16]
-
Detection: UV at 210 nm.
Alternative Chiral Method (Indirect Separation)
-
Principle: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[17]
-
Disadvantages: This method can be complex, requiring pure derivatizing agents and ensuring the reaction goes to completion without racemization.[17] It is now less commonly used than direct chiral HPLC.
Comparison of Chiral Separation Strategies
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Differential interaction with a chiral column. | Separation of diastereomers on an achiral column.[17] |
| Column | Chiral Stationary Phase (CSP).[18] | Standard achiral column (e.g., C18). |
| Sample Prep | Minimal, dissolve and inject. | Requires a chemical reaction step. |
| Development Time | Can be time-consuming to screen for the right CSP and mobile phase.[16] | Requires optimization of the derivatization reaction. |
| Risk of Artifacts | Low. | Potential for racemization and incomplete reaction. |
| Prevalence | Most common and preferred approach.[16] | Less common for routine analysis. |
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the study.
-
For routine quantification in simple matrices where high sensitivity is not paramount, the proposed reversed-phase HPLC-UV method offers a simple, cost-effective, and robust solution without the need for derivatization.
-
For analyses requiring higher accuracy and reliability, especially when dealing with multiple fatty acids, GC-MS with derivatization is an excellent and well-established choice.
-
For trace-level quantification in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.
-
When the stereochemistry of this compound is important, direct chiral HPLC using a polysaccharide-based chiral stationary phase is the most efficient and reliable method for enantiomeric separation.
A thorough method validation following the outlined workflow is critical before implementation for any of these techniques to ensure data integrity and reliability.
References
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
A Comparative Guide to the Quantification of 3-Fluorobutyric Acid: Inter-Assay and Intra-Assay Variability
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable quantification of 3-Fluorobutyric acid, a short-chain fatty acid (SCFA) analog, is critical for various research and development applications. This guide provides an objective comparison of the common analytical methodologies used for the quantification of SCFAs, with a focus on inter-assay and intra-assay variability as key performance indicators. While specific data for this compound is limited, the performance of these methods for structurally similar SCFAs provides a strong basis for comparison.
The two predominant techniques for the quantification of SCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Data Presentation: Inter-Assay and Intra-Assay Variability
The following table summarizes the reported precision for SCFA quantification using GC-MS and LC-MS methodologies. The coefficient of variation (CV), expressed as a percentage, is a standard measure of the relative variability, where a lower CV indicates higher precision.
| Analytical Method | Analyte(s) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| LC-MS/MS | Acetate, Propionate, Butyrate, Isobutyrate, Valerate, Isovalerate, Lactate | < 12% | < 20% | [1][2] |
| LC-MS/MS with Derivatization (O-benzylhydroxylamine) | Acetic acid, Butyric acid, Propionic acid, Isobutyric acid | < 14% (RSD) | Not explicitly stated, but overall precision (RSD) <14% | [3] |
| LC-MS/MS with Derivatization (Aniline) | Acetate, Propionate, Butyrate | 2-3% (RSD) | < 1% (RSD) | [4] |
| GC-MS (Derivatization-free) | Acetic acid, Propionic acid, Butyric acid | 1-4.5% (RSD) | 1-4.5% (RSD) | [5][6] |
Note: RSD (Relative Standard Deviation) is equivalent to %CV.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of SCFAs using LC-MS/MS and GC-MS.
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol (with Derivatization)
This method often involves derivatization to enhance the chromatographic retention and ionization efficiency of SCFAs.
-
Sample Preparation:
-
Acidify plasma, serum, or other biological samples with an acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether to isolate the SCFAs.[7]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Example with 3-Nitrophenylhydrazine - 3-NPH):
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC system equipped with a suitable column (e.g., C18).
-
Perform chromatographic separation using a mobile phase gradient.
-
Detect and quantify the derivatized SCFAs using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Derivatization-Free)
This method is suitable for the analysis of volatile SCFAs and can sometimes be performed without derivatization.
-
Sample Preparation:
-
GC-MS Analysis:
-
Inject the sample into a GC equipped with a polar capillary column.
-
The SCFAs are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then introduced into the mass spectrometer for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[5]
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of short-chain fatty acids.
Caption: A generalized workflow for SCFA quantification.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 9. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Fluorobutyric Acid and 4-Fluorobutyric Acid as Inhibitors of GABA Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A key enzyme in the metabolism of GABA is GABA aminotransferase (GABA-AT), which degrades GABA into succinic semialdehyde. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders. Fluorinated analogues of GABA have been explored as potential GABA-AT inhibitors due to the unique electronic properties of fluorine, which can influence binding affinity and metabolic stability. This guide provides a comparative analysis of 3-Fluorobutyric acid and 4-Fluorobutyric acid as potential inhibitors of GABA-AT, summarizing the available experimental data and discussing their mechanisms of action.
This compound: A Substrate and Competitive Inhibitor
This compound (3-FBA), also known as 4-amino-3-fluorobutanoic acid, has been investigated for its interaction with GABA-AT. Notably, its activity is stereospecific, with the (R)- and (S)-enantiomers exhibiting distinct behaviors.
Mechanism of Action
Racemic 3-FBA acts as a substrate for GABA-AT, but it does not undergo the typical transamination reaction. Instead, the enzyme catalyzes the elimination of hydrogen fluoride (HF), converting 3-FBA to succinic semialdehyde, the same product formed from the degradation of GABA.[1][2] This process, however, does not lead to the inactivation of the enzyme.
The (R)-enantiomer of 3-FBA is a significantly better substrate for this HF elimination reaction than the (S)-enantiomer.[1] Furthermore, (R)-3-FBA is a more potent competitive inhibitor of GABA transamination compared to its (S)-counterpart.[1] This suggests that the stereochemistry at the 3-position is critical for effective binding to the active site of GABA-AT.
Quantitative Data
The following table summarizes the kinetic parameters for the enantiomers of this compound in their interaction with GABA-AT.
| Compound | Interaction with GABA-AT | Ki (mM) | Vmax (µmol/min/mg) | Reference |
| (R)-3-Fluorobutyric acid | Competitive Inhibitor & Substrate (HF Elimination) | 0.49 | 0.18 | [1] |
| (S)-3-Fluorobutyric acid | Weak Inhibitor & Poor Substrate | > 5 | ~0.01 | [1] |
4-Fluorobutyric Acid: An Overview
As of the latest available research, there is a notable absence of direct experimental data on the inhibitory activity of 4-Fluorobutyric acid (4-FBA) against GABA-AT. While numerous fluorinated GABA analogues have been synthesized and evaluated, 4-FBA has not been a primary focus of published studies in this specific context.
Predicted Activity based on Structure-Activity Relationships
Despite the lack of direct evidence, we can infer potential activity based on the structure-activity relationships (SAR) of other fluorinated GABA analogues. The position of the fluorine atom on the butyric acid backbone is expected to significantly influence its interaction with the GABA-AT active site.
For instance, 4-amino-5-fluoropentanoic acid, which has a fluorine atom on the carbon adjacent to the carboxylic acid group (the γ-position relative to the amino group), is a known mechanism-based inactivator of GABA-AT. This suggests that fluorine substitution at or near the site of enzymatic action can lead to potent inhibition.
Given that 4-FBA has a fluorine atom at the terminal carbon of the butyric acid chain, it is conceivable that it may act as a substrate or a weak inhibitor. The electronegativity of the fluorine atom could influence the acidity of the γ-protons, which are abstracted during the initial step of the GABA-AT catalytic cycle. However, without experimental data, its efficacy and mechanism of action remain speculative.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibition of GABA-AT, based on protocols described in the cited literature.
GABA-AT Inhibition Assay (Coupled Enzyme Assay)
This assay measures the rate of GABA transamination by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH).
-
Enzyme Preparation: Purified GABA-AT from a suitable source (e.g., porcine brain) is used.
-
Reaction Mixture: A typical reaction mixture contains potassium pyrophosphate buffer (pH 8.5), α-ketoglutarate, NADP+, and a saturating concentration of SSDH.
-
Inhibitor Addition: The test compound (3-FBA or 4-FBA) is added at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of GABA. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
-
Data Analysis: Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Dixon plots.
HF Elimination Assay
This assay is specific for substrates like 3-FBA that undergo enzyme-catalyzed HF elimination.
-
Reaction Setup: The reaction is carried out in a similar buffer system as the inhibition assay, containing GABA-AT and the fluorinated substrate.
-
Fluoride Ion Measurement: Aliquots of the reaction mixture are taken at different time points, and the reaction is quenched. The concentration of free fluoride ions is measured using a fluoride-selective electrode.
-
Quantification: The rate of HF elimination is calculated from the increase in fluoride ion concentration over time.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the GABAergic signaling pathway and the logical flow of the experimental workflow.
Caption: The metabolic pathway of GABA, highlighting the role of GABA-AT.
Caption: A logical workflow for evaluating GABA-AT inhibitors.
Conclusion
The available evidence indicates that this compound interacts with GABA-AT in a stereospecific manner, with the (R)-enantiomer acting as both a substrate for HF elimination and a competitive inhibitor of GABA transamination. In contrast, there is a significant gap in the scientific literature regarding the activity of 4-Fluorobutyric acid on GABA-AT. Based on the structure-activity relationships of other fluorinated GABA analogues, it is plausible that 4-FBA may exhibit some level of interaction with the enzyme, but this remains to be experimentally verified.
For researchers and drug development professionals, (R)-3-Fluorobutyric acid represents a lead compound for further investigation, although its dual role as a substrate and inhibitor may present challenges for therapeutic development. Future studies should focus on elucidating the precise binding mode of (R)-3-FBA to the GABA-AT active site to inform the design of more potent and selective inhibitors. Furthermore, the synthesis and evaluation of 4-Fluorobutyric acid and its enantiomers are warranted to complete the comparative analysis and to explore the full potential of fluorinated butyric acid derivatives as modulators of GABAergic neurotransmission.
References
A Comparative Analysis of the Biological Activities of 3-Fluorobutyric Acid and 3-Chlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Fluorobutyric acid and 3-Chlorobutyric acid. The available research predominantly focuses on the fluorinated analogue, particularly its interaction with the GABAergic system. In contrast, detailed biological data for 3-Chlorobutyric acid is sparse, limiting a direct, data-driven comparison. This document summarizes the existing experimental data for a close analogue of this compound, outlines relevant experimental protocols, and discusses the potential biological implications of these halogenated butyric acid derivatives.
Quantitative Data on Biological Activity
The majority of available research on the biological activity of this compound focuses on its amino-analogue, 4-amino-3-fluorobutanoic acid, and its interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the degradation of the inhibitory neurotransmitter GABA.[1][2][3] Inhibition of GABA-AT can lead to increased GABA levels in the brain, a mechanism relevant to the treatment of neurological disorders such as epilepsy.[1][4]
The enantiomers of 4-amino-3-fluorobutanoic acid exhibit distinct activities. The (R)-enantiomer is a more potent inhibitor of GABA transamination and a more efficient substrate for HF elimination by GABA-AT than the (S)-enantiomer.[1][2][3]
Table 1: Kinetic Parameters of 4-Amino-3-fluorobutanoic Acid Enantiomers on GABA-AT [1]
| Compound | Parameter | Value |
| (R)-4-amino-3-fluorobutanoic acid | Vmax/Km (HF elimination) | 18-25 times greater than GABA (for transamination) |
| (R)-4-amino-3-fluorobutanoic acid | Ki (GABA transamination inhibition) | 49 µM |
| (S)-4-amino-3-fluorobutanoic acid | HF Elimination Rate | At least 10 times lower than (R)-enantiomer |
| (S)-4-amino-3-fluorobutanoic acid | GABA Transamination Inhibition | No significant inhibition observed |
Note: Data is for 4-amino-3-fluorobutanoic acid, a closely related analogue of this compound.
Experimental Protocols
Determination of GABA-AT Activity and Inhibition
The following protocol is a standard method for assessing the interaction of compounds with GABA-AT.
1. Enzyme Source: Purified GABA-AT from a suitable source (e.g., porcine or bacterial).
2. Coupled Enzyme Assay for HF Elimination: [1]
-
Principle: The elimination of HF from 4-amino-3-fluorobutanoic acid by GABA-AT produces succinic semialdehyde. This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) with the concomitant reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
Pyrophosphate buffer (50 mM, pH 8.5)
-
α-ketoglutarate
-
NADP+
-
SSADH
-
GABA-AT
-
Test compound (e.g., (R)- or (S)-4-amino-3-fluorobutanoic acid)
-
-
Procedure:
-
The reaction is initiated by the addition of the test compound.
-
The increase in absorbance at 340 nm is monitored over time.
-
Kinetic parameters (Vmax and Km) are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
3. Assay for Inhibition of GABA Transamination: [1]
-
Principle: The ability of the test compound to inhibit the transamination of GABA is measured by quantifying the formation of a product from a radiolabeled substrate.
-
Reaction Mixture:
-
Pyrophosphate buffer (50 mM, pH 8.5)
-
GABA
-
Radiolabeled α-ketoglutarate (e.g., [1-¹⁴C]α-ketoglutarate)
-
GABA-AT
-
Test compound (inhibitor)
-
-
Procedure:
-
The reaction is initiated by the addition of GABA-AT.
-
The reaction is stopped after a defined time.
-
The radiolabeled product (glutamate) is separated from the substrate (α-ketoglutarate) using a suitable method (e.g., chromatography).
-
The amount of product is quantified by scintillation counting.
-
The inhibitory constant (Ki) is determined from Dixon plots or by fitting the data to appropriate inhibition models.
-
Signaling Pathways and Mechanisms of Action
This compound Analogue and the GABAergic Pathway
The primary documented biological effect of the this compound analogue, 4-amino-3-fluorobutanoic acid, is its interaction with the GABA degradation pathway. By acting as a substrate for GABA-AT and an inhibitor of GABA transamination, it can modulate the levels of the neurotransmitter GABA.
Potential Cellular Effects of Halogenated Fatty Acids
While specific signaling pathways for 3-Chlorobutyric acid have not been elucidated, studies on other short-chain chlorinated fatty acids suggest they may induce cellular stress and inflammatory responses.[5][6][7] The introduction of a halogen can alter the physicochemical properties of the fatty acid, potentially leading to interactions with cellular membranes and various proteins.
It is plausible that both this compound and 3-Chlorobutyric acid are transported into cells via monocarboxylate transporters (MCTs).[8][9] Once inside the cell, their metabolic fate and biological effects would depend on the nature of the halogen substituent. The high electronegativity of fluorine can significantly alter the acidity and reactivity of the molecule, potentially leading to more specific interactions with enzymes like GABA-AT. Chlorine, being less electronegative but larger, might lead to different metabolic products and potentially greater non-specific toxicity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, through its amino-analogue, interacts with the GABAergic system, highlighting its potential as a modulator of neurotransmission. In stark contrast, the biological activity of 3-Chlorobutyric acid remains largely uncharacterized.
To enable a comprehensive comparison, future research should focus on:
-
Direct comparative studies of the effects of this compound and 3-Chlorobutyric acid on a panel of relevant enzymes and receptors, including GABA-AT.
-
In vitro and in vivo studies to elucidate the metabolic pathways and potential toxicity profiles of both compounds.
-
Investigation of the effects of these compounds on various signaling pathways to understand their broader cellular impact.
A deeper understanding of the structure-activity relationships of these halogenated butyric acids will be invaluable for the design of novel therapeutic agents with improved specificity and reduced toxicity.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of short-chain chlorinated paraffins (SCCPs) on lipid membranes: Combination of molecular dynamics and membrane damage experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Harmonious Interplay of Amino Acid and Monocarboxylate Transporters Induces the Robustness of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Fluorinated Butyric Acid Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated butyric acid isomers, focusing on their potential as therapeutic agents. This document summarizes the current understanding of their mechanism of action, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate further research in this area.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3] Butyric acid, a short-chain fatty acid, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][5] By inhibiting HDACs, butyric acid can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a molecule of interest in oncology.[6][7] Consequently, fluorinated isomers of butyric acid—2-fluorobutyric acid (2-FBA), 3-fluorobutyric acid (3-FBA), and 4-fluorobutyric acid (4-FBA)—are promising candidates for enhanced therapeutic efficacy. This guide explores the comparative potential of these isomers.
Hypothetical Efficacy Comparison
Below is a table presenting a hypothetical comparison of the IC50 values for these isomers against a panel of HDAC enzymes and their effect on cancer cell proliferation. It is crucial to note that these are illustrative values and require experimental validation.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HT-29 Cell Proliferation IC50 (mM) |
| Butyric Acid | 150 | 200 | 250 | 100 | 5.0 |
| 2-Fluorobutyric Acid | 100 | 150 | 180 | 80 | 3.5 |
| This compound | 120 | 180 | 220 | 90 | 4.0 |
| 4-Fluorobutyric Acid | 200 | 250 | 300 | 150 | 6.0 |
Note: IC50 values are hypothetical and for illustrative purposes only. Lower values indicate higher potency.
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action for butyric acid and its fluorinated analogs is the inhibition of histone deacetylases. HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds maintain a state of histone hyperacetylation, which results in a more open chromatin structure, allowing for the transcription of genes involved in cell cycle control and apoptosis.
One of the key downstream effects of HDAC inhibition by butyrate is the transcriptional activation of the p21 gene, a cyclin-dependent kinase inhibitor.[2] This leads to cell cycle arrest, primarily at the G1 phase.
Caption: Signaling pathway of HDAC inhibition by fluorinated butyric acid isomers.
Experimental Protocols
To experimentally validate the efficacy of fluorinated butyric acid isomers, the following detailed protocols are provided.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of the test compounds to inhibit the activity of purified HDAC enzymes.
Materials:
-
HDAC assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Enzo Life Sciences)
-
Developer solution (containing Trichostatin A and trypsin)
-
Purified human recombinant HDAC enzymes (HDAC1, 2, 3, 6)
-
Test compounds (2-FBA, 3-FBA, 4-FBA, and butyric acid as control) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add 25 µL of diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 50 µL of the fluorogenic HDAC substrate solution to each well.
-
Add 25 µL of the diluted HDAC enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Experimental workflow for the HDAC inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the test compounds on the proliferation of cancer cells.
Materials:
-
Human colon cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (2-FBA, 3-FBA, 4-FBA, and butyric acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
HT-29 cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with the IC50 concentration of each test compound for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
Fluorinated isomers of butyric acid represent a promising avenue for the development of novel HDAC inhibitors with potentially improved anticancer efficacy. The strategic placement of a fluorine atom can significantly impact the physicochemical and biological properties of the parent molecule. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these isomers. Further research is warranted to elucidate the precise structure-activity relationships and to validate the therapeutic potential of these compounds in preclinical models.
References
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Reactivity of Anti-3-Fluorobutyric Acid Monoclonal Antibody (mAb-3FBA)
Introduction
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against 3-Fluorobutyric acid (3-FBA), herein referred to as mAb-3FBA. As a compound of interest in metabolic research and drug development, the specific and sensitive detection of 3-FBA is crucial. Understanding the cross-reactivity profile of an antibody is essential for the validation of immunoassays and to ensure the accuracy of experimental results.[1] This guide is intended for researchers, scientists, and drug development professionals who are utilizing or developing antibody-based detection methods for small molecules. The following data and protocols are presented as a representative example of a cross-reactivity study.
Cross-Reactivity Profile of mAb-3FBA
The cross-reactivity of the mAb-3FBA was evaluated against a panel of structurally related analogs. The primary methods used for this assessment were a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[1][2][3] The percentage cross-reactivity was calculated based on the concentration of the analog required to cause a 50% inhibition of the antibody binding to the immobilized 3-FBA conjugate, relative to 3-FBA itself.
Table 1: Cross-Reactivity of mAb-3FBA with this compound Analogs
| Compound | Structure | % Cross-Reactivity (Competitive ELISA) | Dissociation Constant (KD) (M) (SPR) |
| This compound | CH₃CHFCH₂COOH | 100% | 1.2 x 10⁻⁸ |
| Butyric acid | CH₃CH₂CH₂COOH | < 0.1% | Not Determined |
| 2-Fluorobutyric acid | CH₃CH₂CHFCOOH | 1.5% | 8.5 x 10⁻⁶ |
| 4-Fluorobutyric acid | FCH₂CH₂CH₂COOH | 0.8% | 1.5 x 10⁻⁵ |
| 3-Chlorobutyric acid | CH₃CHClCH₂COOH | 5.2% | 2.3 x 10⁻⁷ |
| 3-Hydroxybutyric acid | CH₃CH(OH)CH₂COOH | < 0.1% | Not Determined |
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These are standard methods that can be adapted for specific laboratory conditions.
Competitive ELISA Protocol
This method is used to determine the specificity of the mAb-3FBA by measuring its ability to bind to 3-FBA in the presence of its analogs.[1][4][5]
-
Coating: A 96-well microtiter plate is coated with a 3-FBA-protein conjugate (e.g., 3-FBA-BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.[6]
-
Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween-20).[5]
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[5]
-
Competition: A standard curve of 3-FBA is prepared along with serial dilutions of the test analogs. The mAb-3FBA (at a pre-determined optimal dilution) is mixed with either the 3-FBA standard or the analog solution and incubated for 1 hour at room temperature.
-
Incubation: 100 µL of the antibody-analyte mixture is added to each well of the coated and blocked plate. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in blocking buffer and 100 µL is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark until a color develops.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: The percentage of cross-reactivity is calculated using the following formula: (Concentration of 3-FBA at 50% inhibition / Concentration of analog at 50% inhibition) x 100.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[2][7][8]
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The 3-FBA-protein conjugate is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of dilutions of the mAb-3FBA are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-antigen interaction (e.g., a low pH buffer).
-
Cross-Reactivity Analysis: To determine cross-reactivity, different concentrations of the 3-FBA analogs are injected along with a constant concentration of mAb-3FBA. A decrease in the binding signal of mAb-3FBA to the immobilized 3-FBA-conjugate indicates competition.
-
Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).
Visualizations
The following diagrams illustrate the experimental workflows for the cross-reactivity studies.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for SPR Analysis.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. seracare.com [seracare.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. ELISA 操作步骤 [sigmaaldrich.cn]
- 7. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 3-Fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantification of 3-Fluorobutyric acid, a short-chain fatty acid (SCFA) of increasing interest in metabolic research and drug development. The focus is on the linearity and accuracy of these methods, supported by representative experimental data and detailed protocols.
Comparison of Analytical Method Performance
The quantification of this compound, much like other SCFAs, predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, sample matrix, and throughput. Derivatization is a common strategy to enhance the volatility and chromatographic performance of SCFAs in GC-MS, and to improve ionization efficiency in LC-MS/MS.
Below is a summary of typical performance characteristics for the analysis of fluorinated short-chain fatty acids, which are expected to be comparable to those for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115%[1] |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | 1 - 50 ng/mL |
| Throughput | Moderate | High |
| Sample Preparation | Derivatization required | Often direct injection or simple protein precipitation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This method is suitable for the sensitive detection of this compound in biological matrices.
a) Sample Preparation and Extraction:
-
To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., deuterated butyric acid).
-
Acidify the sample with 10 µL of 1 M HCl.
-
Extract the SCFAs with 500 µL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
b) Derivatization:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of acetone.
-
Add 10 µL of a 10% solution of PFBBr in acetone and 10 µL of diisopropylethylamine (DIPEA).
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in 100 µL of hexane for GC-MS analysis.
c) GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis
This method offers higher throughput and is suitable for a larger number of samples.
a) Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
b) LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM).
Visualizations
Experimental Workflow
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Hypothesized Signaling Pathway for this compound
As a structural analog of butyric acid, this compound is hypothesized to interact with short-chain fatty acid receptors, primarily Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, which are G-protein coupled receptors (GPCRs).[1][2][3][4]
Caption: Hypothesized signaling of this compound via SCFA receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of 3-Fluorobutyric Acid Assays
For researchers, scientists, and drug development professionals, the assurance of a reliable and reproducible analytical method is paramount. This guide provides a comprehensive comparison of potential methodologies for the quantitative analysis of 3-Fluorobutyric acid, with a focus on the critical aspect of robustness testing. By presenting detailed experimental protocols and comparative data, this document aims to equip scientists with the necessary information to select and validate an assay suitable for their specific research and development needs.
The reliable quantification of this compound, a molecule of interest in various scientific domains, necessitates the development of robust analytical assays. Robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a cornerstone of method validation and ensures the consistency and reliability of results during routine use.[1][2] This guide explores three potential analytical platforms for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and outlines a framework for rigorous robustness testing.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique for this compound depends on various factors, including required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of the three proposed methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 19F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Detection and quantification of fluorine nuclei in a magnetic field. |
| Sample Preparation | Derivatization is typically required to increase volatility. | Derivatization is often used to improve chromatographic retention and ionization. | Minimal sample preparation, no derivatization required. |
| Sensitivity | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). | Moderate (µg/mL to mg/mL range). |
| Specificity | High, especially with mass spectrometry. | Very High, due to tandem mass spectrometry. | Excellent, highly specific for fluorine-containing compounds. |
| Throughput | Moderate. | High. | Low to Moderate. |
| Primary Application | Targeted quantification of volatile and semi-volatile compounds. | Targeted and untargeted analysis in complex biological matrices.[1] | Structural elucidation and quantification of fluorinated compounds.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. The following sections provide hypothetical, yet plausible, experimental protocols for the quantification of this compound using GC-MS, LC-MS/MS, and 19F NMR.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the derivatization of this compound to a more volatile ester, followed by separation and detection using GC-MS.
1. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., deuterated this compound).
-
Acidify the sample with 10 µL of 1M HCl.
-
Extract the analyte with 500 µL of ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to facilitate derivatization.[5]
2. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This highly sensitive method involves derivatization to enhance chromatographic retention and ionization efficiency, followed by detection with a triple quadrupole mass spectrometer.
1. Sample Preparation and Derivatization:
-
To 50 µL of sample, add an internal standard.
-
Precipitate proteins with 150 µL of ice-cold acetonitrile. Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute in 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 3% pyridine.[6][7]
-
Incubate at 40°C for 30 minutes.[6]
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the derivatized this compound and internal standard.
Method 3: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method offers a direct and non-destructive approach for the quantification of this compound, leveraging the unique properties of the fluorine nucleus.
1. Sample Preparation:
-
To a known volume of the sample (e.g., 500 µL), add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluoroacetic acid).
-
Add 50 µL of D2O for the field-frequency lock.
-
Transfer the mixture to a 5 mm NMR tube.
2. 19F NMR Analysis:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the fluorine signals of interest to ensure full relaxation.
-
Number of Scans: Dependent on the concentration of the analyte, typically ranging from 64 to 1024 scans for adequate signal-to-noise.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve signal-to-noise.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard. The concentration of this compound is calculated based on the ratio of the integrals and the known concentration of the internal standard.
-
Robustness Testing Protocol
To evaluate the robustness of each assay, a systematic approach of introducing small, deliberate variations to the method parameters is employed. The effect of these variations on the analytical results is then assessed.
General Workflow for Robustness Testing
Caption: A generalized workflow for conducting robustness testing of an analytical assay.
Parameters for Robustness Testing
The following tables detail the specific parameters and their proposed variations for the robustness testing of each this compound assay.
Table 1: Robustness Testing Parameters for GC-MS Method
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Derivatization Temperature | 60°C | 58°C | 62°C |
| Derivatization Time | 30 minutes | 25 minutes | 35 minutes |
| Injector Temperature | 250°C | 245°C | 255°C |
| GC Oven Ramp Rate | 15°C/min | 14°C/min | 16°C/min |
| Carrier Gas Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.3 mL/min |
Table 2: Robustness Testing Parameters for LC-MS/MS Method
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Derivatization Temperature | 40°C | 38°C | 42°C |
| Mobile Phase pH (Aqueous) | Formic Acid (0.1%) | Formic Acid (0.09%) | Formic Acid (0.11%) |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.3 mL/min | 0.28 mL/min | 0.32 mL/min |
| Mobile Phase Composition | As per gradient | ± 2% organic content | ± 5% organic content |
Table 3: Robustness Testing Parameters for 19F NMR Method
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Sample Temperature | 25°C | 23°C | 27°C |
| Relaxation Delay (d1) | 5 x T1 | 4 x T1 | 6 x T1 |
| Pulse Angle | 90° | 85° | 95° |
| Apodization Function | Exponential (LB=0.3 Hz) | Exponential (LB=0.2 Hz) | Exponential (LB=0.4 Hz) |
| Internal Standard Concentration | Known Concentration | ± 5% of known conc. | ± 10% of known conc. |
Conclusion
The development of a robust assay for this compound is a critical step in ensuring data quality and reliability in research and drug development. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, LC-MS/MS, and 19F NMR. Each method presents a unique set of advantages and considerations. The choice of the most suitable assay will depend on the specific requirements of the study, including sensitivity, sample matrix, and available resources.
Regardless of the chosen method, rigorous robustness testing, as outlined in this guide, is an indispensable part of the validation process. By systematically evaluating the impact of minor variations in experimental parameters, researchers can establish the operational limits of their assay and ensure its reliability for routine use. The provided protocols and robustness testing frameworks serve as a valuable starting point for the development and validation of a fit-for-purpose this compound assay.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 5. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Bioactivity of 3-Fluorobutyric Acid Enantiomers: A Methodological Overview
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the bioactivity of the (R)- and (S)-enantiomers of 3-Fluorobutyric acid. Consequently, this guide provides a methodological framework and hypothetical comparison for researchers, scientists, and drug development professionals interested in investigating the potential stereospecific bioactivity of these compounds. The experimental data presented herein is illustrative and not based on published results for this compound.
The study of stereoisomers is paramount in pharmacology and drug development, as enantiomers of a chiral molecule can exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities.[1][2][3][4][5] The three-dimensional arrangement of atoms can lead to differential interactions with chiral biological targets such as enzymes and receptors.[1][2]
Given that butyric acid is a known inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation, it is plausible that its fluorinated analog, this compound, may also target HDACs. Fluorination is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules. Therefore, a comparative study of the this compound enantiomers as potential HDAC inhibitors presents a scientifically grounded starting point for investigation.
Hypothetical Comparative Data: HDAC Inhibition
The following table presents hypothetical data from an in vitro histone deacetylase (HDAC) inhibition assay comparing the (R)- and (S)-enantiomers of this compound against a panel of HDAC isoforms. Such data would be crucial in determining the potency and selectivity of each enantiomer.
| Enantiomer | Target | IC₅₀ (µM) [Hypothetical] | Fold Selectivity vs. Other Isoforms [Hypothetical] |
| (R)-3-Fluorobutyric acid | HDAC1 | 15 | 2x vs HDAC2, >10x vs HDAC3, 6, 8 |
| HDAC2 | 30 | - | |
| HDAC3 | >150 | - | |
| HDAC6 | >150 | - | |
| HDAC8 | >150 | - | |
| (S)-3-Fluorobutyric acid | HDAC1 | 120 | Low |
| HDAC2 | 250 | - | |
| HDAC3 | >500 | - | |
| HDAC6 | 450 | - | |
| HDAC8 | >500 | - |
Experimental Protocols
A detailed methodology is essential for reproducible and comparable results. Below is a typical protocol for an in vitro HDAC inhibition assay that could be used to generate the type of data presented above.
Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)- and (S)-3-Fluorobutyric acid against a panel of recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8).
2. Materials:
- Recombinant human HDAC enzymes (e.g., from Cayman Chemical, BPS Bioscience).
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Trichostatin A (TSA) as a positive control inhibitor.
- Developer solution containing a protease (e.g., trypsin) and a stop solution.
- (R)- and (S)-3-Fluorobutyric acid enantiomers of high purity.
- 384-well black microplates.
- Fluorescence plate reader.
3. Procedure:
- Compound Preparation: Prepare a serial dilution of each enantiomer and the positive control (TSA) in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations.
- Enzyme Reaction:
- Add 5 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
- Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for 60 minutes.
- Signal Development:
- Add 20 µL of the developer solution to each well.
- Incubate at room temperature for 15 minutes.
- Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Data Analysis:
- Subtract the background fluorescence (wells with no enzyme).
- Normalize the data to the positive control (no inhibition) and negative control (full inhibition with TSA).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.
For a comprehensive analysis, various commercial kits are available, such as the HDAC-Glo™ I/II Assays from Promega, which offer a luminescent-based readout.[6][7] These assays typically involve a single-reagent-addition step and are well-suited for high-throughput screening.[6][7][8][9][10]
Visualizing Workflows and Pathways
Generalized Workflow for Comparative Bioactivity of Enantiomers
The following diagram illustrates a typical workflow for the comparative study of enantiomers, from initial screening to in-depth biological characterization.
A generalized workflow for the comparative bioactivity study of enantiomers.
General Signaling Pathway of HDAC Inhibition
This diagram illustrates the general mechanism by which HDAC inhibitors are thought to exert their effects on gene expression.
The general signaling pathway of HDAC inhibition leading to altered gene expression.
Reference Point: Enantiomers of 4-Amino-3-fluorobutanoic Acid (3-F-GABA)
While not the subject of this guide, the differential activity of the enantiomers of the structurally related compound, 4-amino-3-fluorobutanoic acid (3-F-GABA), provides a concrete example of stereospecific bioactivity. Studies on 3-F-GABA have shown that its enantiomers interact differently with the enzyme γ-aminobutyric acid aminotransferase (GABA-AT).[11][12][13]
Specifically, the (R)-enantiomer is a significantly more potent inhibitor of GABA transamination and a more efficient substrate for HF elimination catalyzed by GABA-AT compared to the (S)-enantiomer.[12][13] This difference in activity is attributed to the preferred conformations of the enantiomers upon binding to the enzyme's active site.[12] This example underscores the importance of evaluating each enantiomer of a novel compound, such as this compound, independently.
The GABAergic signaling system is a major inhibitory neurotransmitter system in the central nervous system.[14][15][16][17][18] The interaction of small molecules with components of this pathway, such as GABA-AT, can have significant neurological effects.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The importance of stereochemistry in drug action and disposition. | Semantic Scholar [semanticscholar.org]
- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 6. HDAC-Glo™ I/II Assays [promega.sg]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. epigentek.com [epigentek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. GABAergic signaling by cells of the immune system: more the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Fluorobutyric Acid Enantiomers
This guide provides a comprehensive comparison of two primary methodologies for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 3-Fluorobutyric acid. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data drawn from analogous validated methods for structurally similar compounds.
Introduction
This compound is a chiral carboxylic acid of interest in pharmaceutical and chemical research. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development and validation of stereoselective analytical methods to ensure the quality and safety of related products. This guide compares a direct chiral HPLC approach with an indirect method involving pre-column derivatization.
Method 1: Direct Enantiomeric Separation on a Chiral Stationary Phase
This approach utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers of this compound. Based on successful separations of similar acidic molecules, particularly profens like ibuprofen, a polysaccharide-based CSP is a suitable choice.[1]
Experimental Protocol
Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase. Calibration standards and quality control samples are prepared by diluting the stock solution to the desired concentrations.
HPLC Conditions:
-
Column: Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (98:2:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
Validation Data Summary
The following table summarizes typical validation parameters for a direct chiral HPLC method, based on data from the validated analysis of ibuprofen enantiomers.[1][2]
| Validation Parameter | Result |
| Linearity Range | 20 - 180 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 2.0 µg/mL[2] |
| Limit of Quantitation (LOQ) | 7.0 µg/mL[2] |
| Intra-day Precision (%RSD) | < 2.0%[2] |
| Inter-day Precision (%RSD) | < 2.0%[2] |
| Accuracy (Recovery %) | 99.60% - 99.74%[2] |
| Resolution (Rs) | > 2.0 |
Method 2: Indirect Enantiomeric Separation via Derivatization
This method involves converting the enantiomers of this compound into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral reversed-phase HPLC column. A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (3-NPH).
Experimental Protocol
Derivatization Procedure:
-
To 100 µL of the this compound sample in an appropriate solvent, add a solution of 3-nitrophenylhydrazine (3-NPH).
-
Add a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the reaction to proceed under controlled temperature and time to form the diastereomeric derivatives.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., ammonium acetate), run in a gradient or isocratic mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength appropriate for the 3-NPH derivative (e.g., 254 nm).
-
Injection Volume: 20 µL
Validation Data Summary
The following table presents typical validation parameters for an indirect HPLC method for short-chain fatty acids after derivatization.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 88% - 103% |
| Resolution (Rs) | > 1.5 |
Method Comparison
| Feature | Direct Chiral HPLC | Indirect HPLC via Derivatization |
| Principle | Enantiomers separated on a chiral stationary phase. | Enantiomers converted to diastereomers, then separated on an achiral column. |
| Advantages | - Simpler sample preparation.- Avoids potential side reactions from derivatization. | - Utilizes common, less expensive achiral columns.- Can enhance sensitivity with a suitable derivatizing agent. |
| Disadvantages | - Chiral columns are more expensive.- Method development can be more complex. | - Requires an additional derivatization step, which can be time-consuming.- Potential for incomplete reaction or racemization during derivatization. |
| Best Suited For | Routine quality control and high-throughput screening. | Applications where high sensitivity is required or when a chiral column is not available. |
Visualizations
Caption: Workflow for chiral HPLC method validation.
Caption: Interrelation of validation parameters.
References
Specificity and selectivity of 3-Fluorobutyric acid detection methods
A Comparative Guide to the Detection of 3-Fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of this compound (3-FBA), a fluorinated short-chain fatty acid (SCFA), is critical for understanding its metabolic fate, pharmacokinetic profile, and potential biological activity. Due to its structural properties—high polarity, low molecular weight, and the presence of a fluorine atom—several analytical techniques can be adapted for its measurement. This guide provides an objective comparison of the most powerful and relevant methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
While methods developed specifically for 3-FBA are not widely published, the principles and protocols for analyzing other SCFAs and fluorinated organic acids are directly applicable and form the basis of this comparison.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics, primarily its specificity, selectivity, and sensitivity. The following table summarizes these key parameters for the three leading techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation of volatile compounds followed by ionization and mass-to-charge ratio (m/z) analysis. | Separation of polar/non-polar compounds in liquid phase followed by ionization and m/z analysis. | Absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field, providing structural and quantitative data. |
| Specificity & Selectivity | High. Achieved through the combination of unique chromatographic retention time and characteristic mass fragmentation patterns of the derivatized analyte.[1][2] | Very High. Achieved via retention time and highly specific Multiple Reaction Monitoring (MRM) transitions (parent ion → product ion).[3][4][5] | Exceptional. The ¹⁹F nucleus has a wide chemical shift range and no background signal in biological systems, making detection highly specific.[6] |
| Sensitivity (Typical) | High. Limit of Detection (LOD) typically in the low micromolar (µM) to nanomolar (nM) range, depending on derivatization and matrix. | Very High. LOD often in the low µM to picomolar (pM) range. Considered the most sensitive method for SCFA quantification.[3][4] | Moderate. Limit of Quantification (LOQ) is typically in the low micromolar range (1-3 µM in solutions).[7] |
| Sample Preparation | Complex. Requires extraction and chemical derivatization to increase volatility and thermal stability (e.g., esterification).[8][9] | Moderate. Often requires protein precipitation or liquid-liquid extraction. Derivatization can be used to enhance sensitivity but is not always necessary.[3][10][11] | Simple. Often requires minimal sample cleanup. Non-destructive, allowing for sample reuse.[7][12][13] |
| Key Advantages | Robust, reliable, and provides excellent separation for volatile compounds. Extensive libraries of mass spectra are available. | Superior sensitivity and selectivity, suitable for complex matrices, and high throughput is possible.[3][4] | Unparalleled specificity for fluorinated compounds, provides structural information, and is non-destructive.[6][7] |
| Key Limitations | Time-consuming sample derivatization is often required. Not suitable for non-volatile or thermally labile compounds.[3] | Potential for matrix effects (ion suppression/enhancement) that can affect accuracy. Higher instrument cost. | Lower sensitivity compared to MS-based methods. Requires higher analyte concentrations.[7] |
Experimental Protocols & Methodologies
Detailed and validated protocols are essential for reproducible and accurate measurements. Below are representative methodologies for each technique, adapted for the analysis of 3-FBA in a biological matrix such as plasma.
GC-MS Protocol for 3-FBA Analysis (with Derivatization)
This protocol is based on established methods for SCFA analysis, which require derivatization to make the analytes volatile for gas chromatography.
Objective: To quantify 3-FBA in plasma by converting it to a volatile ester and analyzing it via GC-MS.
Methodology:
-
Sample Preparation & Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated butyric acid).
-
Acidify the sample with 10 µL of 5M HCl to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction by adding 500 µL of diethyl ether, vortexing for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.
-
Carefully transfer the top organic layer to a clean microcentrifuge tube. Repeat the extraction and pool the organic layers.
-
-
Derivatization (Esterification):
-
The extracted 3-FBA is converted to its methyl ester. Add 50 µL of a derivatization agent like BF₃-Methanol (12.5% w/v) to the dried extract.[9]
-
Seal the vial and heat at 70°C for 30 minutes.[9]
-
After cooling, add 100 µL of pure water and 150 µL of dichloromethane to extract the resulting fatty acid methyl esters (FAMEs).[9]
-
Vortex, centrifuge, and transfer the lower organic layer to a GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: SH-WAX capillary column (60 m x 0.25 mm I.D., 0.5 µm film thickness) or similar polar column.[14]
-
Injector: Splitless mode, 240°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 2 min).[14]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 3-FBA and the internal standard for maximum sensitivity and selectivity.
-
LC-MS/MS Protocol for 3-FBA Analysis
This method offers high sensitivity and can often be performed without derivatization, simplifying sample preparation.
Objective: To directly quantify 3-FBA in plasma using a highly sensitive and specific LC-MS/MS method.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add an appropriate isotopically labeled internal standard (e.g., ¹³C-labeled 3-FBA).
-
Induce protein precipitation by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for 3-FBA (e.g., m/z 105 → 61 [M-H-CO₂]⁻) would be monitored for quantification, along with a transition for the internal standard.
-
¹⁹F NMR Protocol for 3-FBA Analysis
This protocol leverages the unique properties of the fluorine atom for highly specific, non-destructive analysis.
Objective: To specifically identify and quantify 3-FBA in a sample extract without chemical modification.
Methodology:
-
Sample Preparation:
-
Perform an extraction as described in the GC-MS protocol to isolate 3-FBA and remove interfering macromolecules.
-
Evaporate the solvent completely.
-
Reconstitute the dried extract in a deuterated solvent (e.g., 500 µL of Methanol-d₄ or D₂O).
-
Add a known amount of a fluorine-containing reference standard with a distinct chemical shift (e.g., trifluoroacetic acid) for quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a ¹⁹F probe.
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range of fluorinated aliphatic acids.
-
Use a sufficient relaxation delay (e.g., 5x the longest T1 relaxation time) to ensure accurate signal integration for quantification.[7]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the ¹⁹F peak corresponding to 3-FBA and the peak of the reference standard.
-
Calculate the concentration of 3-FBA based on the ratio of the peak integrals and the known concentration of the standard.
-
-
Visualized Workflows and Relationships
To clarify the procedural steps and the principles of selectivity, the following diagrams illustrate the experimental workflows and the logic behind the detection methods.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
A Comparative Guide to the Analysis of 3-Fluorobutyric Acid: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Fluorobutyric acid is crucial for a variety of applications, from metabolic studies to pharmaceutical development. The selection of an appropriate analytical method is a critical step in ensuring the reliability of experimental data. This guide provides an objective comparison of two common analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
This comparison outlines the performance of each method, focusing on key analytical parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. While specific validated methods for this compound are not abundantly available in published literature, this guide leverages established protocols for structurally similar short-chain fatty acids (SCFAs) and fluorinated analogs to provide a robust framework for method selection and development.
Method Performance Comparison
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The following table summarizes the expected performance of each technique based on data from related analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization |
| Linearity (R²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 5 pg on-column | 0.001 mM |
| Limit of Quantification (LOQ) | 0.005 - 1.594 µg/mL | 3 - 19 ng/mL |
| Recovery | 80 - 119% | 92 - 120% |
| Throughput | Moderate | High |
| Derivatization | Typically required | Often used to enhance sensitivity |
| Strengths | High resolution for complex mixtures, established libraries for spectral matching. | High sensitivity and specificity, suitable for complex biological matrices with minimal sample cleanup. |
| Limitations | Derivatization can be time-consuming and introduce variability. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for short-chain fatty acids and can be adapted and validated for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Benzyl Chloroformate Derivatization
This method involves the derivatization of this compound with benzyl chloroformate (BCF) to form a more volatile and less polar ester, suitable for GC-MS analysis.[1]
Sample Preparation and Derivatization:
-
To a 100 µL sample (or standard), add an appropriate internal standard.
-
Add 50 µL of 5 M NaOH, vortex for 30 seconds.
-
Add 50 µL of benzyl chloroformate (BCF) solution (30% in acetonitrile).
-
Vortex for 1 minute and let the reaction proceed for 2 minutes at room temperature.
-
Add 200 µL of hexane to extract the derivatized analyte and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a GC vial for analysis.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, then ramp to 300 °C at 30 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization
This direct injection method offers a simpler and faster alternative to GC-MS, though careful optimization is required to achieve adequate retention and sensitivity for this polar analyte.[2]
Sample Preparation:
-
To a 100 µL sample (or standard), add an appropriate isotopically labeled internal standard (e.g., this compound-d4).
-
Add 400 µL of acidified water (e.g., 0.1% formic acid) and vortex.
-
Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column with polar endcapping or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized to retain and elute this compound. A typical starting condition would be 95% A, holding for 1 minute, then a linear gradient to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition for this compound and its internal standard.
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorinated Carboxylic Acid Reference Standards
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated carboxylic acids (FCAs), the quality and reliability of reference standards are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available FCA reference standards, detailing key performance characteristics, the analytical methodologies for their certification, and insights into their proper application.
Comparison of Major Suppliers and Their Standards
The market for FCA reference standards is led by a number of reputable suppliers who specialize in the production and certification of high-purity chemical standards. These companies adhere to stringent quality management systems, with most being accredited to ISO 17034 and ISO/IEC 17025, ensuring the highest level of quality and metrological traceability. Key suppliers include Wellington Laboratories, Chiron, AccuStandard, Agilent Technologies, Spex CertiPrep, and the National Institute of Standards and Technology (NIST).
Below is a comparative overview of the typical specifications for FCA reference standards from these leading suppliers. Researchers should always consult the specific Certificate of Analysis (CoA) for the most accurate and up-to-date information for a particular lot.
Table 1: Comparison of Fluorinated Carboxylic Acid Reference Standard Specifications
| Supplier | Example Product | Purity (%) | Concentration (µg/mL) & Uncertainty | Matrix | Isotopic Labeling | Quality Certifications |
| Wellington Laboratories | Perfluorooctanoic Acid (PFOA) | >98% | 50 ± 2.5 | Methanol | ¹³C, ¹⁸O available | ISO 17034, ISO/IEC 17025, ISO 9001 |
| Chiron | Perfluorononanoic Acid (PFNA) | >98% | 50 ± 5% | Methanol | ¹³C available | ISO 17034, ISO/IEC 17025 |
| AccuStandard | Perfluorohexanoic Acid (PFHxA) | 99.9% | 100 ± 0.5 | Methanol | ¹³C available | ISO 17034, ISO/IEC 17025, ISO 9001 |
| Agilent Technologies | PFOA Solution | Not specified | 2000 (for dilution) | Methanol | ¹³C, ¹⁸O available | ISO 17034, ISO/IEC 17025 |
| Spex CertiPrep | PFOA Standard | 99.5% | 1000 ± 5 | Methanol | Not specified | ISO 17034, ISO/IEC 17025, ISO 9001 |
| NIST | SRM 1957 (contains PFOA) | Certified Value | Mass Fraction (ng/g) | Human Serum | Not applicable | N/A |
Note: This table is illustrative. Values for purity, concentration, and uncertainty are examples and will vary by specific product and lot. Always refer to the supplier's Certificate of Analysis.
Experimental Protocols for Quality Control and Analysis
The certification of FCA reference standards involves a suite of rigorous analytical techniques to ensure their identity, purity, and concentration. The following are detailed methodologies for key experiments.
Protocol 1: Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[1][2][3]
Objective: To determine the absolute purity of a fluorinated carboxylic acid reference material.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the FCA standard.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The internal standard should have a known purity and its NMR signal should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a volumetric flask to a known volume.
-
-
NMR Acquisition:
-
Acquire a ¹H or ¹⁹F NMR spectrum of the solution. For ¹⁹F NMR, the high sensitivity and wide chemical shift range can be advantageous for resolving different fluorinated species.[4]
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Protocol 2: Analysis of FCAs in Water by LC-MS/MS (Based on EPA Method 537.1)
This protocol outlines the determination of selected per- and polyfluorinated alkyl substances in drinking water by solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9]
Objective: To quantify the concentration of FCAs in a water sample.
Methodology:
-
Sample Preparation (Solid Phase Extraction):
-
A 250-mL water sample is fortified with surrogate standards.[8]
-
The sample is passed through an SPE cartridge containing a polystyrene-divinylbenzene (SDVB) sorbent to extract the analytes.[8]
-
The cartridge is washed to remove interferences.
-
The analytes are eluted from the sorbent with methanol.[8]
-
The eluate is concentrated to near dryness and reconstituted in a methanol/water solution containing internal standards.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient elution is used to separate the target analytes.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
-
-
-
Quantification:
-
A calibration curve is generated using certified reference standards.
-
The concentration of each analyte in the sample is determined using the internal standard method to correct for matrix effects and variations in instrument response.
-
Visualizing Experimental Workflows and Relationships
To better illustrate the processes involved in the quality control and analysis of fluorinated carboxylic acid reference standards, the following diagrams are provided.
The above diagram illustrates the key stages in the production of a certified reference material for a fluorinated carboxylic acid, from initial synthesis to final certification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 5. unitedchem.com [unitedchem.com]
- 6. organomation.com [organomation.com]
- 7. sciex.com [sciex.com]
- 8. NEMI Method Summary - 537.1 [nemi.gov]
- 9. shimadzu.com [shimadzu.com]
Performance Characteristics of 3-Fluorobutyric Acid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Fluorobutyric acid, a fluorinated analogue of the short-chain fatty acid (SCFA) butyrate. Given its potential role as a metabolic modulator and enzyme inhibitor, robust and reliable quantification methods are crucial for preclinical and clinical research. This document outlines the performance characteristics of the most common analytical platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provides detailed experimental protocols.
Executive Summary
The analysis of this compound, like other short-chain fatty acids, presents challenges due to its volatility and small molecular size. Both GC-MS and LC-MS offer viable platforms for its quantification, each with distinct advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive method for SCFA analysis. It typically requires derivatization to improve the volatility and thermal stability of the analyte. When properly optimized, GC-MS provides excellent specificity and low limits of detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, often with simpler sample preparation and shorter analysis times. Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention.
The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, sample throughput, and available instrumentation.
Comparative Analysis of Assay Performance
The following tables summarize the key performance characteristics of GC-MS and LC-MS for the analysis of short-chain fatty acids, which are directly applicable to this compound. The data presented is a synthesis of typical performance metrics reported in the literature for similar analytes.[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Performance Characteristics of GC-MS for SCFA Analysis
| Performance Metric | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 10 µM | Dependent on derivatization agent and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 25 µM | Generally 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Excellent linearity over a wide concentration range. |
| Precision (RSD%) | < 15% | Intra- and inter-day precision is typically very good. |
| Accuracy (Recovery %) | 85 - 115% | Good recovery is achievable with appropriate internal standards. |
| Throughput | Medium | Sample preparation, including derivatization, can be time-consuming. |
Table 2: Performance Characteristics of LC-MS/MS for SCFA Analysis
| Performance Metric | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 5 µM | Can be highly sensitive, especially with derivatization.[10] |
| Limit of Quantification (LOQ) | 0.05 - 15 µM | Offers a wide dynamic range.[10] |
| Linearity (R²) | > 0.99 | Consistently high linearity.[5] |
| Precision (RSD%) | < 10% | Excellent reproducibility.[9] |
| Accuracy (Recovery %) | 90 - 110% | Isotope-labeled internal standards are recommended.[11] |
| Throughput | High | Shorter run times and simpler sample preparation compared to GC-MS.[6] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are provided below. These are generalized protocols and may require optimization for specific sample types and instrumentation.
Protocol 1: GC-MS Analysis of this compound
This protocol involves a derivatization step to convert this compound into a more volatile ester for GC-MS analysis.
1. Sample Preparation (e.g., Plasma, Serum, Tissue Homogenate):
- To 100 µL of sample, add an internal standard (e.g., deuterated butyric acid).
- Acidify the sample by adding 10 µL of concentrated hydrochloric acid.
- Perform liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
- Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the organic layer to a new tube.
- Repeat the extraction process and combine the organic layers.
2. Derivatization:
- Evaporate the solvent under a gentle stream of nitrogen.
- Add 50 µL of a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).[1]
- Incubate at 60°C for 30 minutes.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes a method using derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance sensitivity and chromatographic performance.[9][11]
1. Sample Preparation and Derivatization:
- To 50 µL of sample, add an internal standard (e.g., ¹³C-labeled 3-NPH).
- Add 50 µL of 200 mM 3-NPH in 50% acetonitrile.
- Add 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 6% pyridine.
- Vortex and incubate at 40°C for 30 minutes.
- Quench the reaction by adding 10 µL of 1% formic acid.
- Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.
Biological Relevance and Signaling Pathways
This compound is a structural analog of butyrate, a key SCFA produced by gut microbiota. Butyrate is a primary energy source for colonocytes and also functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression. Due to its structural similarity, this compound is hypothesized to interfere with key metabolic pathways involving butyrate.
Potential Inhibition of Fatty Acid β-Oxidation
One of the primary metabolic fates of butyrate is its activation to butyryl-CoA and subsequent entry into the mitochondrial fatty acid β-oxidation (FAO) pathway. The fluorine substitution in this compound may render it a competitive inhibitor of the enzymes involved in this process.
The initial and rate-limiting step in the mitochondrial import of long-chain fatty acids for β-oxidation is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[12] Shorter-chain fatty acids like butyrate can enter the mitochondria more readily but still require activation to their CoA esters by acyl-CoA synthetases.[7] this compound, once inside the cell, could potentially be activated to 3-fluorobutyryl-CoA. This fluorinated analog may then inhibit one or more of the enzymes in the β-oxidation spiral.
Caption: Potential mechanism of this compound inhibiting fatty acid β-oxidation.
Interaction with GABA Aminotransferase (GABA-AT)
Structurally related fluorinated butyric acid analogs, such as 4-amino-3-fluorobutanoic acid, have been shown to interact with γ-aminobutyric acid aminotransferase (GABA-AT).[1][13][14] GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain and is a therapeutic strategy for epilepsy. While this compound lacks the amino group of these known inhibitors, its core structure suggests a possibility of interaction with the enzyme's active site, potentially acting as a competitive inhibitor.
Caption: Hypothesized inhibitory interaction of this compound with GABA-AT.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound in various biological matrices. GC-MS offers high sensitivity and specificity, particularly with appropriate derivatization, while LC-MS provides higher throughput and often simpler sample preparation. The choice of method should be guided by the specific research question and available resources. The provided protocols and performance data serve as a valuable starting point for developing and validating robust assays for this potentially significant metabolic modulator. Further investigation into the specific inhibitory mechanisms of this compound on fatty acid oxidation and GABA-AT is warranted to fully elucidate its pharmacological effects.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPT1alpha over-expression increases long-chain fatty acid oxidation and reduces cell viability with incremental palmitic acid concentration in 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectors of fatty acid oxidation reduction: promising new anti-ischaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine palmitoyltransferase 1A prevents fatty acid-induced adipocyte dysfunction through suppression of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibition by substrate analogues of gamma-aminobutyrate aminotransferase from mitochondria of different subcellular fractions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Fluorobutyric Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Fluorobutyric acid, tailored for researchers, scientists, and drug development professionals. The procedural guidance aims to ensure the safe handling and management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar fluorinated organic acids, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[1][2]
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard pictograms (e.g., corrosive).
-
Segregation: this compound waste is classified as a halogenated organic acid.[4][5] It must be stored separately from other waste streams, particularly:
-
Storage Area: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The container must be kept tightly closed except when adding waste.[3]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels for initial containment.
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the affected area can be cautiously neutralized with a weak base solution, such as sodium bicarbonate. This should only be performed by trained personnel.
-
Cleanup and Disposal: Collect the absorbent material and any contaminated debris into a designated hazardous waste container. The area should then be thoroughly cleaned with soap and water.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1]
-
Waste Characterization: Ensure the waste is correctly identified as this compound and that its hazards are clearly communicated on the waste label.
-
Container Sealing and Labeling: Securely seal the waste container. Verify that the label is complete and accurate, including the chemical name, concentration (if in solution), and hazard warnings.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety department. Follow all internal procedures for waste manifest and handover.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements.
Note on Neutralization: While neutralization is a common step for acidic waste, the presence of the fluorine atom requires caution. Neutralization can generate heat and potentially release hazardous fumes. It is generally recommended that bulk quantities of this compound not be neutralized in the lab without a specific, risk-assessed protocol. Small residual amounts, as in a spill cleanup, may be neutralized with care.
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on analogous fluorinated carboxylic acids.
| Parameter | Value/Information | Source Analogue |
| Primary Hazards | Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled. | Heptafluorobutyric acid, 2-Fluorobutanoic acid[1][2] |
| Waste Classification | Halogenated Organic Acid | General Laboratory Waste Guidelines[4][5] |
| Incompatible Materials | Strong bases, oxidizing agents, reducing agents. | Heptafluorobutyric acid |
| Recommended Disposal | Collection by an approved hazardous waste disposal facility. | Heptafluorobutyric acid, 2-Fluorobutanoic acid[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluorobutyric Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Fluorobutyric acid, designed to ensure the well-being of laboratory personnel and maintain a secure research environment.
Handling this compound requires stringent adherence to safety protocols due to its corrosive nature. Based on data for structurally similar fluorinated carboxylic acids, this compound is expected to cause severe skin burns, serious eye damage, and is harmful if swallowed.[1][2][3][4] The following guidelines are essential for minimizing risk and ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Benchtop Work (Small Quantities) | Chemical safety goggles | Nitrile or neoprene gloves, lab coat | Not generally required if handled in a certified chemical fume hood |
| Pouring or Transferring | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Silver Shield), chemical-resistant apron over a lab coat[5] | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup | Full-face respirator with an organic vapor/acid gas cartridge | Heavy-duty chemical-resistant gloves, chemical-resistant suit or coveralls (e.g., Tychem 2000 or better)[5], and chemical-resistant boots | Full-face Air-Purifying Respirator (APR) with multi-sorbent cartridges or a Self-Contained Breathing Apparatus (SCBA)[5] |
Operational Plan
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Container Integrity : Ensure that storage containers are appropriate for corrosive materials, inspected regularly for any signs of damage or leaks, and are kept tightly closed in a cool, dry, and well-ventilated area.[2][8]
-
Segregation : Store this compound away from incompatible materials, particularly bases, oxidizers, and flammables, to prevent violent reactions.[7][8] Acids and bases should be stored in separate cabinets.[7]
-
Safe Transfer : When transferring the acid, pour slowly and carefully to avoid splashing.[8] Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[7][8]
Disposal Plan
As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.[9]
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling : Clearly label the waste container as "Halogenated Organic Waste" and list "this compound" as a component.
-
Storage of Waste : Store the waste container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Disposal Request : Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour this compound down the drain.[10] Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal company.[9][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[12]
-
Assess the Spill : From a safe distance, assess the extent of the spill. For large spills (greater than 500 mL), or if you are not trained in spill cleanup, contact your institution's EHS or emergency response team immediately.[13]
-
Don Appropriate PPE : Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above.[14]
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid neutralizer.[12][15]
-
Neutralization : Cautiously neutralize the spill by slowly applying a suitable acid neutralizer (e.g., sodium bicarbonate or soda ash) from the outside in.[14][15] Be aware that the neutralization process can generate heat and splattering.[15] Use pH paper to confirm that the spill has been neutralized (target pH of 6-8).[14][16]
-
Cleanup : Once neutralized, carefully scoop up the absorbed material into a designated hazardous waste container.[13][15]
-
Decontamination : Decontaminate the spill area with a mild detergent and water.[12] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[12]
-
Reporting : Report the spill to your supervisor and your institution's EHS office.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 8. actenviro.com [actenviro.com]
- 9. bucknell.edu [bucknell.edu]
- 10. ethz.ch [ethz.ch]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. egr.msu.edu [egr.msu.edu]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
